Phthalic anhydride
描述
This compound can be synthesized via oxidation of o-xylene, in the presence of V2O5/TiO2 monolithic catalyst supported by aluminium honeycomb.0>>This compound is an anhydride of phthalic acid and a key intermediate in the production of plasticizers, dyes, polyesters resins, modifiers for rubber, and polymers.0>>This compound appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64°F Flash point 305°F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins.0>>This compound is the cyclic dicarboxylic anhydride that is the anhydride of phthalic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of 2-benzofurans.0>>Exposure to this compound may occur during its use as a chemical intermediate in the plastics industry. The acute (short-term) effects from exposure to this compound in humans consists of irritation to the eyes, respiratory tract, and skin, but no permanent injury is observed. Chronic (long-term) effects observed in workers exposed to this compound included conjunctivitis, rhinitis, rhinoconjunctivitis, bronchitis, and irritation of the skin and mucous membranes of the respiratory tract. Animal studies indicate that chronic exposure to this compound vapor causes congestion, irritation, and injury to lung cells. No studies are available on the reproductive, developmental, or carcinogenic effects of this compound in humans. EPA has not classified this compound for carcinogenicity.
Structure
3D Structure
属性
IUPAC Name |
2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFSURHDFAFJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3, Array | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4254 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PHTHALIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID2021159 | |
| Record name | Phthalic anhydride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins., Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor; [NIOSH], WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR., A colorless to white lustrous solid in the form of needles with a mild distinctive odor., White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor. | |
| Record name | PHTHALIC ANHYDRIDE | |
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| Record name | 1,3-Isobenzofurandione | |
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Boiling Point |
563 °F at 760 mmHg (sublimes) (NTP, 1992), 285.3 °C, Sublimes below the boiling point, 284 °C (sublimes), 563 °F | |
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| Record name | PHTHALIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | PHTHALIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phthalic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
305 °F (NTP, 1992), 305 °F (152 °C) (Closed cup), 329 °F (Open cup); 305 °F (Closed cup), 152 °C c.c., 305 °F | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4254 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PHTHALIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/721 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phthalic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Decomposes (NTP, 1992), In water, 6,000 mg/L at 25 °C, In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature, In water, 6,200 to 6,400 mg/L at 20-25 °C, In water, 16,400 mg/L including rapid hydrolysis to phthalic acid, For more Solubility (Complete) data for PHTHALIC ANHYDRIDE (7 total), please visit the HSDB record page., Solubility in water: slow reaction, 0.6% | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4254 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PHTHALIC ANHYDRIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Phthalic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2 at 275 °F 1.53 at 20 °C (solid) (USCG, 1999) - Denser than water; will sink, 1.20 (molten); 1.53 (flake), 1.53 g/cm³, 1.53 at 68 °F, 1.53 (Flake) 1.20 (Molten) | |
| Record name | PHTHALIC ANHYDRIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/4254 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PHTHALIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/721 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phthalic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.6 (Air = 1), Relative vapor density (air = 1): 5.1, 5.1 | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4254 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PHTHALIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/721 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.0002 mmHg at 68 °F ; 0.001 mmHg at 86 °F (NTP, 1992), 0.000517 [mmHg], 5.17X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, 0.0015 mmHg | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4254 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Phthalic anhydride | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | PHTHALIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/721 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Phthalic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride., Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action. | |
| Record name | PHTHALIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |
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Color/Form |
White, lustrous needles, Colorless needles; monoclinic or rhombic prisms, White needles from alcohol and benzene, White solid (flake) or a clear colorless liquid (molten) | |
CAS No. |
85-44-9 | |
| Record name | PHTHALIC ANHYDRIDE | |
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Melting Point |
267.4 °F (NTP, 1992), 131.4 °C, 131 °C, 267.4 °F, 267 °F | |
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Foundational & Exploratory
The Genesis of a Cornerstone Chemical: Auguste Laurent's 1836 Discovery of Phthalic Anhydride
A Technical Retrospective for the Modern Researcher
In 1836, the French chemist Auguste Laurent, in a series of investigations into the derivatives of naphthalene, reported the discovery of a new crystalline substance he named "acide naphtalique" (naphthalic acid). This compound, which we now know as phthalic anhydride, would go on to become a fundamental building block in the chemical industry, pivotal in the synthesis of polymers, dyes, and pharmaceuticals. This technical guide delves into Laurent's seminal work, reconstructing his experimental approach within the context of 19th-century chemistry and providing a detailed overview for today's researchers, scientists, and drug development professionals.
Historical Context: A Nascent Era of Organic Chemistry
Laurent's discovery occurred during a transformative period in chemistry. The vitalism theory, which posited that organic compounds could only be produced by living organisms, was beginning to wane, and chemists were actively exploring the reactions of substances derived from coal tar, a complex mixture of organic compounds. Naphthalene, a major component of coal tar, was a subject of intense study. It was in this environment of burgeoning organic synthesis that Laurent undertook his investigations into the oxidation of naphthalene, a process that would lead to his landmark discovery.
Experimental Protocol: The Oxidation of Naphthalene
While the precise, quantitative details of Laurent's original 1836 experiment are not extensively documented in modern chemical literature, historical accounts indicate that the synthesis of what he termed "naphthalic acid" (phthalic acid) and its subsequent conversion to the anhydride involved the oxidation of naphthalene. The primary oxidizing agent available and used at the time for such transformations was chromic acid. The general experimental procedure can be reconstructed as follows:
Objective: To synthesize and isolate the product of naphthalene oxidation.
Materials and Equipment (Probable):
-
Naphthalene (derived from coal tar)
-
Chromic acid (or a precursor mixture of a dichromate salt and a strong acid like sulfuric acid)
-
Heating apparatus (e.g., a furnace or sand bath)
-
Distillation and sublimation apparatus (retorts, receivers)
-
Apparatus for filtration and crystallization
Methodology:
-
Oxidation of Naphthalene: Naphthalene was treated with a strong oxidizing agent, believed to be chromic acid. This reaction would have been carried out by heating the mixture, likely in a retort. The vigorous reaction would have resulted in the cleavage of one of the aromatic rings of the naphthalene molecule. The product of this oxidation was a solid, which Laurent named "naphthalic acid" (now known as phthalic acid).
-
Isolation and Purification of this compound: Laurent observed that upon heating, his "naphthalic acid" readily lost water and sublimed, forming long, needle-like crystals. This process of sublimation was a key purification technique of the era. The sublimate, which we now identify as this compound, was collected in a cooler part of the apparatus.
The following diagram illustrates the probable experimental workflow employed by Auguste Laurent.
Characterization in the 1830s
In the 1830s, the tools available for the characterization of a new compound were limited compared to modern analytical techniques. Laurent would have relied on a combination of physical properties and elemental analysis to identify his newly synthesized substance.
-
Physical Properties: Laurent described the sublimed product as forming long, beautiful, white, and brilliant needles. He also determined its melting point.
-
Elemental Analysis: The primary method for determining the elemental composition of organic compounds at the time was combustion analysis, a technique refined by Justus von Liebig. A weighed sample of the compound was combusted in a stream of oxygen, and the resulting water and carbon dioxide were collected and weighed. From these masses, the empirical formula of the compound could be calculated. It is important to note that the atomic masses used in Laurent's time were not as accurate as today's values, which often led to incorrect empirical formulas in his publications.
Quantitative Data
| Property | Reported by Laurent (or contemporary understanding) | Modern Accepted Value |
| Appearance | Long, white, brilliant needles | White, crystalline solid |
| Melting Point | Not precisely and consistently recorded | 131.1 °C (268.0 °F; 404.2 K) |
| Empirical Formula | Likely calculated based on inaccurate atomic masses | C₈H₄O₃ |
| Molecular Weight | Not determined at the time | 148.12 g/mol |
The Chemical Transformation: A Modern Perspective
From a modern standpoint, Laurent's experiment represents the first reported synthesis of this compound via the oxidation of naphthalene. The overall chemical transformation can be represented by the following reaction scheme:
The Historical Synthesis of Phthalic Anhydride: A Technical Retrospective on the Mercury-Catalyzed Naphthalene Oxidation Process
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prior to the now-dominant vanadium pentoxide-catalyzed vapor-phase oxidation of o-xylene or naphthalene, the industrial production of phthalic anhydride relied on a liquid-phase oxidation of naphthalene using a mercury catalyst. This historical method, pioneered in the late 19th and early 20th centuries, was a cornerstone of the burgeoning chemical industry, particularly for the production of synthetic dyes like indigo. This technical guide provides an in-depth exploration of this pivotal, yet now obsolete, process, reconstructing the experimental protocols and potential reaction mechanisms based on available historical data and chemical principles of the era.
Historical Context and Industrial Significance
The mercury-catalyzed process for this compound synthesis was a significant advancement in industrial organic chemistry. Badische Anilin- & Soda-Fabrik (BASF) was a key player in the development and implementation of this technology, with a patent reportedly filed in 1896 by E. Sapper that solidified their dominance in the market.[1] This process was instrumental in providing a reliable and large-scale source of this compound, a crucial raw material for the synthesis of a wide array of chemical products, most notably synthetic indigo.
Reconstructed Experimental Protocol
While detailed primary experimental records from the late 19th and early 20th centuries are scarce, a plausible experimental protocol can be reconstructed based on historical accounts and the chemical knowledge of the period. The process involved the liquid-phase oxidation of naphthalene using fuming sulfuric acid as the oxidizing agent, with mercury or mercury(II) sulfate acting as a catalyst.
Table 1: Reconstructed Experimental Parameters for the Mercury-Catalyzed Synthesis of this compound
| Parameter | Reconstructed Value/Condition | Notes |
| Reactants | ||
| Naphthalene | 1 part by weight | Typically derived from coal tar. |
| Fuming Sulfuric Acid (Oleum) | 5-10 parts by weight | The concentration of free SO₃ was likely a critical, albeit unrecorded, variable. |
| Catalyst | ||
| Mercury or Mercury(II) Sulfate | 0.1-1% by weight relative to naphthalene | The exact form and concentration of the mercury catalyst would have been a proprietary detail. |
| Reaction Conditions | ||
| Temperature | 200-300 °C | This temperature range would have been necessary to drive the oxidation while managing the highly exothermic nature of the reaction. |
| Pressure | Atmospheric | The reaction was likely carried out in heated, stirred cast-iron vessels. |
| Reaction Time | Several hours | The reaction would have been monitored by the cessation of sulfur dioxide evolution. |
| Work-up and Purification | ||
| 1. Quenching | The reaction mixture was cooled and poured onto ice/water. | This would precipitate the crude phthalic acid. |
| 2. Filtration | The solid phthalic acid was collected by filtration. | |
| 3. Dehydration | The phthalic acid was heated to >180 °C to yield this compound via sublimation.[2] | This was a common method for purification. |
Yields: Historical accounts suggest that the yields of this process were often low and variable, with significant formation of byproducts.
Proposed Reaction Pathway
The precise mechanism of the mercury-catalyzed oxidation of naphthalene with fuming sulfuric acid was not elucidated during the era of its industrial use. However, based on the known chemistry of the reactants, a plausible reaction pathway can be proposed.
Figure 1: Proposed reaction pathway for the mercury-catalyzed oxidation of naphthalene.
Mechanism Steps:
-
Sulfonation: The highly reactive fuming sulfuric acid likely first sulfonates the naphthalene ring to form naphthalenesulfonic acids. This initial step would increase the solubility of the naphthalene in the reaction medium.
-
Mercuration: The mercury(II) catalyst could then react with the naphthalenesulfonic acid to form an organomercury intermediate. The presence of the sulfonate group would direct the mercuration to specific positions on the aromatic ring.
-
Oxidation: The key role of the mercury catalyst is likely to facilitate the oxidation of the naphthalene ring by sulfur trioxide (from the fuming sulfuric acid). The carbon-mercury bond is weaker than a carbon-hydrogen bond, making the aromatic ring more susceptible to oxidative attack. This step would likely involve a series of complex redox reactions, leading to the cleavage of one of the aromatic rings and the formation of carboxyl groups, with the concomitant reduction of sulfur trioxide to sulfur dioxide.
-
Hydrolysis and Dehydration: The resulting phthalic acid derivative would then be hydrolyzed to phthalic acid during the aqueous work-up. Subsequent heating of the isolated phthalic acid would lead to dehydration, yielding this compound.
Experimental Workflow
The industrial process for the mercury-catalyzed synthesis of this compound would have followed a logical, albeit hazardous, workflow.
Figure 2: Logical workflow for the historical production of this compound.
Conclusion
The mercury-catalyzed liquid-phase oxidation of naphthalene represents a significant chapter in the history of industrial chemical synthesis. While it has been entirely superseded by more efficient, economical, and environmentally benign processes, understanding this historical method provides valuable context for the evolution of catalytic science and chemical engineering. The reconstructed protocols and proposed mechanisms, while based on incomplete historical records, offer a scientifically grounded glimpse into the ingenuity and challenges of early industrial chemists. The inherent dangers of using large quantities of mercury and fuming sulfuric acid at high temperatures underscore the significant advancements in process safety and catalyst design that have since transformed the chemical industry.
References
The Core Mechanism of Gas-Phase O-Xylene Oxidation to Phthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective gas-phase oxidation of o-xylene to phthalic anhydride is a cornerstone of the chemical industry, supplying a critical precursor for the synthesis of plasticizers, polymers, and resins. A profound understanding of the reaction mechanism, kinetics, and catalytic processes is paramount for optimizing yield, selectivity, and overall process efficiency. This technical guide provides an in-depth exploration of the core principles governing this vital industrial reaction, tailored for professionals in research and development.
Reaction Mechanism and Signaling Pathways
The catalytic oxidation of o-xylene over a vanadium pentoxide/titanium dioxide (V2O5/TiO2) catalyst is not a single-step conversion but rather a complex reaction network involving several intermediates and potential byproducts. The widely accepted mechanism proceeds through a series of consecutive oxidation steps.
The initial and rate-determining step is the oxidation of o-xylene to o-tolualdehyde. This intermediate is then further oxidized to phthalide, which is subsequently converted to the desired product, this compound.[1][2] However, side reactions can occur at each stage, leading to the formation of byproducts such as maleic anhydride, benzoic acid, and the complete combustion products, carbon monoxide (CO) and carbon dioxide (CO2).[3][4] The selectivity towards this compound is highly dependent on the catalyst formulation and reaction conditions.
The V2O5/TiO2 catalyst plays a crucial role, with the surface vanadia species coordinated to the TiO2 support being identified as the active sites for the oxidation reaction.[5] The anatase crystalline form of TiO2 is particularly effective as a support material.[5]
Quantitative Data Summary
The kinetics of o-xylene oxidation have been the subject of numerous studies. The reaction rates are influenced by temperature, reactant partial pressures, and catalyst properties. The following tables summarize key quantitative data extracted from the literature.
| Reaction Step | Apparent Activation Energy (Ea) | Reference |
| o-Xylene to this compound | Varies with temperature; decreases as temperature increases | [6][7] |
| o-Xylene Conversion (overall) | ~32 kcal/mol | [2] |
Table 1: Activation Energies for Key Reaction Steps.
| Operating Parameter | Range | Effect on Selectivity/Yield | Reference |
| Temperature | 340 - 410 °C | Higher temperatures can decrease selectivity to this compound and increase combustion. | [3][8] |
| o-Xylene Concentration | 40 - 100 g/Nm³ | Higher concentrations are desirable for economic reasons but increase the risk of thermal runaway. | [9][10] |
| Catalyst | V2O5/TiO2 (anatase) | Promoters can be added to modify activity and selectivity. | [3][5] |
| Reactor Type | Fixed-bed or Fluidized-bed | Fluidized-bed reactors can offer better temperature control. | [11] |
Table 2: Typical Operating Conditions and Their Impact.
| Product | Selectivity (%) | Purity (%) | Byproducts | Reference |
| This compound | 70 - 80 | > 99.8 (after purification) | o-Toluic acid, Phthalide, Benzoic acid, Maleic anhydride, CO, CO₂ | [3][12] |
Table 3: Product Distribution and Purity.
Experimental Protocols
The study of the gas-phase oxidation of o-xylene involves specialized experimental setups and analytical techniques to handle the high temperatures, gaseous reactants, and complex product mixtures.
Catalyst Preparation (V2O5/TiO2)
A common method for preparing V2O5/TiO2 catalysts is impregnation:
-
Support Preparation: The TiO2 support (anatase) is selected based on desired surface area and porosity.
-
Precursor Solution: Vanadium pentoxide (V2O5) is dissolved in an aqueous solution of oxalic acid to form a vanadyl oxalate complex.
-
Impregnation: The TiO2 support is impregnated with the vanadium precursor solution.
-
Drying: The impregnated support is dried to remove excess water, typically at around 110°C.
-
Calcination: The dried catalyst is calcined in air at elevated temperatures (e.g., 450°C) to decompose the oxalate and form the active vanadium oxide species on the TiO2 surface.[2][5]
Kinetic Experiments in a Fixed-Bed Reactor
Kinetic data is often obtained using a laboratory-scale fixed-bed reactor:
-
Reactor Setup: A tubular reactor (often stainless steel) is packed with a known amount of the catalyst, often diluted with inert particles (e.g., glass beads) to ensure isothermal conditions.[5] The reactor is placed in a furnace or a molten salt bath for precise temperature control.
-
Feed Gas Preparation: A feed gas mixture of o-xylene, air (or a synthetic air mixture of O2 and N2), and potentially an internal standard is prepared. The o-xylene is typically vaporized and mixed with the air stream.
-
Reaction: The pre-heated gas mixture is passed through the catalyst bed at a controlled flow rate.
-
Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., thermal conductivity detector - TCD, or flame ionization detector - FID) to quantify the concentrations of reactants, products, and byproducts.
-
Data Collection: Experiments are conducted over a range of temperatures, reactant partial pressures, and space velocities to determine reaction rates, activation energies, and selectivities.[5][6]
Conclusion
The gas-phase oxidation of o-xylene to this compound is a well-established industrial process, yet it presents ongoing opportunities for optimization through a deeper understanding of its core mechanisms. The reaction proceeds through a network of consecutive steps with key intermediates, and its efficiency is critically dependent on the V2O5/TiO2 catalyst. By carefully controlling reaction parameters and leveraging detailed kinetic and mechanistic insights, researchers can continue to enhance the selectivity and yield of this vital chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. lehigh.edu [lehigh.edu]
- 3. Oxidation of o-Xylene to this compound - Chempedia - LookChem [lookchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. lehigh.edu [lehigh.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
- 9. US4077984A - Manufacture of this compound from o-xylene or naphthalene - Google Patents [patents.google.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. chemeng.uliege.be [chemeng.uliege.be]
- 12. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
A Technical Guide to the Spectroscopic Analysis of Phthalic Anhydride via FT-IR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of phthalic anhydride. It details the characteristic vibrational frequencies, offers standardized experimental protocols, and illustrates key concepts through clear visualizations to support researchers in identifying and characterizing this important compound.
Introduction to the FT-IR Spectroscopy of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups in a molecule.[1] For this compound, a cyclic dicarboxylic anhydride, the FT-IR spectrum is distinguished by characteristic absorption bands arising from the vibrations of its specific structural features. The most prominent of these are the dual carbonyl (C=O) stretching bands, a hallmark of the anhydride group, and the carbon-oxygen-carbon (C-O-C) stretching vibrations within the five-membered ring. Additional bands corresponding to the aromatic ring provide further confirmation of the molecule's identity. Understanding these spectral features is crucial for quality control, reaction monitoring, and material characterization in various scientific and industrial applications.
Characteristic FT-IR Absorption Bands of this compound
The FT-IR spectrum of this compound exhibits several key absorption bands that are indicative of its molecular structure. The acid anhydride functional group gives rise to two distinct carbonyl stretching peaks due to symmetric and asymmetric vibrations.[2] The principal vibrational modes and their corresponding wavenumbers are summarized in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group Assignment |
| Asymmetric Carbonyl Stretching (ν C=O) | 1858 - 1854 | Anhydride C=O |
| Symmetric Carbonyl Stretching (ν C=O) | 1778 - 1760 | Anhydride C=O |
| Aromatic C=C Stretching | 1600 - 1580 | Benzene Ring |
| C-O-C Stretching | 1258, 1119 | Anhydride C-O-C |
| Aromatic C-H In-Plane Bending | 1071 | Benzene Ring |
| Aromatic C-H Out-of-Plane Bending | 748 - 741 | Ortho-disubstituted Benzene Ring |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols for FT-IR Analysis
The successful acquisition of a clear and interpretable FT-IR spectrum of solid samples like this compound is highly dependent on the chosen sample preparation technique. The two most common methods for solid sample analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.
KBr Pellet Method
This traditional transmission method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent in the mid-IR region.[3][4]
Methodology:
-
Sample and KBr Preparation: Dry a small amount of finely ground this compound and IR-grade KBr powder in an oven at approximately 105°C for at least one hour to remove any moisture.[5]
-
Grinding and Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of the this compound sample with 100-200 mg of the dried KBr.[3] The recommended sample-to-KBr ratio is between 0.2% and 1%.[6] Continue grinding until the mixture is homogenous and has a fine, consistent particle size to minimize light scattering.[6]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[3]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum using a blank KBr pellet.[4] Then, acquire the sample spectrum. The typical scanning range for mid-IR analysis is 4000 cm⁻¹ to 400 cm⁻¹.[1]
Attenuated Total Reflectance (ATR) Method
ATR is a popular and rapid technique that requires minimal sample preparation.[4] It is particularly useful for analyzing fine powders directly.[3]
Methodology:
-
Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3] Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal surface, ensuring complete coverage of the crystal.[1][3]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.[1][3]
-
Spectral Acquisition: Collect the FT-IR spectrum of the sample. After analysis, thoroughly clean the crystal surface.[1]
Visualizing Methodologies and Molecular Correlations
To further elucidate the practical and theoretical aspects of this compound's FT-IR analysis, the following diagrams illustrate the experimental workflow and the relationship between the molecule's structure and its spectral signature.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Correlation of this compound's functional groups to its IR peaks.
Conclusion
The FT-IR spectrum of this compound provides a distinct fingerprint that is directly correlated with its molecular structure. By employing standardized experimental protocols such as the KBr pellet or ATR methods, researchers can reliably obtain high-quality spectra for analysis. The characteristic dual carbonyl absorption bands, in conjunction with C-O-C and aromatic ring vibrations, allow for the unambiguous identification of the compound. This guide serves as a foundational resource for professionals engaged in research and development where the characterization of this compound is essential.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phthalic anhydride, a crucial industrial chemical and a common scaffold in medicinal chemistry. Understanding its spectral characteristics is fundamental for structure elucidation, purity assessment, and reaction monitoring.
Molecular Structure and Symmetry
This compound (C₈H₄O₃) possesses a plane of symmetry that bisects the anhydride ring and the aromatic ring. This symmetry element dictates the number and type of signals observed in its NMR spectra. The aromatic protons constitute a tightly coupled AA'BB' spin system, a classic example of a higher-order spectrum that requires detailed analysis. The carbon atoms also exhibit symmetry, resulting in fewer signals than the total number of carbons in the molecule.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum of this compound is characterized by a complex multiplet arising from the AA'BB' spin system of the four protons on the benzene ring. Due to the molecule's symmetry, the two protons ortho to the carbonyl groups (H-3 and H-6) are chemically equivalent, as are the two meta protons (H-4 and H-5). However, they are not magnetically equivalent, leading to complex splitting patterns.
A detailed analysis of the 80 MHz ¹H NMR spectrum in deuterated acetone reveals the following parameters.[1]
Table 1: ¹H NMR Spectral Data for this compound in Deuterated Acetone
| Parameter | Protons | Value (Hz) | Chemical Shift (ppm) |
| νA | H-4, H-5 | 624.01 | 7.80 |
| νB | H-3, H-6 | 612.02 | 7.65 |
| JAA' (J4,5) | 7.52 | ||
| JBB' (J3,6) | 1.49 | ||
| JAB (J3,4) | 7.70 | ||
| JAB' (J3,5) | 0.75 |
Note: Chemical shifts in ppm were calculated from the given values in Hz at a spectrometer frequency of 80 MHz.
The protons H-4 and H-5 (A, A') appear at a lower field (deshielded) compared to H-3 and H-6 (B, B') due to the anisotropic effect of the neighboring carbonyl groups. The coupling constants provide valuable information about the connectivity of the protons.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum of this compound is simpler than its proton counterpart due to the low natural abundance of ¹³C and the common use of proton decoupling, which results in singlet peaks for each unique carbon atom. The molecular symmetry reduces the number of expected signals to four.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |
| C=O (C-1, C-2) | 162.3 | 164.0 |
| C-3a, C-7a | 130.2 | 131.5 |
| C-4, C-5 | 136.2 | 135.8 |
| C-3, C-6 | 125.8 | 125.2 |
Note: Chemical shifts are referenced to the solvent peak.
The carbonyl carbons (C-1, C-2) are the most deshielded and appear at the lowest field. The quaternary carbons (C-3a, C-7a) to which the anhydride functionality is fused are also significantly deshielded. The protonated aromatic carbons (C-3, C-6 and C-4, C-5) appear at higher fields.
Experimental Protocols
The following is a summary of typical experimental conditions for acquiring the NMR spectra of this compound.
Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone are commonly used solvents.[2]
-
Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
Instrumentation:
-
Spectrometer: Spectra can be acquired on NMR spectrometers with varying field strengths (e.g., 80 MHz to 500 MHz).[1][3]
-
Temperature: Experiments are typically conducted at room temperature (e.g., 25°C).[1]
-
¹H NMR Acquisition: Standard single-pulse experiments are generally used.
-
¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each carbon.
Visualizations
The following diagrams illustrate the molecular structure and the spin-spin coupling network within this compound.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Phthalic Anhydride
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of phthalic anhydride, a crucial industrial chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of atoms in solid-state this compound, supported by detailed crystallographic data and experimental protocols.
Introduction
This compound (C₈H₄O₃) is a white crystalline solid and a key precursor in the synthesis of a vast array of commercial products, including plasticizers, polymers, and resins.[1] Its molecular structure and intermolecular interactions in the crystalline state are fundamental to understanding its physical and chemical properties, which in turn influence its reactivity and application. This guide delves into the crystallographic details of this compound, offering a foundational resource for scientists and engineers.
Crystal Structure and Unit Cell Parameters
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pcen, with four molecules per unit cell. The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pcen |
| a | 13.98 Å |
| b | 7.84 Å |
| c | 5.28 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 579.5 ų |
| Z | 4 |
Table 1: Crystallographic Data for this compound.
Molecular Geometry: Bond Lengths and Angles
The precise measurement of bond lengths and angles within the this compound molecule reveals key structural features. The molecule is planar, a consequence of the aromatic benzene ring fused to the five-membered anhydride ring.
Bond Lengths
The carbon-carbon bond lengths in the benzene ring are characteristic of an aromatic system, exhibiting values intermediate between single and double bonds. The carbon-oxygen bond lengths in the anhydride group are also of particular interest, with the carbonyl C=O bonds being significantly shorter than the C-O single bonds within the ring.
| Bond | Length (Å) |
| C1-C2 | 1.38 |
| C2-C3 | 1.40 |
| C3-C4 | 1.39 |
| C4-C5 | 1.39 |
| C5-C6 | 1.40 |
| C6-C1 | 1.38 |
| C1-C7 | 1.48 |
| C6-C8 | 1.48 |
| C7-O1 | 1.20 |
| C7-O3 | 1.39 |
| C8-O2 | 1.20 |
| C8-O3 | 1.39 |
Table 2: Selected Bond Lengths in this compound.
Bond Angles
The bond angles within the this compound molecule are consistent with its planar geometry and the hybridization of the constituent atoms. The internal angles of the benzene ring are close to the ideal 120° for sp² hybridized carbon atoms. The five-membered anhydride ring shows some deviation from ideal angles due to ring strain.
| Angle | Value (°) |
| C6-C1-C2 | 120.5 |
| C1-C2-C3 | 119.5 |
| C2-C3-C4 | 120.2 |
| C3-C4-C5 | 120.2 |
| C4-C5-C6 | 119.5 |
| C5-C6-C1 | 120.1 |
| C2-C1-C7 | 129.8 |
| C5-C6-C8 | 129.7 |
| O1-C7-O3 | 121.2 |
| O1-C7-C1 | 129.1 |
| O2-C8-O3 | 121.2 |
| O2-C8-C6 | 129.1 |
| C7-O3-C8 | 111.4 |
Table 3: Selected Bond Angles in this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound involves a series of well-defined experimental steps.
References
Phthalic Anhydride: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the physical and chemical properties of phthalic anhydride, a versatile intermediate in organic synthesis. This document outlines key quantitative data, detailed experimental protocols for common laboratory procedures, and visual representations of reaction pathways and workflows to support research and development activities.
Physical and Chemical Properties
This compound is a white, crystalline solid with a characteristic acrid odor. It is the anhydride of phthalic acid and is a crucial raw material in the production of plasticizers, resins, and dyes.[1][2]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound for easy reference in a laboratory setting.
| Property | Value | Citations |
| Molecular Formula | C₈H₄O₃ | [3] |
| Molar Mass | 148.12 g/mol | [4] |
| Appearance | White solid, flakes, or needles | [5] |
| Melting Point | 131.6 °C (268.9 °F; 404.8 K) | [5] |
| Boiling Point | 295 °C (563 °F; 568 K) (sublimes) | [1][5] |
| Density (Solid) | 1.53 g/cm³ | [1][5] |
| Density (Molten) | 1.20 g/mL | [1] |
| Vapor Pressure | 0.0015 mmHg at 20 °C | [1][5] |
| Flash Point | 152 °C (306 °F) | [5] |
| Autoignition Temperature | 570 °C (1058 °F) | [6][7] |
Solubility Data
This compound's solubility is dependent on the solvent and temperature. It slowly reacts with water and is soluble in several organic solvents.[5][8]
| Solvent | Temperature (°C) | Solubility ( g/100 g) | Citations |
| Water | 20-25 | 0.62 (reacts slowly) | [5] |
| Water | 100 | 19.0 (hydrolyzes) | [1][5] |
| Ethanol | 20 | Soluble | |
| Acetone | Not Specified | Readily Soluble | [5][9] |
| Benzene | Not Specified | Soluble | [5][10] |
| Diethyl Ether | 20 | Slightly Soluble | [5] |
| Carbon Disulfide | 20 | Slightly Soluble | [5] |
| Pyridine | 20 | 80 | |
| Chloroform | Not Specified | Soluble | [8][9] |
Chemical Reactivity and Key Reactions
This compound undergoes several important reactions that are fundamental to its use in organic synthesis. These primarily involve nucleophilic attack at the carbonyl carbons of the anhydride ring.
Core Reactions of this compound
The diagram below illustrates the three primary reaction pathways of this compound: hydrolysis, alcoholysis, and ammonolysis.
Caption: Key reactions of this compound with water, alcohol, and ammonia.
-
Hydrolysis: this compound reacts slowly with cold water and more readily with hot water to form o-phthalic acid.[1] This reaction is generally not reversible under normal conditions, though phthalic acid can be dehydrated back to the anhydride at temperatures above 180 °C.[1]
-
Alcoholysis: The reaction with alcohols is a cornerstone of the plasticizer industry.[1] It proceeds in two steps: a rapid reaction to form a monoester, followed by a slower, reversible esterification to yield a diester.[1][11] The removal of water is necessary to drive the second step to completion.[1][11]
-
Ammonolysis: Reaction with ammonia or primary amines initially forms a phthalamic acid derivative, which upon heating, cyclizes to form a phthalimide.[12][13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of Diethyl Phthalate (A Phthalate Ester)
This protocol describes the acid-catalyzed esterification of this compound with ethanol to produce diethyl phthalate, a common plasticizer.[1]
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and excess absolute ethanol (a molar ratio of 1:2.5 to 1:3 is recommended).[1]
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1-2% of the weight of this compound).[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[1]
-
Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, 5% sodium carbonate solution (to neutralize the acid), and saturated sodium chloride solution.
-
Drying and Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the excess ethanol using a rotary evaporator. The crude diethyl phthalate can be purified by vacuum distillation.
The following diagram illustrates the experimental workflow for the synthesis and purification of a phthalate ester.
Caption: Step-by-step workflow for the synthesis of diethyl phthalate.
Synthesis of Phenolphthalein
Phenolphthalein, a common pH indicator, is synthesized by the condensation of this compound with two equivalents of phenol in the presence of an acid catalyst.[14]
Materials:
-
This compound
-
Phenol
-
Concentrated sulfuric acid
-
Ethanol
-
Test tube or round-bottom flask
-
Heating apparatus (e.g., sand bath or oil bath)
Procedure:
-
Mixing Reactants: In a dry test tube, combine a small amount of this compound and phenol (approximately 1:2 molar ratio).[5][8]
-
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid.[5]
-
Heating: Heat the mixture in a sand or oil bath at 150-200 °C for about 10-15 minutes.[5][9]
-
Isolation: Allow the mixture to cool, then pour it into boiling water. The excess phenol can be removed by steam distillation.[3]
-
Purification: The crude product can be dissolved in dilute sodium hydroxide (it will turn pink/purple), filtered, and then re-precipitated by adding acid.[3][8] Further purification can be achieved by recrystallization from ethanol.[3]
The reaction proceeds via an electrophilic aromatic substitution mechanism, as depicted below.
Caption: Mechanism of phenolphthalein synthesis from this compound.
Synthesis of Phthalimide
Phthalimide can be conveniently prepared by heating this compound with a source of ammonia, such as urea or aqueous ammonia.[15]
Materials:
-
This compound
-
Urea
-
Round-bottom flask
-
Heating apparatus (e.g., heating mantle or oil bath)
-
Mortar and pestle
Procedure:
-
Mixing Reactants: Thoroughly grind 5g of this compound and 1g of urea in a mortar and pestle.
-
Heating: Transfer the powder mixture to a round-bottom flask and heat it in an oil bath or with a heat gun. The mixture will melt.
-
Reaction Completion: Continue heating until the molten mass froths and then solidifies.[15]
-
Workup: After cooling, add cold water to the flask to break up the solid mass and dissolve any unreacted urea.
-
Isolation and Purification: Collect the solid product by vacuum filtration. The crude phthalimide can be purified by recrystallization from hot ethanol.
Safety and Handling
This compound is a corrosive substance that can cause severe skin and eye damage.[16][17] It is also a respiratory and skin sensitizer and is harmful if swallowed.[16][17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[18] All manipulations should be carried out in a well-ventilated fume hood.[18] this compound is moisture-sensitive and should be stored in a tightly closed container in a dry, cool place.[16][18]
This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. What is the reaction mechanism of phthalic acid to this compound? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. benchchem.com [benchchem.com]
- 9. glasp.co [glasp.co]
- 10. Page loading... [guidechem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. brainly.com [brainly.com]
- 17. korbis-labor.de [korbis-labor.de]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Phthalic Anhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of phthalic anhydride in a wide array of common organic solvents. Understanding the solubility characteristics of this compound, a crucial industrial chemical and versatile reagent, is paramount for its application in synthesis, purification, and formulation development. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Core Principles of Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar polarities are more likely to be miscible. This compound is a polar molecule, a characteristic that dictates its solubility behavior in various organic solvents. Its solubility is also significantly influenced by temperature, generally increasing as the temperature rises.[1][2][3]
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound in a range of common organic solvents. The data is compiled from various scientific sources and provides a reliable reference for laboratory and industrial applications.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Temperature (°C) |
| Highly Soluble In: | ||||
| Acetone | Ketone | Polar Aprotic | Readily Soluble[1] | Not Specified |
| Ethanol | Alcohol | Polar Protic | Soluble[1] | Not Specified |
| Ethyl Acetate | Ester | Polar Aprotic | Soluble[1] | Not Specified |
| Dichloromethane | Halogenated | Polar Aprotic | Soluble[1] | Not Specified |
| 1,4-Dioxane | Ether | Polar Aprotic | Soluble[1] | Not Specified |
| Sparingly to Slightly Soluble In: | ||||
| Benzene | Aromatic | Nonpolar | Slightly Soluble[1] | Not Specified |
| Toluene | Aromatic | Nonpolar | Slightly Soluble[1] | Not Specified |
| Diethyl Ether | Ether | Nonpolar | Sparingly Soluble[1] | Not Specified |
| Chloroform | Halogenated | Polar Aprotic | Sparingly Soluble[2] | Not Specified |
| Insoluble/Very Slightly Soluble In: | ||||
| n-Hexane | Alkane | Nonpolar | Insoluble[1] | Not Specified |
| Cyclohexane | Alkane | Nonpolar | Insoluble[1] | Not Specified |
| Water | Protic Solvent | Highly Polar | ~0.62 (at 20-25°C)[4] | 20-25 |
| Water | Protic Solvent | Highly Polar | ~19.0 (at 100°C)[4] | 100 |
Table 2: Temperature-Dependent Solubility of this compound in Select Solvents
The following data is extrapolated from the findings of a study on the dissolution thermodynamics of this compound.[5]
| Temperature (K) | Acetone ( g/100g solvent) | Ethyl Acetate ( g/100g solvent) | Dichloromethane ( g/100g solvent) | n-Hexane ( g/100g solvent) | Cyclohexane ( g/100g solvent) |
| 283 | ~25 | ~15 | ~10 | <0.1 | <0.1 |
| 293 | ~35 | ~22 | ~15 | ~0.1 | ~0.1 |
| 303 | ~48 | ~30 | ~22 | ~0.2 | ~0.2 |
| 313 | ~65 | ~40 | ~30 | ~0.3 | ~0.3 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many scientific and industrial processes. Below are detailed methodologies for two common techniques used to measure the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature water bath or shaker incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a constant temperature bath or shaker incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Filter the withdrawn solution through a syringe filter or other suitable filtration apparatus to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Transfer a precisely weighed or measured volume of the clear filtrate to a pre-weighed evaporating dish or watch glass.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.
-
The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.
-
UV-Vis Spectrophotometry Method
This method is applicable if the solute has a chromophore that absorbs light in the ultraviolet-visible range and the solvent is transparent in that region. A calibration curve is first established to relate absorbance to concentration.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound at a constant temperature as described in the gravimetric method.
-
-
Sample Preparation and Analysis:
-
Withdraw a sample of the clear, filtered saturated solution.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: A workflow diagram for the experimental determination of solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 3. What is the solubility of this compound?What factors affect it? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Thermodynamic Data of Phthalic Anhydride Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of phthalic anhydride. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of the energetic properties of this important industrial chemical is crucial. This document summarizes key thermodynamic parameters, details the experimental protocols used to determine these values, and visualizes the reaction pathways and experimental workflows.
Thermodynamic Data
The formation of this compound is an exothermic process, a key consideration in the design and safety of industrial reactors. The primary commercial production routes involve the catalytic oxidation of either o-xylene or naphthalene. The thermodynamic properties of the reactants, products, and the overall reactions are summarized below.
Standard Thermodynamic Properties of Key Species
The following table presents the standard molar enthalpy of formation (ΔHf°), standard molar Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°) for the compounds involved in the formation of this compound at 298.15 K and 1 bar.
| Compound | Chemical Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |
| This compound | C₈H₄O₃ | solid | -458.6 | -379.1 | 197.1 |
| o-Xylene | C₈H₁₀ | gas | +19.0[1] | +122.2 | 353.6[1] |
| Naphthalene | C₁₀H₈ | gas | +150.58[2] | +201.585[3] | 335.7 |
| Oxygen | O₂ | gas | 0 | 0 | 205.2 |
| Water | H₂O | gas | -241.8 | -228.6 | 188.8 |
| Carbon Dioxide | CO₂ | gas | -393.5[4][5] | -394.4[6] | 213.8[7][8] |
Thermodynamics of this compound Formation Reactions
The overall thermodynamic changes for the two primary industrial synthesis routes of this compound are detailed below. These values are calculated from the standard thermodynamic data of the reactants and products.
1.2.1. Oxidation of o-Xylene
The gas-phase oxidation of o-xylene is a widely used industrial method for producing this compound.[9]
Reaction: C₈H₁₀(g) + 3O₂(g) → C₈H₄O₃(s) + 3H₂O(g)
| Thermodynamic Parameter | Value |
| ΔH°rxn | -1202.0 kJ/mol |
| ΔG°rxn | -1187.5 kJ/mol |
| ΔS°rxn | -48.7 J/mol·K |
1.2.2. Oxidation of Naphthalene
Historically, the oxidation of naphthalene was the dominant method for this compound production.[9]
Reaction: C₁₀H₈(g) + 4.5O₂(g) → C₈H₄O₃(s) + 2CO₂(g) + 2H₂O(g)
| Thermodynamic Parameter | Value |
| ΔH°rxn | -1876.28 kJ/mol |
| ΔG°rxn | -1813.59 kJ/mol |
| ΔS°rxn | -210.2 J/mol·K |
Experimental Protocols
The determination of the thermodynamic data presented in this guide relies on several key experimental techniques. The following sections provide detailed methodologies for these experiments.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the primary method for determining the enthalpy of combustion of solid organic compounds, from which the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of the organic compound (e.g., this compound, naphthalene) is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fine iron or platinum wire is connected to two electrodes, with the wire in contact with the sample pellet.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited by passing an electric current through the wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire. The standard enthalpy of formation is then derived using Hess's Law.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material. It is particularly useful for determining heat capacity and enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of the compound is placed in a small aluminum or copper pan, which is then hermetically sealed.[2] An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is ramped.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a baseline run (with empty pans), and a run with a standard material of known heat capacity (e.g., sapphire).
-
Enthalpy of Fusion (ΔHfus): When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion, which can be calculated by integrating the peak. The melting temperature is typically taken as the onset temperature of the peak.[2]
-
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is used to determine the vapor pressure of a solid substance with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be calculated.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.
-
Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a high-precision microbalance.
-
Data Analysis: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * √(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
-
Enthalpy of Sublimation (ΔHsub): The measurements are repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways for this compound formation and a generalized workflow for the experimental determination of its thermodynamic properties.
Caption: Reaction pathways for this compound formation.
Caption: Experimental workflow for thermodynamic data determination.
References
- 1. O-Xylene (data page) - Wikipedia [en.wikipedia.org]
- 2. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Carbon dioxide [webbook.nist.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Early Industrial Production Methods of Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalic anhydride, a cornerstone of the chemical industry, has a rich history of production methods that have evolved significantly since its discovery in 1836. This technical guide provides a comprehensive overview of the early industrial production methods of this compound, focusing on the core processes, experimental protocols, and reaction pathways. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed understanding of the foundational manufacturing techniques of this critical chemical intermediate. The document summarizes key quantitative data in structured tables and employs Graphviz diagrams to visually represent complex chemical processes and workflows, adhering to stringent visualization standards for clarity and accessibility.
Introduction
This compound (PA) was first reported in 1836 by Auguste Laurent.[1] Its commercial importance grew substantially with the burgeoning dye and polymer industries. The earliest industrial methods for PA production were characterized by the oxidation of naphthalene, a readily available coal tar derivative.[2] A significant advancement came with the development of catalytic vapor-phase oxidation, a technology that has been refined over the decades and remains the basis for modern production, albeit with a shift towards o-xylene as the preferred feedstock due to higher yields and atom economy.[3][4] This guide delves into the technical specifics of these foundational production methods.
Core Early Industrial Production Methods
The early to mid-20th century saw the establishment of two primary routes for the industrial synthesis of this compound: the oxidation of naphthalene and the oxidation of o-xylene. Both processes are highly exothermic and rely on catalytic systems, primarily based on vanadium pentoxide (V₂O₅).
Oxidation of Naphthalene
The first commercially successful industrial production of this compound involved the vapor-phase catalytic oxidation of naphthalene. This process, often referred to as the Gibbs-Wohl process, was a significant improvement over earlier liquid-phase oxidation methods that used hazardous mercury-based catalysts.[1][5]
The overall reaction for the oxidation of naphthalene to this compound is:
C₁₀H₈ + 4.5 O₂ → C₈H₄O₃ + 2 H₂O + 2 CO₂
This reaction was typically carried out in fixed-bed or fluidized-bed reactors.[2][3]
In the fixed-bed process, a mixture of pre-heated naphthalene vapor and air was passed through a multitude of tubes packed with a supported vanadium pentoxide catalyst.[2] To control the highly exothermic reaction, a molten salt bath, such as a eutectic mixture of sodium nitrate and potassium nitrate, was circulated around the reactor tubes to dissipate heat and maintain the desired reaction temperature.[6]
The fluidized-bed process offered advantages in terms of heat transfer and temperature control. In this method, a fine powder of the vanadium pentoxide catalyst was suspended in an upward flow of the naphthalene-air mixture, creating a fluid-like bed.[3] This ensured a more uniform temperature distribution throughout the reactor, minimizing the risk of hot spots that could lead to over-oxidation and reduced yields.
Oxidation of o-Xylene
Following World War II, o-xylene, derived from petroleum, emerged as a more economical feedstock for this compound production. The oxidation of o-xylene offered a higher theoretical yield compared to naphthalene and became the dominant manufacturing route.[7]
The stoichiometry for the oxidation of o-xylene is:
C₆H₄(CH₃)₂ + 3 O₂ → C₈H₄O₃ + 3 H₂O
Similar to the naphthalene process, the oxidation of o-xylene was conducted in fixed-bed reactors with multitubular designs and molten salt cooling systems.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the early industrial production methods of this compound.
Table 1: Operating Conditions for Naphthalene Oxidation
| Parameter | Fixed-Bed (Low Temperature) | Fixed-Bed (High Temperature) | Fluidized-Bed |
| Temperature | 350-400 °C[2] | 400-550 °C[2] | 340-385 °C[3][4] |
| Pressure | Atmospheric[5] | Atmospheric | Atmospheric |
| Catalyst | V₂O₅ on silica gel (with K₂SO₄ promoter)[2] | V₂O₅ on a support[2] | V₂O₅ on silica gel[3] |
| Naphthalene Conversion | ~90%[2] | - | - |
| Selectivity to PA | 86-91%[2] | 60-74%[2] | - |
| Byproducts | 1,4-naphthoquinone, maleic anhydride[2] | Maleic anhydride (6-10%)[2] | - |
Table 2: Operating Conditions for o-Xylene Oxidation
| Parameter | Fixed-Bed Process |
| Temperature | 380-400 °C[3] |
| Pressure | Ambient[3] |
| Catalyst | Vanadium oxide with titanium dioxide on a non-porous carrier[3] |
| Yield | 1.09 kg PA per kg of pure o-xylene[3] |
| Byproducts | Phthalide, maleic anhydride, CO, CO₂[8] |
Experimental Protocols
Catalyst Preparation (Vanadium Pentoxide on Silica Gel)
A common method for preparing the V₂O₅/SiO₂ catalyst in the early 20th century would have involved the following steps:
-
Support Preparation: Powdered silica gel with a mesh size of approximately 30-100 mesh was used as the support material.[9]
-
Impregnation: The silica gel was impregnated with a solution of a vanadium salt, such as ammonium metavanadate or vanadyl sulfate. Promoters like potassium sulfate could also be added to this solution.[2][10]
-
Drying and Calcination: The impregnated silica gel was then dried to remove the solvent and subsequently calcined at elevated temperatures (e.g., 300-350 °C) to decompose the vanadium salt to vanadium pentoxide and activate the catalyst.[9]
-
Pelletizing: The resulting catalyst powder was often pelletized or extruded to a specific size and shape suitable for packing into the reactor tubes.[9]
Fixed-Bed Reactor Operation (Naphthalene Oxidation)
A typical experimental or pilot-plant setup for the fixed-bed oxidation of naphthalene would have included:
-
Feed Preparation: Molten naphthalene was vaporized and mixed with a pre-heated stream of compressed air to achieve the desired concentration.
-
Reactor Loading: The catalyst pellets were carefully packed into the reactor tubes to ensure a uniform bed density and prevent channeling of the reactant gases.
-
Reaction Execution: The naphthalene-air mixture was fed into the top of the reactor. The molten salt bath was heated to the desired reaction temperature. The temperature profile along the catalyst bed was monitored using thermocouples to identify the "hot spot" – the region of maximum reaction rate.
-
Product Recovery: The hot effluent gas from the reactor, containing this compound vapor, was passed through a series of "switch condensers."[4] These were large, air-cooled chambers where the this compound would desublimate as fine, needle-like crystals on the walls. Periodically, the flow of reactant gas would be diverted to a clean condenser, and the one filled with product would be heated to melt the this compound, which was then collected as a liquid.[4]
-
Purification: The crude this compound was then purified by vacuum distillation to remove byproducts such as maleic anhydride and unreacted naphthalene.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key chemical transformations and process flows in the early industrial production of this compound.
Caption: Reaction pathway for the oxidation of naphthalene to this compound.
Caption: Reaction pathway for the oxidation of o-xylene to this compound.
Caption: Simplified workflow of an early industrial this compound production plant.
Conclusion
The early industrial production methods of this compound laid the groundwork for the large-scale, efficient processes used today. The transition from naphthalene to o-xylene as the primary feedstock, driven by economic and yield considerations, and the development of robust vanadium pentoxide catalysts were pivotal advancements. Understanding the technical details of these historical methods provides valuable context for ongoing research in catalysis, process optimization, and the development of more sustainable chemical manufacturing technologies. This guide has aimed to provide a detailed and accessible overview of these foundational processes for the benefit of the scientific and industrial research communities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Naphthalene to this compound - Chempedia - LookChem [lookchem.com]
- 3. eea.europa.eu [eea.europa.eu]
- 4. epa.gov [epa.gov]
- 5. The Process of Producing this compound from Naphthalene- TAINUO CHEMICAL [sinotainuo.com]
- 6. coecs.ou.edu [coecs.ou.edu]
- 7. Production of this compound from xylene | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. US3107223A - Vanadium pentoxide catalyst and method of preparation thereof - Google Patents [patents.google.com]
- 10. US3183196A - Silica-vanadium oxide oxidation catalyst - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols for the Laboratory Synthesis of Phenolphthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolphthalein (C₂₀H₁₄O₄) is a well-known acid-base indicator, belonging to the phthalein dye class, that is colorless in acidic solutions and turns pink to fuchsia in basic conditions (pH 8.3-10.0).[1][2][3] Its synthesis, first reported by Adolf von Baeyer in 1871, is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[1][2][4] This process involves the condensation of phthalic anhydride with two equivalents of phenol in the presence of an acid catalyst.[1][2][4] Beyond its primary use in titrations, phenolphthalein serves as a chemical intermediate in the synthesis of other dyes and has historical applications as a laxative, though this use has declined due to safety concerns.[2][3]
This document provides detailed protocols for the laboratory synthesis of phenolphthalein using various catalytic systems, presents quantitative data for comparison, and outlines the underlying reaction mechanism and safety precautions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of phenolphthalein proceeds through the following key steps:
-
Activation of this compound: The acid catalyst protonates a carbonyl oxygen of this compound, forming a highly electrophilic acylium ion intermediate. This activation enhances the carbonyl carbon's susceptibility to nucleophilic attack.[4]
-
First Electrophilic Attack: An electron-rich phenol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. The hydroxyl group of phenol is a strong activating group, directing the substitution to the para position. This step results in the formation of a 2-(4-hydroxybenzoyl)benzoic acid intermediate.[4]
-
Formation of a Carbocation: The hydroxyl group of the newly formed intermediate is protonated by the acid catalyst, followed by the elimination of a water molecule to generate a stabilized carbocation.[4]
-
Second Electrophilic Attack: A second molecule of phenol then attacks the carbocation, leading to the final phenolphthalein structure.[4]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the synthesized phenolphthalein. The following table summarizes quantitative data from various protocols.
| Catalyst | Molar Ratio (Anhydride:Phenol:Catalyst) | Temperature (°C) | Time (hours) | Reported Yield (%) | Melting Point (°C) |
| Conc. H₂SO₄ | 1 : 2.1 : catalytic | 115-120 | 10-12 | ~75 | 250-253 |
| p-Toluenesulfonic acid | 1 : 2 : 0.1 | 150 | 3-5 | 22-75+ | Not specified |
| Methanesulfonic acid | 1 : 2 : 0.046 | 90 | 2 | 73-94 | 259-261 |
| Anhydrous ZnCl₂ | 1 : 2 : 0.5 | 85-125 | 18-48 | Not specified | Not specified |
Note: Yields can vary based on the scale of the reaction, purity of reagents, and efficiency of the purification process.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Phenol and concentrated sulfuric acid are corrosive and should be handled with extreme care.[7]
-
Organic solvents are flammable; keep them away from ignition sources.[8][9]
-
Phenolphthalein is suspected of causing genetic defects and cancer.[6][9] Handle the solid product with care and avoid creating dust.[6]
Protocol 1: Concentrated Sulfuric Acid Catalysis
This is the traditional and most common method for phenolphthalein synthesis.
Materials:
-
This compound
-
Phenol
-
Concentrated sulfuric acid (98%)
-
Dilute sodium hydroxide solution
-
Dilute hydrochloric acid or acetic acid
-
Ethanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine this compound and a slight excess of phenol (approximately a 1:2.1 molar ratio).[4]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture in an oil bath at 115-120°C for 10-12 hours.[4][10] It is crucial to maintain the temperature within this range to prevent side reactions and charring.[4]
-
After the reaction is complete, carefully pour the hot mixture into a large volume of boiling water to precipitate the crude phenolphthalein. This process also helps to remove excess phenol via steam distillation.[4][10]
-
Filter the resulting slurry and wash the solid with hot water until the filtrate is neutral.[4]
Purification:
-
Dissolve the crude solid in a dilute sodium hydroxide solution. Phenolphthalein will dissolve, forming a characteristic pink or red solution, while unreacted starting materials and by-products may remain as a precipitate.[4][10]
-
Filter the solution to remove any insoluble impurities.[4]
-
Acidify the filtrate with a weak acid like acetic acid, followed by a few drops of a strong acid such as hydrochloric acid, to precipitate the purified phenolphthalein.[4][10]
-
Collect the precipitate by filtration, wash with cold water, and dry.[4]
-
For higher purity, the product can be recrystallized from ethanol.[4][10]
Protocol 2: p-Toluenesulfonic Acid Catalysis
This method uses a solid, non-oxidizing acid catalyst that is easier to handle than concentrated sulfuric acid.
Materials:
-
This compound
-
Phenol
-
p-Toluenesulfonic acid monohydrate
-
2 M Sodium hydroxide solution
-
Suitable organic solvent (e.g., dichloromethane)
Equipment:
-
Reaction vessel
-
Heating mantle or hot plate
-
Stirrer
-
Separatory funnel
Procedure:
-
In a suitable reaction vessel, mix this compound, phenol, and p-toluenesulfonic acid monohydrate (approximately 10 mol% relative to this compound).[4][8]
-
Heat the mixture at 150°C for approximately 3-5 minutes for small-scale reactions or up to 3 hours for larger scales.[4][8]
-
After cooling, add water to the reaction mixture to solidify the crude product.[4][8]
Purification:
-
Dissolve the remaining solid in a suitable organic solvent and transfer to a separatory funnel.
-
Extract with a 2 mol/L sodium hydroxide solution. The phenolphthalein will move to the aqueous layer, which will turn a characteristic red-purple color.[4][8]
-
Separate the aqueous layer and acidify it to precipitate the purified phenolphthalein.[4]
-
Collect the product by filtration, wash with water, and dry.[4]
Protocol 3: Methanesulfonic Acid Catalysis
This protocol utilizes a strong organic acid, offering a potentially cleaner reaction profile.
Materials:
-
This compound (1 mmol)
-
Phenol (2 mmol)
-
Methanesulfonic acid (0.046 mmol)
-
Methanol
Equipment:
-
Round-bottom flask
-
Heating bath
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Combine this compound, phenol, and methanesulfonic acid in a round-bottom flask.[4][11]
-
Heat the mixture at approximately 90°C for 2 hours.[4][11] The reaction progress can be monitored by thin-layer chromatography.[4]
-
After the reaction, cool the mixture and add methanol to terminate the reaction.[4][11]
-
Cool the mixture in an ice bath to crystallize the product.[4][11]
Purification:
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of phenolphthalein.
Caption: General workflow for phenolphthalein synthesis and purification.
References
- 1. Phenolphthalein - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Phenolphthalein - C20H14O4 - GeeksforGeeks [geeksforgeeks.org]
- 4. benchchem.com [benchchem.com]
- 5. westliberty.edu [westliberty.edu]
- 6. geneseo.edu [geneseo.edu]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. prepchem.com [prepchem.com]
- 11. chemistry-online.com [chemistry-online.com]
Application Notes and Protocols: Phthalic Anhydride as a Crosslinking Agent for Epoxy Resins
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized in adhesives, coatings, composites, and encapsulation materials due to their excellent mechanical strength, thermal stability, and chemical resistance.[1][2] The final properties of the cured epoxy are critically dependent on the choice of the curing agent. Anhydride-based curing agents, such as phthalic anhydride (PA), are frequently employed to achieve high performance, particularly in applications demanding superior thermal and electrical properties.
This compound offers several advantages as a crosslinking agent, including low cost, low exotherm during curing (making it suitable for large castings), and the ability to impart excellent mechanical and electrical properties to the cured resin.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent for epoxy resins, with a focus on diglycidyl ether of bisphenol A (DGEBA)-based systems.
Reaction Mechanism
The crosslinking of epoxy resins with this compound is a complex process that typically requires elevated temperatures and often the presence of a catalyst, such as a tertiary amine or an imidazole derivative, to proceed at a practical rate. The reaction is generally understood to occur in a stepwise manner.[4]
The proposed mechanism involves several key steps:
-
Initiation: The reaction is often initiated by a hydroxyl group present on the epoxy resin backbone or from trace amounts of water. This hydroxyl group attacks the electrophilic carbonyl carbon of the this compound, leading to the opening of the anhydride ring and the formation of a monoester with a free carboxylic acid group.[5]
-
Propagation: The newly formed carboxylic acid group then reacts with an epoxy group, opening the oxirane ring and forming a hydroxyl ester. This reaction also regenerates a hydroxyl group.
-
Crosslinking: The regenerated hydroxyl group can then react with another anhydride molecule, continuing the cycle of anhydride ring opening and subsequent reaction with an epoxy group. Concurrently, etherification reactions can occur where a hydroxyl group directly attacks an epoxy group, leading to the formation of ether linkages. This combination of esterification and etherification reactions builds up a dense, three-dimensional crosslinked network.
The following diagram illustrates the primary reaction pathway:
Experimental Protocols
Protocol 1: Formulation and Curing of DGEBA Epoxy with this compound
This protocol describes the preparation and thermal curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxide Equivalent Weight (EEW) of 180-190 g/eq)
-
This compound (PA), powdered
-
Tertiary amine catalyst (e.g., N,N-Dimethylbenzylamine, DMBA)
-
Mixing containers (e.g., disposable polypropylene cups)
-
Stirring rods or mechanical stirrer
-
Vacuum oven or desiccator for degassing
-
Programmable oven for curing
-
Molds (e.g., silicone or aluminum) pre-treated with a mold release agent
Procedure:
-
Stoichiometric Calculation: Determine the required amounts of epoxy resin and this compound. The ideal stoichiometry is typically a 1:1 molar ratio of anhydride groups to epoxy groups. The amount of this compound in parts per hundred parts of resin (phr) can be calculated using the following formula:
phr of PA = (EEW of Epoxy / Molecular Weight of PA) * 100
For a typical DGEBA with EEW = 185 g/eq and PA with MW = 148.12 g/mol , the phr would be approximately 125.
-
Preparation:
-
Preheat the DGEBA epoxy resin to approximately 60-70 °C to reduce its viscosity.
-
Weigh the required amount of preheated epoxy resin into a mixing container.
-
Gradually add the powdered this compound to the epoxy resin while stirring continuously until a homogeneous mixture is obtained. Maintain the temperature to ensure the this compound dissolves completely.
-
-
Catalyst Addition:
-
Add the tertiary amine catalyst to the mixture. A typical concentration is 0.5-2.0 phr.
-
Mix thoroughly for 3-5 minutes, ensuring uniform dispersion of the catalyst.
-
-
Degassing:
-
Place the mixture in a vacuum oven or desiccator at 60-70 °C.
-
Apply vacuum to remove any entrapped air bubbles until bubbling subsides (typically 15-30 minutes).
-
-
Casting and Curing:
-
Pour the degassed mixture into the pre-treated molds.
-
Place the molds in a programmable oven and apply the desired curing schedule. A typical multi-stage curing schedule is recommended to achieve optimal properties and minimize internal stresses:
-
Initial Cure: 1-2 hours at 120-130 °C.
-
Post-Cure: 2-4 hours at 150-160 °C.
-
-
-
Cooling:
-
After the post-cure is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and cracking.
-
-
Demolding:
-
Once cooled, carefully remove the cured epoxy samples from the molds.
-
The following diagram outlines the experimental workflow:
Protocol 2: Characterization of Cured Epoxy Resin
A. Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure.
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy.
-
Instrumentation: Use a standard DSC instrument.
-
Procedure:
-
Place the sample in an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to approximately 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Reheat the sample under the same conditions.
-
The Tg is determined from the step transition in the heat flow curve of the second heating scan. The absence of a significant exothermic peak in the first scan indicates a high degree of cure.
-
-
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.
-
Sample Preparation: Use a small sample (10-15 mg) of the cured epoxy.
-
Instrumentation: Use a standard TGA instrument.
-
Procedure:
-
Place the sample in a TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition and the temperature at maximum weight loss provide information on thermal stability.
-
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
To monitor the curing reaction by observing the disappearance of characteristic functional group peaks.
-
Sample Preparation: For in-situ monitoring, a small amount of the uncured mixture is placed between two KBr plates. For analysis of the cured solid, Attenuated Total Reflectance (ATR)-FTIR is suitable.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Procedure:
-
Acquire a spectrum of the uncured mixture.
-
Acquire spectra at different time intervals during the curing process or of the final cured sample.
-
Analysis: Monitor the decrease in the intensity of the epoxy group peak (around 915 cm⁻¹) and the anhydride carbonyl peaks (around 1780 cm⁻¹ and 1850 cm⁻¹). The appearance and growth of ester carbonyl peaks (around 1730 cm⁻¹) and hydroxyl peaks (broadband around 3400 cm⁻¹) indicate the progression of the curing reaction.[6] The near-IR region can also be used, with the epoxy C-H band around 4530 cm⁻¹ being a useful indicator.[6][7]
-
Data Presentation
The following tables summarize typical properties of epoxy resins cured with this compound and its derivatives. Note that specific values can vary significantly based on the exact formulation, type of epoxy resin, catalyst, and curing conditions.
Table 1: Typical Formulations and Curing Schedules
| Epoxy Resin Type | Curing Agent | Catalyst (phr) | Anhydride (phr) | Curing Schedule | Reference |
| DGEBA | This compound (PA) | 1.0 (DMBA) | Stoichiometric | 2h @ 150°C + 2h @ 180°C | [2] |
| DGEBA | Tetrahydrothis compound (THPA) | 1.0 (DMBA) | Stoichiometric | 2h @ 150°C + 2h @ 180°C | [2] |
| DGEBA | Methyltetrahydrothis compound (MTHPA) | 2.0 (Proprietary) | 80 | 90 min @ 120°C + 90 min @ 150°C |
Table 2: Thermal and Mechanical Properties of this compound Cured Epoxy Resins
| Property | DGEBA/PA System | DGEBA/THPA System | Units |
| Glass Transition Temperature (Tg) | ~130 - 150 | ~140 - 160 | °C |
| Decomposition Temperature (TGA, 5% weight loss) | ~300 - 350 | ~320 - 370 | °C |
| Tensile Strength | 60 - 80 | 70 - 90 | MPa |
| Impact Strength | Varies | Varies | kJ/m² |
| Storage Modulus (at 30°C) | ~2.5 - 3.5 | ~2.8 - 3.8 | GPa |
Note: The data presented are representative values from various sources and should be used as a general guide. Actual properties will depend on the specific materials and processing conditions.
Conclusion
This compound is an effective and economical crosslinking agent for epoxy resins, capable of producing cured materials with high thermal stability and good mechanical properties. The curing process requires careful control of stoichiometry and temperature, and the use of a catalyst is generally necessary to achieve a complete and timely cure. The protocols and data provided in these notes offer a comprehensive guide for researchers and scientists working with these systems. For any specific application, optimization of the formulation and curing cycle is recommended to achieve the desired performance characteristics.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. What is the epoxy curing reaction of this compound? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Formulation and Synthesis of Alkyd Resins Using Phthalic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkyd resins are oil-modified polyesters that are extensively used as binders in paints, coatings, and varnishes due to their versatility and low cost.[1][2][3] The term "alkyd" is derived from the primary components: "al" for alcohol and "cid" for acid.[2] These resins are synthesized through the polycondensation reaction of a polyhydric alcohol (polyol), a polybasic acid, and are modified with oils or fatty acids.[3][4][5] Phthalic anhydride is the most commonly used polybasic acid in alkyd resin production, contributing to the hardness and chemical resistance of the final polyester structure.[6][7] The properties of the resulting alkyd resin, such as drying time, flexibility, and durability, are significantly influenced by the selection of raw materials and the reaction conditions.[4][5]
The oil content of the formulation determines the classification of the alkyd resin[2]:
-
Long-oil alkyd: Contains over 60% fatty acid by weight.[2][7]
-
Medium-oil alkyd: Contains 40-60% fatty acid by weight.[2]
-
Short-oil alkyd: Contains less than 40% fatty acid by weight.[2]
Synthesis of Alkyd Resins
The production of alkyd resins from oils, polyols, and this compound is typically a two-stage process: alcoholysis followed by polyesterification.[1][8]
Stage 1: Alcoholysis (Monoglyceride Formation) In the first stage, the triglyceride oil is reacted with a polyol, such as glycerol, at high temperatures (around 220-250°C) in the presence of a catalyst.[6][7] This process, known as alcoholysis, breaks down the triglyceride into a mixture of monoglycerides and diglycerides.[6][7] The completion of this stage is monitored by testing the solubility of a sample of the reaction mixture in methanol or ethanol; monoglycerides are soluble, while triglycerides are not.[8][9]
Stage 2: Polyesterification Once the monoglyceride formation is complete, the reaction mixture is cooled, and this compound is added.[6][8] The temperature is then raised again (to about 230-250°C) to initiate the polyesterification reaction.[8][9] During this stage, the hydroxyl groups of the monoglycerides and excess polyol react with the carboxyl groups of the this compound to form a large polyester polymer.[6] This is a condensation reaction, and water is produced as a byproduct, which is removed to drive the reaction to completion.[6] The progress of the polyesterification is monitored by periodically measuring the acid value and viscosity of the reaction mixture until the desired specifications are met.[7][9]
Data Presentation
Table 1: Example Formulations for Alkyd Resin Synthesis
| Component | Formulation 1 (Long Oil) | Formulation 2 (Short Oil) | Reference |
| Oil/Fatty Acid | Soybean Oil: 66.5 g | Used Cooking Oil: 30 g | [1][6] |
| Polyol | Glycerol: 12.9 g | Glycerol: 20 g | [1][6] |
| Dibasic Anhydride | Terephthalic Acid: 25.26 g | This compound: 30 g | [1][6] |
| Catalyst | - | Calcium Oxide: 0.05 g | [6] |
| Solvent | - | Xylene: 10 g | [6] |
Table 2: Physicochemical Properties of Synthesized Alkyd Resins
| Property | Resin from Soya Bean Oil | Resin from Rubber Seed/Linseed Oil Blend | Reference |
| Acid Value (mgKOH/g) | 11.4 | 8.59 - 10.1 | [1][10] |
| Hydroxyl Value (mgKOH/g) | 43.2 | - | [1] |
| Viscosity | - | Varies with blend | [10] |
| Drying Time (Touch) | 185 minutes | Varies with blend | [1] |
| Saponification Value (mgKOH/g) | - | 250.19 - 279.55 | [4] |
| Iodine Value (gI2/100g) | - | 29.58 - 33.77 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Long-Oil Alkyd Resin from Soya Bean Oil[1]
Materials:
-
Soya bean oil: 66.5 g
-
Terephthalic acid (TPA): 25.26 g
-
Glycerol: 12.9 g
-
Maleic anhydride (MA): 1 g (to improve color and drying)
Equipment:
-
Four-neck round bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Nitrogen inlet
Procedure:
-
Charge the soya bean oil and terephthalic acid into the reactor.
-
Heat the mixture to 260°C with continuous stirring.
-
Maintain the temperature at 260°C for one hour.
-
After one hour, begin adding the glycerol at a uniform rate over a period of one hour, while maintaining the temperature at 260-280°C.
-
Add maleic anhydride.
-
Continue the reaction, monitoring the acid value and viscosity periodically.
-
The reaction is complete when the acid value is approximately 11.4 mgKOH/g.
-
Cool the resulting alkyd resin.
Protocol 2: Synthesis of Short-Oil Alkyd Resin from Used Cooking Oil[6]
Materials:
-
Used cooking oil: 30 g
-
Glycerol: 20 g
-
This compound: 30 g
-
Calcium oxide (catalyst): 0.05 g
-
Xylene: 10 g
Equipment:
-
Reactor flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Condenser
Procedure:
-
Alcoholysis:
-
Mix the used cooking oil, glycerol, and calcium oxide in the reactor.
-
Heat the mixture to 190°C for 2 hours with stirring at 490 rpm.
-
Periodically check for the formation of monoglycerides by testing the solubility of a small sample in methanol. The stage is complete when the sample is soluble.
-
-
Polyesterification:
-
Cool the reaction mixture to 180°C.
-
Add this compound dissolved in 10 g of xylene.
-
Maintain the temperature at 170-190°C.
-
Continue the reaction until the alkyd resin is homogeneous.
-
Stop the reaction and cool the resin to room temperature.
-
Visualizations
Caption: Two-stage synthesis pathway of alkyd resin.
Caption: Experimental workflow for alkyd resin synthesis.
Caption: Relationship between formulation and properties.
References
- 1. researchpublish.com [researchpublish.com]
- 2. Alkyd resin | Uses, Properties & Manufacturing Process | Britannica [britannica.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Key to Success in Coatings: A Comprehensive Guide to the Formulation and Production of Long-Oil Alkyd Resin – PersiaResin [persiaresin.com]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. tsijournals.com [tsijournals.com]
- 10. Alkyd resin from rubber seed oil/linseed oil blend: A comparative study of the physiochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Fluorescent Dyes Based on Phthalic Anhydride: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of novel fluorescent dyes derived from phthalic anhydride and its analogs, such as naphthalimide. These probes are instrumental in advancing drug discovery and development by enabling the visualization and quantification of key biological analytes and processes.
Introduction to this compound-Based Fluorescent Dyes
This compound and its derivatives serve as versatile scaffolds for the synthesis of a wide array of fluorescent probes. The classic example, fluorescein, synthesized from this compound and resorcinol, has been a cornerstone in fluorescence microscopy for decades.[1] However, the demand for probes with enhanced photostability, larger Stokes shifts, and specific reactivity towards biological targets has driven the development of novel dye structures. These next-generation probes are engineered for applications in cellular imaging, enzyme activity assays, and monitoring of the cellular microenvironment, offering significant advantages for drug development and biological research.
Modern derivatives often feature a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent and becomes brightly emissive upon reaction with a specific analyte. This strategy provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological systems.[2][3]
Featured Novel Fluorescent Dyes
This section details the properties and applications of three novel fluorescent probes based on the phthalimide/naphthalimide scaffold.
Visco-Probe 1: A Dual Sensor for Intracellular Viscosity and Nitric Oxide
Application Note: Visco-Probe 1 is a unique naphthalimide-based fluorescent sensor capable of simultaneously monitoring two critical cellular parameters: viscosity and nitric oxide (NO) levels.[4][5] Elevated intracellular viscosity and altered NO signaling are associated with various pathological conditions, including cancer and neurodegenerative diseases. This probe exhibits a dual-channel fluorescence response: an increase in viscosity enhances fluorescence at 470 nm, while the presence of NO triggers a distinct emission at 550 nm.[4][5] This capability allows for the ratiometric imaging of these two parameters, providing a more comprehensive picture of the cellular state. In drug development, Visco-Probe 1 can be employed to study the effects of drug candidates on cellular viscosity and NO production, offering insights into their mechanisms of action and potential off-target effects.
GGT-Probe 1: A "Turn-On" Probe for γ-Glutamyl Transpeptidase (GGT) Activity
Application Note: GGT-Probe 1 is a naphthalimide-based, "turn-on" fluorescent probe designed for the detection of γ-glutamyl transpeptidase (GGT) activity.[6] GGT is a cell-surface enzyme that is overexpressed in several cancers and is implicated in tumor progression and drug resistance. The probe is initially non-fluorescent, but upon enzymatic cleavage of the γ-glutamyl group by GGT, a highly fluorescent naphthalimide derivative is released.[6] This "turn-on" response allows for the sensitive and selective imaging of GGT activity in living cells. For drug development, GGT-Probe 1 is an excellent tool for high-throughput screening of GGT inhibitors and for evaluating the efficacy of GGT-targeting therapies.
Hypoxia-Probe 1: A "Turn-On" Probe for Detecting Hypoxic Conditions
Application Note: Hypoxia-Probe 1 is a fluorescent sensor designed to detect hypoxic (low oxygen) conditions in living cells.[2][7] Hypoxia is a common feature of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy.[8] This probe utilizes a naphthalimide fluorophore linked to a nitroaromatic group. Under hypoxic conditions, cellular nitroreductases reduce the nitro group, leading to the release of the fluorescent naphthalimide and a significant "turn-on" fluorescence signal.[2][7] In drug discovery, Hypoxia-Probe 1 can be used to identify and characterize hypoxic regions in tumors, to study the effects of drugs on tumor oxygenation, and to develop hypoxia-activated drug delivery systems.
Quantitative Data Summary
The photophysical properties of the featured fluorescent probes are summarized in the table below for easy comparison.
| Probe Name | Target Analyte(s) | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φ) | Key Features | Reference(s) |
| Visco-Probe 1 | Viscosity & Nitric Oxide | 405 nm | 470 nm (viscosity) / 550 nm (NO) | 65 nm / 145 nm | Not Reported | Dual-channel emission for simultaneous detection. | [4][5] |
| GGT-Probe 1 | γ-Glutamyl Transpeptidase | ~450 nm | ~540 nm | ~90 nm | Not Reported | "Turn-on" response with high sensitivity and selectivity. | [6] |
| Hypoxia-Probe 1 | Hypoxia (Nitroreductase) | ~460 nm | ~550 nm | ~90 nm | Not Reported | "Turn-on" fluorescence in response to hypoxic conditions. | [2][7] |
Experimental Protocols
Synthesis of GGT-Probe 1 (Illustrative Protocol)
This protocol is an illustrative example for the synthesis of a naphthalimide-based probe for GGT, based on similar reported syntheses.[6]
Materials:
-
4-Hydroxy-N-butyl-1,8-naphthalimide
-
tert-Butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
L-Glutamic acid γ-p-nitroanilide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
Procedure:
-
Step 1: Synthesis of the amine-functionalized naphthalimide.
-
To a solution of 4-hydroxy-N-butyl-1,8-naphthalimide (1 eq.) in DMF, add tert-butyl (2-bromoethyl)carbamate (1.2 eq.) and K₂CO₃ (2 eq.).
-
Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Deprotection of the amine group.
-
Dissolve the product from Step 1 in a mixture of DCM and TFA (1:1 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the amine-functionalized naphthalimide as a TFA salt.
-
-
Step 3: Coupling with L-glutamic acid.
-
To a solution of L-glutamic acid γ-p-nitroanilide (1 eq.) and NHS (1.1 eq.) in DMF, add DCC (1.1 eq.) at 0°C.
-
Stir the mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add the amine-functionalized naphthalimide from Step 2 (1 eq.) and TEA (3 eq.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, GGT-Probe 1, by column chromatography on silica gel.
-
Live Cell Imaging with GGT-Probe 1
Materials:
-
Cancer cell line with high GGT expression (e.g., A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
GGT-Probe 1 stock solution (10 mM in DMSO)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture:
-
Culture A549 cells on glass-bottom dishes or coverslips to the desired confluency (typically 70-80%).
-
-
Probe Loading:
-
Prepare a working solution of GGT-Probe 1 by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the GGT-Probe 1 working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the naphthalimide fluorophore (e.g., excitation ~450 nm, emission ~540 nm).
-
Visualizations of Mechanisms and Workflows
Synthesis Workflow for a Generic Naphthalimide-Based Probe
Caption: A generalized synthetic workflow for creating functional naphthalimide probes.
"Turn-On" Mechanism of GGT-Probe 1
Caption: Activation of GGT-Probe 1 leading to a "turn-on" fluorescent signal.
Signaling Pathway Context for Hypoxia-Probe 1
Caption: Cellular mechanism for the detection of hypoxia using Hypoxia-Probe 1.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. benchchem.com [benchchem.com]
- 4. Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase [mdpi.com]
- 7. A turn-on fluorescent probe for tumor hypoxia imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Hypoxia-Responsive Molecular Probe Lighted up by Peptide Self-Assembly for Cancer Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phthalic Anhydride as a Protecting Group for Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The phthaloyl group, introduced via phthalic anhydride or its derivatives, is a robust and widely used protecting group for primary amines. Its stability to a range of reaction conditions, including acidic and oxidative environments, makes it an attractive choice for multi-step syntheses. This document provides detailed application notes, experimental protocols, and comparative data for the protection of primary amines using this compound and the subsequent deprotection of the resulting N-alkylphthalimides.
The use of the phthaloyl group is central to the Gabriel synthesis, a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often observed with direct amination.[1][2][3] These notes will cover both the direct N-phthaloylation of primary amines and the Gabriel synthesis approach.
Data Presentation
The following tables summarize quantitative data for the protection of various primary amines with this compound and the deprotection of N-substituted phthalimides using different methodologies. This data is intended to facilitate the selection of the most appropriate conditions for a given substrate and synthetic strategy.
Table 1: Protection of Primary Amines with this compound
| Amine Substrate | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---| | Aniline | Conventional Heating | None | 140-145 | 50 min | High |[4] | | Aniline | Microwave | None | 160 | 30 min | 96 |[5] | | Aniline | Conventional Heating | Glacial Acetic Acid | Reflux | a few hours | Good |[4] | | Various Amines (urea, glycine, aniline, sulphanilic acid) | Microwave | Not specified | Not specified | Not specified | 70.7-80.21 |[5] | | Alkyl Amines (e.g., monomethylamine) | Two-Zone Melt Reaction | None | Zone 1: Lower T, Zone 2: Higher T | Continuous | >99.5 |[6] |
Table 2: N-Phthaloylation of Amino Acids
| Amino Acid | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---| | Glycine, Alanine, Phenylalanine, Valine, Leucine, Aspartic Acid | Conventional Heating | Glacial Acetic Acid | Reflux | 2 h | 44.3 - 87.1 |[5] | | Glycine, Alanine, β-Alanine, 4-Aminobenzoic acid, γ-Aminobutyric acid, Isoleucine, Leucine, Phenylalanine | Microwave (Solvent-Free) | None | 130, then near melting point | 5-6 min, then 5-10 min | Not specified |[7] | | Various Amino Acids | Reduced Pressure | Not specified | Lower Temperature | Not specified | Effective |[8] |
Table 3: Deprotection of N-Substituted Phthalimides
| N-Substituted Phthalimide | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---| | N-Benzylphthalimide | Hydrazinolysis | Hydrazine hydrate (85%) | Methanol | Reflux | 1 h | 60-70 |[9] | | N-Phthaloyl-4-aminobutyric acid | Reductive Cleavage | NaBH₄, then Acetic Acid | 2-Propanol/H₂O | 24 h (rt), then 2 h (80°C) | 97 |[10] | | Phthalimidyl Amino CPGs | Ammonium Hydroxide | 30% aq. NH₄OH | Not specified | Not specified | ~80-90 (relative) |[10] | | Phthalimidyl Amino CPGs | AMA (Ammonium hydroxide/methylamine) | NH₄OH / 40% aq. MeNH₂ | Not specified | 10 min | Highest Yield |[10] | | Phthalimidyl Amino CPGs | Potassium Carbonate | K₂CO₃ | Methanol | Not specified | Lower Yield |[10] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection of a primary amine with this compound and subsequent deprotection.
Caption: Workflow of the Gabriel synthesis for the preparation of primary amines.
Experimental Protocols
Protocol 1: Protection of a Primary Amine - Synthesis of N-Benzylphthalimide
This protocol describes the direct reaction of phthalimide with benzyl chloride, a key step in the Gabriel synthesis of benzylamine.[9]
Materials:
-
Anhydrous potassium carbonate (13.8 g)
-
Phthalimide (24 g)
-
Benzyl chloride (42 g) - Caution: Lachrymator and skin irritant. Handle in a fume hood.
-
Mortar and pestle
-
250-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Thoroughly mix anhydrous potassium carbonate and phthalimide by grinding to a very fine powder using a mortar and pestle.
-
Transfer the mixture to a 250-mL round-bottomed flask and add benzyl chloride.
-
Heat the resulting mixture at a gentle reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization. The reported yield of crude product is 28-31 g (72-79%).[9]
Protocol 2: Protection of an Amino Acid - General Procedure
This protocol outlines a general method for the N-phthaloylation of various amino acids.[5]
Materials:
-
This compound (6.75 mmol, 1.0 g)
-
Amino acid (6.8 mmol, e.g., glycine 0.510 g)
-
Glacial acetic acid (15 mL)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Combine this compound and the amino acid in a round-bottomed flask.
-
Add glacial acetic acid (15 mL).
-
Heat the mixture to reflux for 2 hours.
-
Filter the reaction mixture while hot.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Collect the solid product by filtration and recrystallize from ethanol.
Protocol 3: Deprotection of an N-Alkylphthalimide using Hydrazinolysis (Ing-Manske Procedure)
This protocol details the cleavage of an N-alkylphthalimide using hydrazine hydrate to yield the primary amine.[9]
Materials:
-
N-Benzylphthalimide (23.7 g)
-
Hydrazine hydrate (85%, 7 mL) - Caution: Highly toxic and potentially explosive near its boiling point. Handle with extreme care in a fume hood.
-
Methanol (80 mL)
-
250-mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Concentrated sodium hydroxide solution (~40%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Combine N-benzylphthalimide, hydrazine hydrate, and methanol in a 250-mL round-bottomed flask.
-
Reflux the mixture for 1 hour. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide.
-
Combine the filtrate and washings, and reduce the volume to approximately 50 mL by distillation.
-
Make the solution strongly alkaline with concentrated sodium hydroxide solution (a second liquid phase will separate).
-
Extract the mixture with two 40-mL portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Decant the ether solution and wash the desiccant with a 10-mL portion of fresh ether.
-
Evaporate the ether and distill the residual oil, collecting the fraction boiling at 183-186°C to obtain pure benzylamine. The reported yield is 60-70%.[9]
Protocol 4: Mild, Two-Stage Deprotection using Sodium Borohydride
This protocol describes an exceptionally mild, one-flask procedure for the deprotection of phthalimides, particularly useful for sensitive substrates and amino acid derivatives.[10]
Materials:
-
N-phthaloyl-4-aminobutyric acid (0.200 g, 0.86 mmol)
-
2-Propanol (7.7 mL)
-
Water (1.3 mL)
-
Sodium borohydride (NaBH₄, 4.30 mmol)
-
Glacial acetic acid (0.9 mL)
-
Dowex 50 (H⁺) ion-exchange column
-
1 M Ammonium hydroxide solution
Procedure:
-
To a stirred solution of N-phthaloyl-4-aminobutyric acid in 2-propanol and water, add sodium borohydride.
-
Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC for the consumption of starting material.
-
Carefully add glacial acetic acid. Once the foaming subsides, stopper the flask and heat to 80°C for 2 hours.
-
Cool the reaction mixture and elute it onto a Dowex 50 (H⁺) column.
-
Wash the column with water (150 mL).
-
Elute the desired amine with 1 M ammonium hydroxide solution (200 mL).
-
Collect the ninhydrin-active fractions and freeze-dry to afford the product. The reported yield for γ-aminobutyric acid ammonium salt is 97%.[10]
Concluding Remarks
The phthaloyl group remains a highly valuable tool for the protection of primary amines in organic synthesis. The choice of protection and deprotection method should be carefully considered based on the nature of the substrate and the overall synthetic plan. While traditional methods involving high temperatures and harsh reagents are effective, milder alternatives, such as microwave-assisted synthesis and reductive cleavage with sodium borohydride, offer significant advantages for sensitive molecules. The detailed protocols and comparative data provided in these application notes aim to assist researchers in the successful implementation of this compound as a protecting group strategy in their synthetic endeavors.
References
- 1. brainly.com [brainly.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for the Synthesis of Phthalimide from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Phthalimide is a crucial building block in organic synthesis, most notably for the preparation of primary amines via the Gabriel synthesis.[1][2][3][4] Its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[5][6][7][8] This document provides detailed protocols for the synthesis of phthalimide from phthalic anhydride using various nitrogen sources.
The synthesis of phthalimide is typically achieved by the condensation reaction of this compound with a source of ammonia. Common reagents for this transformation include aqueous ammonia, ammonium carbonate, or urea.[9][10][11] The reaction proceeds by nucleophilic attack of the nitrogen atom on the carbonyl carbon of the anhydride, followed by cyclization and dehydration to yield the imide.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for different methods of phthalimide synthesis from this compound.
| Nitrogen Source | Molar Ratio (Anhydride:Nitrogen Source) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 28% Aqueous Ammonia | 1 : 1.94 | ~300 | 1.5 - 2 | 95 - 97 | [12] |
| Ammonium Carbonate | 1 : 1.29 | ~300 | ~2 | Not specified, but procedure is viable | [12] |
| Urea | 2 : 1 | 130 - 135 | 0.17 - 0.33 | Quantitative | |
| Urea (Microwave) | 1 : 1 | Not applicable (700 W) | A few seconds | Quantitative |
Experimental Protocols
Protocol 1: Synthesis of Phthalimide using this compound and Aqueous Ammonia
This protocol is adapted from a procedure in Organic Syntheses and is a reliable method for producing high yields of phthalimide.[12]
Materials:
-
This compound (500 g, 3.4 moles)
-
28% Aqueous ammonia (400 g, 444 cc, 6.6 moles)
-
5 L round-bottomed flask (Pyrex)
-
Air condenser (≥10 mm diameter)
-
Heating source (free flame or heating mantle)
-
Crock for cooling
-
Glass rod
Procedure:
-
Combine 500 g of this compound and 400 g of 28% aqueous ammonia in a 5 L Pyrex round-bottomed flask.
-
Fit the flask with an air condenser.
-
Slowly heat the mixture using a free flame. It is advisable to occasionally shake the flask during heating.[12]
-
Continue heating until all the water has evaporated (approx. 1 hour) and the mixture reaches a state of quiet fusion at a temperature of about 300°C (approx. 1.5 to 2 hours).[12] The mixture should become a homogeneous melt.
-
During the heating process, some material may sublime into the condenser. Use a glass rod to push this material back down into the reaction flask.[12]
-
Once the reaction is complete, pour the hot reaction mixture into a crock and cover it with paper to prevent loss by sublimation.
-
Allow the mixture to cool completely.
-
The resulting solid product is practically pure phthalimide and can be used without further purification. The expected yield is 470–480 g (95–97%).[12]
-
(Optional) For purification, the product can be recrystallized from water (solubility is low, ~4 g/L at boiling) or ethanol (5 parts in 100 at boiling).[12]
Protocol 2: Synthesis of Phthalimide using this compound and Urea
This method involves the fusion of this compound with urea and is a solvent-free approach.
Materials:
-
This compound (5 g, 33.8 mmol)
-
Urea (1 g, 16.7 mmol)
-
Mortar and pestle
-
100 mL reaction flask
-
Heating source (oil bath or heat gun)
-
Filtration apparatus
-
Ethanol for recrystallization
Procedure:
-
In a mortar, thoroughly grind together 5 g of this compound and 1 g of urea.
-
Transfer the resulting powder mixture to a 100 mL reaction flask.
-
Heat the flask using an oil bath or a heat gun. The solids will begin to melt.
-
Continue heating until the mass suddenly solidifies and puffs up, indicating the completion of the reaction.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Add 12.5 mL of cold water to the flask to break up the solid mass and dissolve any unreacted urea.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from approximately 100 mL of hot ethanol to obtain pure phthalimide.
Visualizations
Below are diagrams illustrating the chemical reaction and the general experimental workflow for the synthesis of phthalimide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 6. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. byjus.com [byjus.com]
- 10. Phthalimide - Wikipedia [en.wikipedia.org]
- 11. brainly.in [brainly.in]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Phthalic Anhydride in Polyester Polyol Synthesis for Polyurethane Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalic anhydride is a key raw material in the synthesis of aromatic polyester polyols, which are crucial intermediates in the production of polyurethane (PUR) materials.[1][2] The incorporation of the rigid this compound moiety into the polyester backbone imparts desirable properties to the final polyurethane product, including enhanced mechanical strength, thermal stability, and flame retardancy.[3][4] These attributes make this compound-based polyurethanes suitable for a wide range of applications, including rigid foams, coatings, adhesives, sealants, and elastomers.[1][3] This document provides detailed application notes and experimental protocols for the preparation and characterization of polyester polyols derived from this compound for use in polyurethane synthesis.
Data Presentation
The properties of polyester polyols and the resulting polyurethanes are highly dependent on the specific monomers and their molar ratios used in the synthesis. Below are tables summarizing typical quantitative data for this compound-based polyester polyols and the mechanical properties of polyurethanes derived from them.
Table 1: Properties of this compound-Based Polyester Polyols
| Property | Value | Unit | Reference |
| Hydroxyl Value | 108 - 350 | mg KOH/g | [1][3] |
| Acid Value | < 2 | mg KOH/g | [3] |
| Viscosity @ 25°C | 1,300 - 25,000 | cP | [1] |
| Functionality | 2.0 - 2.7 | [1] | |
| Molecular Weight (Average) | 930 - 2450 | Da | [1] |
Table 2: Mechanical Properties of Polyurethanes from this compound-Based Polyester Polyols
| Property | Value | Unit | Reference |
| Tensile Strength | 66.4 | MPa | [5] |
| Flexural Strength | 92.0 | MPa | [5] |
| Impact Strength | 66.1 | kJ/m² | [5] |
| Pencil Hardness | 6H | [4] | |
| Adhesion | Level 0 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Polyester Polyol
This protocol describes a typical vacuum melt polycondensation method for synthesizing a polyester polyol from this compound and a diol (e.g., diethylene glycol or ethylene glycol).[3][6]
Materials:
-
This compound
-
Diethylene glycol (or other suitable glycol)
-
Nitrogen gas supply
-
(Optional) Esterification catalyst (e.g., mono-butyl tin oxide)[4]
Equipment:
-
Jacketed glass reactor with a bottom outlet
-
Mechanical stirrer with a high-torque motor
-
Thermocouple and temperature controller
-
Nitrogen inlet
-
Distillation column with a condenser and collection flask (Dean-Stark trap)
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the reactor with the desired molar ratio of this compound and diethylene glycol. A common molar ratio of diol to anhydride is between 1.1:1 and 1.5:1 to favor the formation of hydroxyl-terminated chains.[3][6]
-
Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere and prevent oxidation. Maintain a slow nitrogen flow throughout the initial stages of the reaction.
-
Heating and Melting: Begin stirring and gradually heat the reactor to 140-160°C to melt the reactants and initiate the esterification reaction.[4]
-
First Esterification Stage: Hold the temperature at 160°C for approximately 30-60 minutes.[3] Water of condensation will begin to form.
-
Second Esterification Stage: Gradually increase the temperature to 200-210°C over 1 hour and maintain it for another 1-2 hours.[3] Continue collecting the water distillate.
-
Final Esterification Stage: Raise the temperature to 220-230°C.[3][7] Monitor the reaction progress by taking samples periodically and measuring the acid value.
-
Vacuum Application: Once the acid value drops below 20 mg KOH/g, gradually apply a vacuum to the system, slowly reducing the pressure to approximately -0.09 MPa.[3] This helps to remove the remaining water and drive the reaction to completion.
-
Reaction Completion and Discharge: Continue the reaction under vacuum until the target acid value (typically < 2 mg KOH/g) and hydroxyl value are reached.[3] Once the desired specifications are met, stop the heating and break the vacuum with nitrogen. Discharge the molten polyester polyol from the reactor.
Protocol 2: Preparation of a Polyurethane Elastomer
This protocol outlines the preparation of a polyurethane elastomer by reacting the synthesized polyester polyol with a diisocyanate (e.g., Toluene diisocyanate - TDI or Polymethylene polyphenyl isocyanate - PMDI).[5][8]
Materials:
-
Synthesized this compound-based polyester polyol
-
Diisocyanate (e.g., TDI or PMDI)
-
(Optional) Catalyst (e.g., dibutyltin dilaurate)
-
(Optional) Chain extender (e.g., 1,4-butanediol)
-
Solvent (if preparing a coating or adhesive)
Equipment:
-
Reaction vessel or mixing container
-
Mechanical stirrer
-
Molds for casting the elastomer
Procedure:
-
Polyol Preparation: If the polyester polyol is solid at room temperature, heat it until it is a homogenous liquid. Degas the polyol under vacuum to remove any dissolved gases or residual moisture.
-
Mixing: In a reaction vessel, add the pre-heated and degassed polyester polyol. If using a catalyst or chain extender, add them to the polyol and mix thoroughly.
-
Isocyanate Addition: While stirring vigorously, add the stoichiometric amount of diisocyanate. The ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio) is a critical parameter that influences the properties of the final polyurethane.[8]
-
Casting: After a short period of intense mixing, pour the reacting mixture into a pre-heated and release-agent-coated mold.
-
Curing: Cure the cast polyurethane in an oven at a specified temperature (e.g., 60-80°C) for several hours.[9] The exact curing time and temperature will depend on the specific formulation.
-
Post-Curing: After the initial cure, the polyurethane may be post-cured at room temperature for several days to allow for the completion of all chemical reactions and the development of final material properties.[9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for polyester polyol synthesis and polyurethane formation.
Caption: Chemical reactions in polyester polyol and polyurethane synthesis.
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. Applications of Phthalic anhydride_Chemicalbook [chemicalbook.com]
- 3. This compound polyester polyol with narrow molecular weight distribution, and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. mechanicaljournals.com [mechanicaljournals.com]
Application of Phthalic Anhydride in the Synthesis of Agricultural Chemicals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalic anhydride, a versatile and readily available chemical intermediate, serves as a crucial building block in the synthesis of a diverse range of agricultural chemicals. Its reactivity allows for the straightforward introduction of the phthaloyl group, forming the structural backbone of numerous fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the synthesis and understanding of key agricultural chemicals derived from this compound, including phthalimide and phthalamic acid derivatives.
I. Phthalimide Fungicides: Captan and Folpet
Phthalimide fungicides, notably Captan and Folpet, are broad-spectrum, non-systemic contact fungicides widely used to control a variety of fungal diseases on fruits, vegetables, and ornamental crops.
Mechanism of Action
The primary mode of action of phthalimide fungicides is their non-specific reaction with thiol (-SH) groups in various fungal proteins and enzymes. This multi-site inhibition disrupts critical cellular processes, including respiration, leading to fungal cell death. The key reactive feature is the N-S-CCl₃ moiety, which readily reacts with nucleophilic thiol groups. This multi-site activity makes the development of resistance in fungal populations less likely compared to single-site inhibitors.[1]
Signaling Pathway of Phthalimide Fungicide Action
Caption: Mechanism of action of phthalimide fungicides.
Quantitative Efficacy Data
The efficacy of fungicides is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth.
| Fungicide | Target Pathogen | Crop | EC50 Value (µg/mL) |
| Folpet | Alternaria alternata | Pecan | 1.87 |
| Captan | Colletotrichum gloeosporioides | Mango | > 0.5 (complete inhibition) |
Note: EC50 values can vary depending on the fungal isolate, environmental conditions, and experimental setup.
Experimental Protocols: Synthesis of Captan
Reaction: 1,2,3,6-Tetrahydrophthalimide + Perchloromethyl mercaptan → Captan
Materials:
-
1,2,3,6-Tetrahydrophthalimide
-
Perchloromethyl mercaptan
-
Aqueous sodium hydroxide solution
-
Solvent (e.g., water)
-
Tower reactor
-
Compressed air source
Procedure:
-
Preparation of the Imide Salt Solution: Dissolve 1,2,3,6-tetrahydrophthalimide in an alkaline solution (e.g., aqueous sodium hydroxide) to form a mixed solution. Cool the resulting solution to 10-15 °C.
-
Condensation Reaction: In a tower reactor, carry out the condensation reaction between the cooled imide salt solution and perchloromethyl mercaptan. Introduce compressed air for bubbling to create a flooding spray, ensuring efficient mixing. The reaction temperature is maintained between 10 and 25 °C.
-
Isolation and Purification: Separate the resulting solid product from the reaction mixture. The crude Captan is then washed, heated, filtered, and dried to obtain the final product.
Expected Yield: This process can achieve a product yield of over 98%.
II. Phthalamic Acid Herbicides: Naptalam
Phthalamic acid derivatives, formed by the reaction of this compound with primary amines, exhibit herbicidal properties. Naptalam is a selective, pre-emergence herbicide used to control broadleaf weeds in various crops.
Mechanism of Action
Naptalam acts as an auxin transport inhibitor.[2][3][4] Auxins are plant hormones that play a crucial role in plant growth and development. By blocking the transport of auxin, Naptalam disrupts normal growth processes in susceptible weeds, leading to their death. It is absorbed by the roots and translocated to other parts of the plant.[4]
Logical Relationship of Naptalam's Herbicidal Action
Caption: Naptalam's herbicidal mode of action.
Quantitative Efficacy Data
The efficacy of herbicides can be measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to inhibit a biological process (e.g., growth) by 50%.
| Herbicide | Weed Species | IC50 Value |
| Naptalam | Not specified in the provided results | Not specified in the provided results |
Experimental Protocol: Synthesis of Naptalam
Reaction: this compound + 1-Naphthylamine → Naptalam (N-1-Naphthylphthalamic acid)
Materials:
-
This compound
-
1-Naphthylamine
-
Organic solvent (e.g., aprotic solvent)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in an appropriate organic solvent.
-
Amine Addition: Slowly add 1-naphthylamine to the this compound solution while stirring. The reaction is a condensation reaction between the amine and the anhydride.
-
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure completion.[3]
-
Product Isolation: Upon completion of the reaction, the product, Naptalam, may precipitate from the solution upon cooling. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.
Note: This is a general procedure. The specific solvent, reaction temperature, and time may need to be optimized for the best yield and purity.
III. Phthalimide Insecticides
Derivatives of phthalimide have also been developed as effective insecticides. These compounds often exhibit their activity through mechanisms that target the nervous system of insects.
Mechanism of Action
While the exact mechanism can vary depending on the specific derivative, some phthalimide-based insecticides are known to act as cholinesterase inhibitors.[6] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately the death of the insect.
Experimental Workflow for Synthesis and Evaluation of Phthalimide Insecticides
Caption: Workflow for insecticide synthesis and testing.
Quantitative Efficacy Data
The acute toxicity of insecticides is often quantified by the median lethal dose (LD50), which is the dose required to kill 50% of a test population.
| Compound | Target Insect | LD50 (µ g/fly ) |
| Phthalimide Derivative 4a | Caribbean fruit fly (Anastrepha suspensa) | 0.70 |
| Phthalimide Derivative 4c | Caribbean fruit fly (Anastrepha suspensa) | 1.91 |
| Phthalimide Derivative 4d | Caribbean fruit fly (Anastrepha suspensa) | 1.36 |
Source: Synthesis and Insecticidal Activity of Phthalimide Derivatives against Caribbean Fruit Fly, Anastrepha suspensa (Loew).[7]
Experimental Protocol: General Synthesis of N-Substituted Phthalimides
Reaction: this compound + Primary Amine → N-Substituted Phthalimide
Materials:
-
This compound
-
Primary amine (e.g., aminopyridine, 4-methylamino quinoline)
-
Glacial acetic acid
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound (0.01 mole) and the desired primary amine (0.01 mole).
-
Solvent Addition: Add glacial acetic acid (approximately 50 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours.
-
Product Isolation: After the reflux period, filter the hot reaction mixture to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool, which should induce crystallization of the N-substituted phthalimide product.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and then recrystallize from ethanol to obtain the purified product.
Expected Yield: This method generally provides satisfactory yields of the desired N-substituted phthalimides.[7]
References
- 1. Naptalam | C18H13NO3 | CID 8594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Naptalam (Ref: ACP 322) [sitem.herts.ac.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Naptalam - Wikipedia [en.wikipedia.org]
- 6. Folpet | C9H4Cl3NO2S | CID 8607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Phthalic Anhydride Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phthalic anhydride and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The phthalimide group, readily formed from this compound, serves as a crucial pharmacophore and a versatile synthetic intermediate.[1][2] Its rigid structure and ability to participate in various chemical transformations have led to its incorporation into drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, and immunomodulatory agents.[3]
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical compounds and intermediates derived from this compound.
Application Note 1: Synthesis of Thalidomide and its Analogues
Thalidomide, a derivative of this compound and glutamine, is an immunomodulatory drug used in the treatment of multiple myeloma and complications of leprosy.[4] The synthesis typically involves the reaction of a phthaloylating agent with glutamine or glutamic acid, followed by cyclization. Several methods have been developed to optimize yield and purity.[4][5][6]
General Reaction Scheme: Thalidomide Synthesis
Data Presentation: Comparison of Thalidomide Synthesis Protocols
The following table summarizes various reported methods for the synthesis of thalidomide, highlighting the differences in reagents, conditions, and outcomes.
| Method | Starting Materials | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| One-Pot Reflux | This compound, L-Glutamine | Toluene, Triethylamine, Acetic anhydride | ~110 | 9 | - | - | [4] |
| Two-Step (Celgene) | N-carbethoxyphthalimide, L-Glutamine | Carbonyldiimidazole | - | - | 85-93 | >99 | [4] |
| Solid-Phase Synthesis | Hydroxymethyl polystyrene, this compound, α-aminoglutarimide | DIC, HOBT, TFA | Reflux | - | 69.7 | 92.3-98.9 | [7] |
| Two-Step (Facile) | This compound, L-Glutamic acid | Diphenyl ether, Ammonium acetate | - | - | 56 | - | [5][8] |
| Pyridine Solvent Method | L-Glutamine, this compound | Pyridine | 80-85 | - | - | - | [6] |
| DMSO/Carbonyldiimidazole Method | L-Glutamine, this compound | DMSO, Carbonyldiimidazole | 85-90 | 4 | 62 | - | [6] |
Experimental Protocol: One-Pot Synthesis of Thalidomide
This protocol is adapted from a reported direct reaction method.[4]
Materials:
-
This compound
-
L-Glutamine
-
Toluene
-
Triethylamine
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
Grind appropriate molar equivalents of this compound and L-glutamine together.
-
Add the ground solids to a round-bottom flask containing toluene.
-
Add triethylamine and acetic anhydride to the solution.
-
Heat the mixture to reflux at approximately 110°C with constant stirring.
-
Maintain the reflux for 9 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., cold toluene) and dry under vacuum to obtain the crude thalidomide product.
Application Note 2: Phthalimides in Anticancer Drug Development
Phthalimide-based scaffolds are of significant interest to medicinal chemists due to their broad-spectrum biological activities, particularly as anticancer agents.[1][9] These derivatives can exert their effects through various mechanisms, including the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as those mediated by VEGFR, EGFR, and TNF-α.[10]
Conceptual Signaling Pathway Inhibition
Experimental Protocol: General Synthesis of N-Substituted Phthalimides
This protocol describes a general method for synthesizing N-substituted phthalimides, which can be screened for anticancer activity.[11]
Materials:
-
This compound
-
Primary amine (various substituted anilines, alkylamines, etc.)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired primary amine (1.0 eq).
-
Add glacial acetic acid to serve as the solvent.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture. If a solid precipitates, filter the hot solution.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid residue from ethanol to yield the pure N-substituted phthalimide derivative.
-
Characterize the final product using FT-IR, NMR, and Mass Spectrometry.
Application Note 3: N-Hydroxyphthalimide (NHPI) in Peptide Synthesis
N-Hydroxyphthalimide (NHPI) is a valuable reagent in peptide synthesis, a cornerstone of pharmaceutical research.[12] It is used to create "active esters" from N-protected amino acids. These active esters are more reactive towards amines than the original carboxylic acid, facilitating the formation of peptide bonds under mild conditions with reduced risk of racemization.[13]
Experimental Workflow: NHPI-Mediated Peptide Coupling
Protocol: Formation of an N-Hydroxyphthalimide Active Ester for Peptide Synthesis
This protocol outlines the general procedure for activating an N-protected amino acid with NHPI using dicyclohexylcarbodiimide (DCC) as a condensing agent.[13]
Materials:
-
N-protected amino acid (e.g., N-Cbz-glycine)
-
N-Hydroxyphthalimide (NHPI)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and N-Hydroxyphthalimide (1.0 eq) in the anhydrous solvent in a clean, dry flask.
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the DCC solution dropwise to the stirred amino acid/NHPI solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for another hour, then let it warm to room temperature and stir for 4-6 hours or overnight.
-
A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.
-
Remove the DCU precipitate by filtration.
-
Wash the precipitate with a small amount of fresh solvent to recover any trapped product.
-
The filtrate contains the desired NHPI active ester. This solution can be used directly in the next peptide coupling step, or the solvent can be removed under reduced pressure to isolate the crude active ester, which can be purified further if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Significance and symbolism [wisdomlib.org]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Phthalic Anhydride by Vacuum Sublimation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vacuum sublimation for the purification of crude phthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by vacuum sublimation?
A1: Vacuum sublimation is a purification technique that relies on the phase transition of a substance directly from a solid to a gas (sublimation) under reduced pressure, followed by the reverse transition back to a solid (deposition) on a cooled surface. This process is effective for purifying this compound because it has a relatively high vapor pressure, allowing it to sublime at temperatures below its melting point.[1][2] Non-volatile impurities are left behind, resulting in a purer final product. The use of a vacuum lowers the temperature required for sublimation, which helps to prevent thermal decomposition of the product.
Q2: What are the typical impurities found in crude this compound?
A2: Crude this compound can contain several impurities depending on the manufacturing process. Common impurities include phthalic acid, maleic anhydride, benzoic acid, and various colored by-products.[3] Phthalic acid can be present due to the hydrolysis of the anhydride in the presence of moisture.[4]
Q3: How can I determine the purity of my sublimed this compound?
A3: The purity of the final product can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique for purity analysis.[5][6][7] Titration methods can also be employed to determine the percentage of free acid.[8][9] Additionally, measuring the melting point of the purified product can be a good indicator of purity; pure this compound has a sharp melting point around 131.6 °C.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Sublimate | - Inadequate vacuum. - Temperature is too low. - Leak in the sublimation apparatus. - Sublimate falling back into the crude material. | - Ensure the vacuum pump is functioning correctly and pulling a sufficient vacuum. - Gradually increase the temperature of the heating mantle or oil bath. - Check all joints and seals for leaks. Re-grease joints if necessary. - Ensure the cold finger or condenser is positioned correctly to collect the sublimate effectively. |
| Discolored Product (Yellowish or Brownish) | - Thermal decomposition due to excessive heat. - Presence of colored, volatile impurities in the crude material. - Charring of organic material. | - Lower the sublimation temperature. A gradual increase in temperature is recommended. - Consider a pre-purification step, such as recrystallization, if the crude material is highly impure. - Ensure the crude material is free of any foreign organic matter before starting the sublimation.[10] |
| Product Contaminated with Phthalic Acid | - Incomplete conversion of phthalic acid to anhydride in the crude material. - Presence of moisture in the apparatus, leading to hydrolysis of the sublimed anhydride. | - If starting from phthalic acid, ensure the initial dehydration is complete by heating above 180 °C before applying vacuum.[4] - Thoroughly dry all glassware before assembling the sublimation apparatus. |
| Slow or No Sublimation | - System pressure is too high (inadequate vacuum). - The temperature is not high enough to induce sublimation. | - Check the vacuum pump and the entire system for leaks. - Gradually increase the temperature of the heating source. |
| Melted Product Instead of Crystalline Sublimate | - The temperature of the collection surface (cold finger) is too high. - The sublimation temperature is too close to the melting point of this compound. | - Ensure a continuous and adequate flow of coolant (e.g., cold water) through the cold finger. - Adjust the heating to maintain a temperature that promotes sublimation without melting. |
Quantitative Data
| Parameter | Value | Unit | Notes |
| Melting Point | 131.6 | °C | A sharp melting point is indicative of high purity.[1][4] |
| Boiling Point | 295 (sublimes) | °C | This compound sublimes before it boils at atmospheric pressure.[4] |
| Recommended Sublimation Temperature | 120-140 | °C | Under vacuum. The optimal temperature may vary depending on the vacuum level. |
| Purity (Premium/First-Class) | ≥ 99.5 | % | As per typical industrial standards.[2] |
| Purity (Qualified Product) | ≥ 99.0 | % | As per typical industrial standards.[2] |
Experimental Protocol: Laboratory Scale Vacuum Sublimation of this compound
Materials:
-
Crude this compound
-
Sublimation apparatus (including a flask, a cold finger condenser, and a vacuum adapter)
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap
-
Thermometer
-
Spatula
-
Glass wool
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and dry all glassware.
-
Place a small amount of glass wool in the bottom of the sublimation flask to prevent bumping.
-
Add the crude this compound to the sublimation flask.
-
Insert the cold finger condenser into the flask, ensuring it does not touch the crude material.
-
Connect the vacuum adapter to the side arm of the sublimation apparatus and attach it to the vacuum pump via a cold trap.
-
Connect the inlet and outlet of the cold finger to a source of cold water.
-
-
Sublimation Process:
-
Start the flow of cold water through the cold finger.
-
Turn on the vacuum pump and allow the system to reach a stable, low pressure.
-
Once a good vacuum is established, begin to gently heat the sublimation flask using a heating mantle or oil bath.
-
Gradually increase the temperature. You should observe the crude this compound beginning to sublime and deposit as fine, needle-like crystals on the cold finger.[11]
-
Maintain a steady temperature and vacuum throughout the process to ensure a consistent rate of sublimation.
-
-
Product Collection:
-
Once a sufficient amount of sublimate has collected on the cold finger, or when no more material appears to be subliming, turn off the heating source and allow the apparatus to cool to room temperature.
-
Carefully and slowly vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
Gently remove the cold finger from the sublimation flask.
-
Scrape the purified this compound crystals from the cold finger onto a clean, dry watch glass.[11]
-
-
Analysis:
-
Determine the yield of the purified product.
-
Assess the purity by measuring the melting point and/or using other analytical techniques such as HPLC.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for vacuum sublimation of this compound.
References
- 1. Sciencemadness Discussion Board - this compound by thermal decomposition of phthalic acid (Photo-essay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. The Properties and Uses of the this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. US4062871A - Process for the desublimation of this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Purity analysis of this compound - analysis - Analytice [analytice.com]
- 6. Analytical Method [keikaventures.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. asianpubs.org [asianpubs.org]
- 9. obc-europe.be [obc-europe.be]
- 10. Sciencemadness Discussion Board - How is medium/large scale sublimation accomplished? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. korbis-labor.de [korbis-labor.de]
Identifying and removing impurities in industrial phthalic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in industrial phthalic anhydride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in industrial this compound?
The impurities present in industrial this compound primarily depend on the manufacturing process. The two main production routes are the oxidation of o-xylene and the oxidation of naphthalene.
-
From o-xylene oxidation: Common impurities include maleic anhydride, benzoic acid, o-tolualdehyde, and phthalide.[1]
-
From naphthalene oxidation: In addition to the impurities from the o-xylene process, this route also produces naphthoquinone, which can impart color to the final product.[1]
Q2: What are the primary methods for purifying industrial this compound?
Several methods are employed to purify crude this compound, often in combination, to achieve high purity. These methods include:
-
Thermal Treatment: This involves heating the crude this compound to decompose thermally unstable impurities and to convert any remaining phthalic acid back to this compound. Temperatures can range from 100 to 400°C.[1]
-
Chemical Treatment: Various chemical agents can be used to react with and remove specific impurities. Common treatments include the use of sulfuric acid, sodium hydroxide, nitric acid, or stannous chloride.[1][2][3][4]
-
Distillation: Fractional distillation is a key step to separate this compound from both lower and higher boiling point impurities.[1] This is often performed under vacuum to reduce the boiling point and prevent thermal degradation.
-
Crystallization/Sublimation: For achieving very high purity, crystallization from a solvent or sublimation can be employed as a final purification step.[1][5]
Q3: How can I analyze the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound and quantify impurities:
-
Gas Chromatography (GC): A common method for separating and quantifying volatile impurities. The this compound is often esterified before analysis to improve its chromatographic properties.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing less volatile impurities and for the determination of this compound through derivatization.[8][9]
-
Titration: A simple volumetric method can be used to determine the overall anhydride content. This involves hydrolysis of the anhydride to phthalic acid, followed by titration with a standardized base.
Troubleshooting Guides
Issue 1: Discoloration of Purified this compound
| Symptom | Possible Cause | Suggested Solution |
| Yellowish or brownish tint in the final product. | Presence of naphthoquinone (especially from naphthalene-based production). | Treat the molten this compound with a chemical agent like sulfuric acid or sodium hydroxide before the final distillation.[1] |
| Product darkens upon storage or exposure to light. | Presence of color-forming impurities not removed by initial purification. | Consider a chemical treatment with stannous chloride followed by distillation to remove these impurities.[2] |
| Pink or reddish-brown discoloration. | Incomplete removal of certain organic impurities. | A pre-treatment with nitric acid followed by distillation can be effective in removing these types of color-imparting substances.[4] |
Issue 2: Incomplete Removal of Impurities After Distillation
| Symptom | Possible Cause | Suggested Solution |
| GC analysis shows the presence of low-boiling impurities (e.g., maleic anhydride, benzoic acid). | Inefficient fractional distillation column; incorrect reflux ratio. | Optimize the distillation parameters, including the number of theoretical plates, reflux ratio, and temperature gradient. A two-stage distillation can be more effective.[1] |
| High-boiling impurities are still present in the final product. | Entrainment of residue during distillation. | Ensure the distillation is not carried out to dryness. Leave a sufficient amount of residue in the distillation flask. Use a distillation setup that minimizes splashing and aerosol formation. |
| Phthalide is detected in the purified product. | Phthalide is difficult to remove by distillation alone due to its similar boiling point to this compound. | A chemical treatment step is necessary. Heating with sulfuric acid or an alkali metal hydroxide can help to convert phthalide into more easily separable compounds. |
Quantitative Data on Purification Methods
The following table summarizes the effectiveness of different purification methods based on reported data.
| Purification Method | Key Impurity Targeted | Reported Purity/Yield | Reference |
| Chemical Treatment with Stannous Chloride followed by Distillation | Color-forming impurities, naphthoquinone | Yield: ~97%; Melting Point: 130.6°C; Color: Water-white (molten) | [2] |
| Chemical Treatment with Nitric Acid followed by Distillation | Color and odor-causing impurities | Produces a substantially pure, colorless, and odorless product. | [4] |
| Chemical Treatment with Lead Carbonate and Heating | Color-forming impurities, alpha-naphthoquinone | Significant improvement in heat color stability. | [3] |
| Two-Step Distillation | Low and high-boiling impurities | Can achieve purity levels of ≥ 99.8%.[7] | [1] |
| Crystallization | General impurities | Can yield a product with a melting point of 129-131°C. | [5] |
Experimental Protocols
Laboratory-Scale Purification by Chemical Treatment and Distillation
This protocol describes a general procedure for purifying crude this compound containing color-forming impurities.
Materials:
-
Crude this compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum source
Procedure:
-
Place 100 g of crude this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Heat the flask in a heating mantle to melt the this compound (melting point ~131°C).
-
Once molten and stirring, add 0.5 g of stannous chloride dihydrate to the melt.
-
Maintain the temperature at approximately 200-205°C and continue stirring for 30 minutes.[2]
-
Add 0.4 g of sodium bicarbonate to the mixture and continue stirring for another 30 minutes.[2]
-
Assemble the distillation apparatus for vacuum distillation.
-
Reduce the pressure using a vacuum source and begin to distill the this compound.
-
Collect the purified this compound in the receiving flask. The distillate should be colorless.
-
Discontinue the distillation before the flask goes to dryness to avoid contamination with high-boiling residues.
Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for the GC analysis of this compound purity.
Materials:
-
Purified this compound sample
-
Methanol (anhydrous)
-
Internal standard (e.g., phenoxyacetic acid)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., AT-5, 60 m x 0.32 mm x 0.25 µm)[7]
-
Autosampler vials
Procedure:
-
Sample Preparation (Esterification):
-
Accurately weigh about 50 mg of the this compound sample into a vial.
-
Add a known amount of the internal standard.
-
Add 1 mL of anhydrous methanol to the vial.
-
Cap the vial and heat at 60°C for 30 minutes to convert the this compound to its dimethyl ester.
-
Cool to room temperature before analysis.
-
-
GC Conditions:
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to the dimethyl phthalate and the internal standard based on their retention times.
-
Quantify the purity of the this compound by comparing the peak area of the dimethyl phthalate to that of the internal standard.
-
Diagrams
Caption: General workflow for the purification of industrial this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. chemcess.com [chemcess.com]
- 2. US2356449A - Purification of this compound - Google Patents [patents.google.com]
- 3. US2809926A - Purification of this compound - Google Patents [patents.google.com]
- 4. US2349518A - Purification of this compound - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scite.ai [scite.ai]
- 7. obc-europe.be [obc-europe.be]
- 8. osha.gov [osha.gov]
- 9. Purity analysis of this compound - analysis - Analytice [analytice.com]
Technical Support Center: Optimizing V2O5/TiO2 Catalyst Performance for Phthalic Anhydride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with V2O5/TiO2 catalysts in phthalic anhydride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation, offering potential causes and recommended solutions in a question-and-answer format.
Q1: We are observing a significant drop in o-xylene conversion. What are the likely causes and how can we address this?
A1: A drop in o-xylene conversion is a common indicator of catalyst deactivation. Several factors could be at play:
-
Thermal Sintering: Prolonged exposure to high temperatures, especially the formation of "hot spots" in the catalyst bed, can lead to the sintering of the TiO2 support and agglomeration of the active V2O5 phase.[1] This reduces the active surface area of the catalyst.
-
Solution: Operate the reactor within the recommended temperature range (typically 320-380°C) and ensure efficient heat removal to prevent hot spots.[2] Consider using a fluidized-bed reactor for better temperature control.
-
-
Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This can be caused by incomplete oxidation or side reactions at high temperatures.
-
Solution: Optimize the air-to-o-xylene ratio to ensure complete oxidation. A controlled regeneration by burning off the coke with a dilute oxygen stream at elevated temperatures can restore activity, but care must be taken to avoid further sintering.
-
-
Catalyst Poisoning: Impurities in the feed stream, such as sulfur or alkali metals, can chemically poison the active sites of the catalyst.
-
Solution: Ensure the purity of the o-xylene and air feed. Implementing a feed purification step can mitigate this issue.
-
Q2: Our selectivity towards this compound has decreased, with an increase in byproducts like maleic anhydride and carbon oxides. What could be the reason?
A2: A decrease in selectivity often points to changes in the catalyst's surface chemistry or non-optimal reaction conditions.
-
Over-oxidation: Excessively high reaction temperatures can lead to the over-oxidation of this compound to maleic anhydride, CO, and CO2.[3]
-
Solution: Carefully control the reaction temperature. A lower operating temperature might favor the desired partial oxidation.
-
-
Changes in Vanadia Species: The active sites for this compound synthesis are surface vanadia species coordinated to the TiO2 support.[2] The presence of crystalline V2O5 is detrimental to selectivity.[2] High temperatures can induce changes in the vanadia structure.
-
Solution: Ensure the catalyst was prepared and calcined under optimal conditions to promote the formation of the desired surface vanadia species. Characterization techniques like Raman spectroscopy can verify the state of the vanadia.
-
-
Catalyst Deactivation: As the catalyst deactivates, its ability to selectively catalyze the desired reaction diminishes, leading to the formation of more over-oxidation products.
-
Solution: Address the root cause of deactivation as outlined in Q1.
-
Q3: We've noticed an increase in pressure drop across our fixed-bed reactor. What should we investigate?
A3: An increased pressure drop is typically due to physical obstruction in the catalyst bed.
-
Catalyst Fines: Mechanical stress or thermal cycling can cause the catalyst particles to break down, generating fines that block the gas flow path.
-
Solution: Handle the catalyst with care during reactor loading. Ensure the catalyst has good mechanical strength.
-
-
Coke/Deposit Formation: Severe coking can physically block the void spaces within the catalyst bed.
-
Solution: Address the coking issue as described in Q1.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal V2O5 loading for this compound synthesis?
A1: The optimal V2O5 loading is crucial for achieving high performance. Generally, a monolayer coverage of V2O5 on the TiO2 support is considered ideal for maximizing the number of active sites and achieving high selectivity.[2] Loadings below a monolayer result in incomplete surface coverage, while excess V2O5 can lead to the formation of less selective crystalline V2O5.[2] The exact optimal loading can vary depending on the specific surface area of the TiO2 support and the preparation method.
Q2: What is the recommended reaction temperature for this compound synthesis?
A2: The reaction temperature is a critical parameter that influences both conversion and selectivity. The typical operating temperature range for the oxidation of o-xylene to this compound over a V2O5/TiO2 catalyst is between 320°C and 380°C.[2] Temperatures below this range may result in low conversion, while higher temperatures can lead to over-oxidation and reduced selectivity towards this compound.
Q3: How does the TiO2 support affect the catalyst's performance?
A3: The TiO2 support plays a vital role in the catalyst's activity and selectivity. The anatase crystalline phase of TiO2 is preferred as it interacts favorably with the V2O5 active phase to form the highly selective surface vanadia species.[4] The support also provides a high surface area for the dispersion of the active phase.
Q4: What are the main byproducts in this compound synthesis, and how can their formation be minimized?
A4: The main byproducts include o-tolualdehyde, phthalide, maleic anhydride, CO, and CO2.[3] o-Tolualdehyde and phthalide are intermediates in the reaction pathway to this compound. Their presence in the product stream indicates incomplete conversion. Maleic anhydride and carbon oxides are products of over-oxidation. Minimizing byproduct formation can be achieved by optimizing reaction conditions such as temperature, space velocity, and the air-to-o-xylene ratio, as well as by using a catalyst with optimal V2O5 loading and dispersion.
Data Presentation
Table 1: Effect of V2O5 Loading on Catalyst Performance
| V2O5 Loading (wt%) | o-Xylene Conversion (%) | This compound Selectivity (%) | Main Byproducts | Reference |
| 2 | 65 | 75 | o-Tolualdehyde, Phthalide | Fictional Data for Illustration |
| 5 | 95 | 85 | Maleic Anhydride, COx | Fictional Data for Illustration |
| 8 | 98 | 80 | Maleic Anhydride, COx | Fictional Data for Illustration |
| 10 | 99 | 70 | Increased Maleic Anhydride, COx | Fictional Data for Illustration |
Table 2: Influence of Reaction Temperature on Catalyst Performance
| Temperature (°C) | o-Xylene Conversion (%) | This compound Selectivity (%) | Main Byproducts | Reference |
| 320 | 70 | 90 | o-Tolualdehyde, Phthalide | Fictional Data for Illustration |
| 350 | 95 | 85 | Maleic Anhydride, COx | Fictional Data for Illustration |
| 380 | 99 | 78 | Increased Maleic Anhydride, COx | Fictional Data for Illustration |
| 410 | >99 | 65 | High levels of Maleic Anhydride, COx | Fictional Data for Illustration |
Experimental Protocols
1. V2O5/TiO2 Catalyst Preparation via Wet Impregnation
This protocol describes a common method for synthesizing V2O5/TiO2 catalysts.
-
Materials: Vanadium pentoxide (V2O5), oxalic acid, TiO2 (anatase) support, deionized water.
-
Procedure:
-
Prepare a solution of vanadium oxalate by dissolving a calculated amount of V2O5 in an aqueous solution of oxalic acid with stirring. The amount of V2O5 will depend on the desired loading on the TiO2 support.
-
Add the TiO2 support to the vanadium oxalate solution.
-
Stir the mixture continuously at a slightly elevated temperature (e.g., 60-80°C) to ensure uniform impregnation and to slowly evaporate the water.
-
Once the mixture becomes a paste, transfer it to a drying oven and dry at 110-120°C overnight.[2]
-
Calcine the dried catalyst in a furnace under a flow of air. A typical calcination procedure involves ramping the temperature to 450-500°C and holding for 2-4 hours.[2]
-
After calcination, allow the catalyst to cool down to room temperature. The catalyst is now ready for characterization and use.
-
2. Catalyst Activity Testing in a Fixed-Bed Reactor
This protocol outlines a typical setup for evaluating the performance of the prepared catalyst.
-
Apparatus: Fixed-bed reactor (typically a quartz or stainless steel tube), furnace with temperature controller, mass flow controllers for gases, a system for introducing o-xylene (e.g., a saturator or a syringe pump), condenser, and an analytical instrument for product analysis (e.g., a gas chromatograph).
-
Procedure:
-
Load a known amount of the catalyst into the reactor, typically mixed with an inert material like quartz wool or silicon carbide to ensure a uniform temperature profile.
-
Heat the reactor to the desired reaction temperature under a flow of air or an inert gas.
-
Once the temperature is stable, introduce the o-xylene feed into the air stream at a controlled rate to achieve the desired concentration.
-
Pass the reactant mixture through the catalyst bed.
-
Cool the reactor effluent in a condenser to collect the liquid products.
-
Analyze the gas and liquid products using a gas chromatograph to determine the conversion of o-xylene and the selectivity to this compound and other byproducts.
-
Vary the reaction temperature, space velocity, and feed composition to study their effects on the catalyst's performance.
-
Mandatory Visualization
Caption: Experimental workflow for V2O5/TiO2 catalyst synthesis and evaluation.
Caption: Reaction pathway for o-xylene oxidation to this compound.
Caption: Troubleshooting decision tree for catalyst deactivation.
References
Strategies for troubleshooting phthalic anhydride reactor fouling
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working with phthalic anhydride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common signs of reactor fouling or catalyst deactivation?
A1: Key indicators of reactor fouling or catalyst deactivation include:
-
An unexpected increase in the pressure drop across the catalyst bed.
-
A significant deviation in the reactor temperature profile, particularly a shifting "hot spot."[1]
-
A noticeable decrease in this compound (PA) yield and/or selectivity.[1]
-
An increase in the formation of by-products such as phthalide, maleic anhydride, benzoic acid, or citraconic anhydride.[2]
-
The need to increase the reactor coolant temperature more than the typical 2–5 °C per year to maintain conversion.[2]
Q2: My reactor is showing an increased pressure drop. What are the likely causes and how can I troubleshoot this?
A2: An increased pressure drop is often due to physical blockages in the catalyst bed. The primary causes include:
-
Fouling by Deposits: High-molecular-weight carbon deposits (coke) can plug catalyst pores.[2][3] Dust or rust particles from upstream equipment can also accumulate in the reactor.[2]
-
Catalyst Sintering: Excessive temperatures can cause the catalyst support (e.g., TiO2) to sinter, leading to a loss of surface area and pore volume.[2]
Troubleshooting Steps:
-
Analyze Temperature Profile: Check for unusually high temperatures or a runaway hot spot, which can accelerate coking and sintering.[1]
-
Feedstock Analysis: Verify the purity of the o-xylene or naphthalene feed. Impurities can contribute to coke formation.[4]
-
Catalyst Analysis: After a safe shutdown, a sample of the catalyst can be analyzed for carbon content and surface area changes.[2]
Q3: The selectivity towards this compound is decreasing. What could be the issue?
A3: A drop in selectivity can be caused by several factors related to catalyst deactivation:
-
Over-reduction of Catalyst: The active vanadium oxide species can be over-reduced, leading to the formation of less selective or inactive phases like V6O13.[2] This can be caused by insufficient air during operation or improper shutdown procedures.[2][3]
-
Loss of Promoters: Promoters added to the catalyst to enhance selectivity can be lost from the surface over time.[2]
-
Presence of Poisons: Contaminants in the feed or leaks from the cooling system can introduce poisons.
-
Alkali Metals (Na, K): These are known catalyst poisons that dampen activity. They can enter the system through micro-cracks in the reactor tubes if a salt bath coolant (e.g., NaNO₂ + KNO₃) is used.[2]
-
Iron (Fe): Rust from upstream piping can increase the total oxidation to CO and CO₂, reducing PA yield.[2]
-
Troubleshooting Steps:
-
Review Shutdown Procedures: Ensure that the catalyst bed is sufficiently purged with air during and after any unit shutdown to prevent the catalyst from being reduced by adsorbed organics.[2][3]
-
Elemental Analysis of Catalyst: Perform an elemental analysis on a used catalyst sample to check for the presence of poisons like Na, K, and Fe.[2]
-
Monitor By-product Spectrum: An unusual change in the by-product profile can indicate a specific type of catalyst deactivation.[2]
Data Presentation
Table 1: Typical Operating Parameters for this compound Production
| Parameter | o-Xylene Feed | Naphthalene Feed |
| Reactor Type | Fixed-Bed Tubular[5] | Fluidized-Bed[5] |
| Catalyst | Vanadium Pentoxide (V₂O₅) on TiO₂[6] | Vanadium Pentoxide (V₂O₅) on Silica Gel[6] |
| Operating Temperature | 340 - 400 °C (644 - 752 °F)[5][6] | 340 - 385 °C (644 - 725 °F)[5][6] |
| o-Xylene Loading | 42 - 100 g/Nm³ in air[2] | N/A |
| Air Rate (per tube) | 2.2 - 4.2 Nm³/h[2] | N/A |
| Reactor Dimensions | Length: 2.5 - 3.7 m, Inner Diameter: 21 - 25 mm[2] | N/A |
Table 2: Common Catalyst Deactivation Mechanisms and Their Effects
| Deactivation Mechanism | Primary Cause(s) | Observable Effect(s) |
| Coke Formation | Incomplete combustion, high temperatures, feedstock impurities.[2] | Increased pressure drop, loss of surface area, reduced activity.[2][3] |
| Over-reduction | Insufficient air during shutdown or operation.[2][3] | Reduced selectivity, formation of inactive vanadium phases.[2] |
| Poisoning (Na, K) | Coolant leaks (salt bath).[2] | Damped catalyst activity.[2] |
| Poisoning (Fe) | Rust from upstream equipment.[2] | Increased total oxidation to CO/CO₂, lower PA yield.[2] |
| Sintering | Excessive temperatures ("hot spots").[2] | Loss of catalyst surface area and activity.[2] |
Experimental Protocols
Protocol 1: Determination of Carbon Content on Fouled Catalyst via Combustion Analysis
-
Objective: To quantify the amount of high-molecular-weight carbon deposits (coke) on a catalyst sample.
-
Methodology:
-
Sampling: After a safe reactor shutdown, carefully extract a representative catalyst sample from the affected area (e.g., lower catalyst bed).[2]
-
Preparation: Dry the catalyst sample under vacuum at a low temperature (e.g., 110 °C) to remove any adsorbed water without altering the carbon deposits.
-
Analysis:
-
Accurately weigh a small amount of the dried catalyst into a ceramic crucible.
-
Place the crucible in a combustion analyzer (e.g., a LECO-type analyzer).
-
Heat the sample to a high temperature (typically >1000 °C) in a stream of pure oxygen.
-
The carbon on the catalyst combusts to form CO₂, which is then detected and quantified by an infrared (IR) detector.
-
-
Calculation: The instrument's software calculates the weight percentage of carbon in the original sample based on the amount of CO₂ detected.
-
Comparison: Compare the carbon content to that of a fresh catalyst sample or a sample from a non-fouled section of the reactor to determine the extent of coking.[2]
-
Protocol 2: Analysis of Catalyst Poisons (Na, K, Fe) via Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Objective: To identify and quantify metallic poisons on the catalyst surface.
-
Methodology:
-
Sampling: Obtain a representative sample of the used catalyst.
-
Digestion:
-
Accurately weigh a portion of the catalyst sample.
-
Digest the sample in a mixture of strong acids (e.g., aqua regia or a mix of HF and HNO₃) using a microwave digestion system to bring the metals into solution. Safety Note: This step involves hazardous chemicals and must be performed in a fume hood with appropriate personal protective equipment.
-
-
Dilution: Dilute the digested sample to a known volume with deionized water.
-
Analysis:
-
Aspirate the diluted sample solution into the ICP-OES instrument.
-
The high-temperature plasma excites the atoms of the elements present, causing them to emit light at characteristic wavelengths.
-
The instrument measures the intensity of the emitted light at the specific wavelengths for Na, K, Fe, and other elements of interest.
-
-
Quantification: Compare the emission intensities from the sample to those of calibration standards with known concentrations to determine the concentration of each poison in the catalyst sample (typically reported in ppm or wt%).
-
Visualizations
Caption: Troubleshooting workflow for this compound reactor fouling.
Caption: Relationship between causes and effects of reactor fouling.
References
Technical Support Center: Phthalic Anhydride Synthesis via o-Xylene Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of phthalic anhydride from the catalytic oxidation of o-xylene.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and recommended actions in a clear question-and-answer format.
Issue 1: Low Yield of this compound
Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I resolve this?
A: A low yield of this compound can stem from several factors related to catalyst activity, reaction conditions, and reactor integrity.
-
Catalyst Deactivation: The V₂O₅/TiO₂ catalyst is susceptible to deactivation over time.
-
Thermal Sintering: High temperatures, particularly "hot spots" within the reactor, can cause the catalyst particles to sinter, reducing the active surface area.[1] The anatase phase of TiO₂, which is desirable for this reaction, can irreversibly transform into the less active rutile phase at elevated temperatures.[2]
-
Over-reduction: Insufficient oxygen during the reaction or inadequate air purging during shutdown can lead to the over-reduction of the active vanadium oxide species to less active states like V₆O₁₃.[3]
-
Poisoning: Contaminants in the feed stream, such as alkali metals (sodium, potassium) or iron from rust, can act as catalyst poisons, damping its activity.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction is highly temperature-sensitive. Temperatures that are too low will result in incomplete conversion of o-xylene, while temperatures that are too high favor the formation of over-oxidation products like maleic anhydride, CO, and CO₂.[1][4]
-
o-Xylene to Air Ratio: An incorrect ratio of o-xylene to air can impact both conversion and selectivity. An excess of o-xylene may lead to incomplete oxidation, while a significant excess of air can promote complete combustion to CO₂ and water.
-
Contact Time: A contact time that is too short will not allow for complete reaction, while an excessively long contact time can lead to the further oxidation of this compound to by-products.
-
-
Reactor Issues:
Recommended Actions:
-
Verify Catalyst Activity: If possible, characterize the catalyst for signs of sintering, phase change, or poisoning. Consider regenerating or replacing the catalyst if it is deactivated.
-
Optimize Reaction Temperature: Carefully monitor and control the reactor temperature. If hot spots are detected, this may indicate a problem with heat removal or catalyst packing. A slow increase in the reactor coolant temperature over time (e.g., 2–5 °C per year) is a typical way to compensate for slow catalyst deactivation.[3]
-
Adjust Reactant Feed Ratios: Ensure the o-xylene to air ratio is within the optimal range for your specific catalyst and reactor setup.
-
Check Reactor Packing and Flow: For fixed-bed reactors, ensure the catalyst is packed uniformly to prevent channeling. For fluidized-bed reactors, verify proper fluidization dynamics.
-
Analyze By-product Profile: An increase in under-oxidation by-products like phthalide may indicate catalyst deactivation or too low a temperature, while an increase in over-oxidation products suggests the temperature is too high.[3]
Issue 2: Poor Selectivity and High Levels of By-products
Q: I am observing a high concentration of by-products such as maleic anhydride, CO, and CO₂. How can I improve the selectivity towards this compound?
A: Poor selectivity is often a result of operating at a temperature that is too high, issues with the catalyst, or an inappropriate residence time.
-
Excessive Reaction Temperature: High temperatures favor the over-oxidation of this compound to maleic anhydride and ultimately to CO and CO₂.[4] This is a highly exothermic process and can lead to thermal runaway if not controlled.[6]
-
Catalyst Formulation: The selectivity is highly dependent on the catalyst formulation. For instance, the presence of certain promoters can influence the product distribution. A loss of promoters from the catalyst surface during operation can alter selectivity.[3]
-
Residence Time: A long residence time in the reactor can lead to the sequential oxidation of the desired this compound product into smaller molecules.
Recommended Actions:
-
Lower the Reaction Temperature: Gradually decrease the operating temperature to find the optimal balance between o-xylene conversion and this compound selectivity.
-
Evaluate Catalyst Composition: If you have prepared the catalyst yourself, verify the composition and the loading of the active components. If using a commercial catalyst, ensure it is appropriate for your operating conditions.
-
Adjust the Flow Rate: Increasing the space velocity (reducing the residence time) can minimize the over-oxidation of this compound. However, this must be balanced to ensure sufficient o-xylene conversion.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for the oxidation of o-xylene to this compound?
A1: The most common industrial catalyst for this process is vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), typically in its anatase crystalline form.[2] This combination has been in use for over 50 years due to its good activity and selectivity.[7] The catalyst is often an "egg-shell" type, where the active material is coated as a thin layer on an inert support.
Q2: What is the optimal temperature range for this reaction?
A2: The optimal temperature for the catalytic oxidation of o-xylene generally falls between 320°C and 402°C.[2] The exact temperature will depend on the specific catalyst, the reactor type, and the desired balance between conversion and selectivity.
Q3: What are the main by-products of this reaction?
A3: The primary by-products include maleic anhydride, phthalide, o-tolualdehyde, and products of complete combustion, carbon monoxide (CO) and carbon dioxide (CO₂).[2][4] The formation of these by-products is influenced by the reaction conditions and the catalyst used.
Q4: How can I analyze the product mixture to determine the yield and selectivity?
A4: Gas chromatography (GC) is a common and effective method for analyzing the product stream.[8] The components, including this compound, unreacted o-xylene, and various by-products, can be separated and quantified. Often, a derivatization step, such as esterification, is employed to make the analytes more suitable for GC analysis.[9][10]
Q5: What are the safety considerations for this experiment?
A5: The oxidation of o-xylene is a highly exothermic reaction, and there is a risk of thermal runaway if the temperature is not properly controlled.[6] Additionally, the mixture of o-xylene and air can be explosive. It is crucial to operate below the lower explosive limit of o-xylene in the air, which is typically around 1 mole %.[6][11] Appropriate safety measures, such as pressure relief systems and careful temperature monitoring, should be in place.
Data Presentation
Table 1: Influence of Vanadium Loading on Catalyst Performance
| Vanadium Loading (wt%) | o-Xylene Conversion (%) | This compound Selectivity (%) | Reaction Temperature (°C) |
| 4 | - | - | - |
| 7 | - | High | - |
| 10 | - | - | - |
| 15 | 100 | 70.9 | 410 |
Note: Specific conversion and selectivity values were not available for all loadings in the searched literature. The table reflects that increasing vanadium loading generally improves catalytic activity and selectivity up to an optimal point.
Table 2: Effect of Reaction Temperature on Product Selectivity
| Temperature (°C) | This compound Selectivity (%) | Maleic Anhydride Selectivity (%) | CO₂ Selectivity (%) |
| 350 | High | Low | Low |
| 380 | Optimal | Moderate | Moderate |
| 410 | Decreasing | Increasing | Increasing |
This table represents the general trend observed. At lower temperatures, selectivity to the desired product is high, but conversion may be low. As the temperature increases, conversion increases, but over-oxidation to by-products also becomes more significant.
Experimental Protocols
1. Catalyst Preparation: V₂O₅/TiO₂ via Wet Impregnation
-
Objective: To prepare a vanadium pentoxide catalyst on a titanium dioxide support.
-
Materials: Vanadium pentoxide (V₂O₅), oxalic acid, titanium dioxide (anatase), deionized water.
-
Procedure:
-
Dissolve a calculated amount of V₂O₅ in an aqueous solution of oxalic acid with gentle heating to form a vanadyl oxalate solution.
-
Add the TiO₂ support to this solution.
-
Slowly evaporate the excess water at approximately 65°C with continuous stirring until a paste is formed.
-
Dry the resulting solid in an oven at 110°C overnight.
-
Calcine the dried catalyst in a furnace at 450°C for 2-4 hours in a flow of air to obtain the final V₂O₅/TiO₂ catalyst.[12]
-
2. Catalytic Oxidation of o-Xylene in a Fixed-Bed Reactor
-
Objective: To perform the gas-phase oxidation of o-xylene to this compound.
-
Apparatus: A fixed-bed reactor (e.g., stainless steel tube), a furnace or molten salt bath for heating, mass flow controllers for air and a carrier gas, a syringe pump or bubbler system for introducing o-xylene, a condenser to collect the products, and an analytical instrument (e.g., GC).
-
Procedure:
-
Pack the fixed-bed reactor with a known amount of the prepared V₂O₅/TiO₂ catalyst, potentially diluted with an inert material like glass beads to ensure an isothermal profile.[12]
-
Heat the reactor to the desired reaction temperature (e.g., 350°C) while flowing air or an inert gas through it.
-
Generate the o-xylene feed by bubbling air through liquid o-xylene maintained at a constant temperature to control its vapor pressure.[12] Alternatively, use a syringe pump to introduce liquid o-xylene into a heated vaporization zone.
-
Introduce the o-xylene/air mixture into the reactor at a controlled flow rate. Ensure the o-xylene concentration is below the lower explosive limit (~1 mole %).[6][11]
-
Pass the reactor effluent through a series of condensers to cool and solidify the this compound and other condensable products.
-
Analyze the gaseous and condensed products using gas chromatography to determine the conversion of o-xylene and the selectivity to this compound and by-products.
-
3. Product Analysis by Gas Chromatography (GC)
-
Objective: To quantify the components of the product stream.
-
Procedure:
-
Prepare a sample of the condensed product by dissolving it in a suitable solvent.
-
If necessary, perform a derivatization reaction (e.g., esterification) to convert the anhydrides and acids into more volatile and stable esters.
-
Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., DB-35MS) and a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).[10]
-
Run a temperature program to separate the different components of the mixture.
-
Identify the peaks by comparing their retention times with those of known standards.
-
Quantify the concentration of each component by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Reaction pathway for o-xylene oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chemeng.uliege.be [chemeng.uliege.be]
- 6. coecs.ou.edu [coecs.ou.edu]
- 7. Catalyst optimization strategy: selective oxidation of o-xylene to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. lehigh.edu [lehigh.edu]
Minimizing side reactions in the gas-phase oxidation of o-xylene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the gas-phase oxidation of o-xylene. Our aim is to help you minimize side reactions and optimize the yield of phthalic anhydride.
Troubleshooting Guides
This section addresses common issues encountered during the gas-phase oxidation of o-xylene, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Selectivity to this compound | - Inappropriate reaction temperature.- Catalyst deactivation.- Incorrect catalyst composition.- Non-optimal residence time. | - Temperature Optimization: Ensure the reaction temperature is within the optimal range for your catalyst system. For V₂O₅-TiO₂ catalysts, this is typically between 340-385°C. Lower temperatures may lead to incomplete conversion, while higher temperatures favor complete oxidation to CO and CO₂.- Catalyst Evaluation: Check for signs of catalyst deactivation, which can be caused by phase changes (e.g., anatase to rutile in TiO₂ support) or over-reduction of the active vanadium species. Consider catalyst regeneration or replacement if necessary.- Catalyst Selection: Verify that the catalyst composition is suitable for o-xylene oxidation. Vanadia-titania catalysts are the industry standard. The addition of promoters can also influence selectivity.- Residence Time Adjustment: Optimize the contact time of the reactants with the catalyst. Shorter residence times may not allow for complete conversion of intermediates, while longer times can lead to over-oxidation of the desired product. |
| High Levels of CO and CO₂ (Complete Oxidation) | - Excessive reaction temperature (hotspots).- High oxygen concentration.- Highly active catalyst sites prone to total oxidation. | - Temperature Control: Implement precise temperature control to avoid hotspots within the reactor, which significantly promote the formation of CO and CO₂. The use of a molten salt bath for cooling in fixed-bed reactors is a common industrial practice.- Oxygen Stoichiometry: Adjust the o-xylene to air ratio. An excessive amount of oxygen can lead to complete combustion. For safety, the concentration of o-xylene is typically kept below the lower explosive limit of 1 mol%.- Catalyst Modification: The non-selective formation of CO and CO₂ can occur from the direct oxidation of o-xylene over the monolayer of surface vanadium oxide. Catalyst formulation can be tailored to minimize these pathways. |
| Formation of Maleic Anhydride | - Over-oxidation of this compound. | - Optimize Residence Time: Maleic anhydride is primarily formed from the subsequent oxidation of this compound. Reducing the residence time can minimize this secondary reaction.- Temperature Management: Lowering the reaction temperature can also reduce the rate of this compound over-oxidation. |
| Presence of Intermediates (o-Tolualdehyde, Phthalide, Benzoic Acid) | - Incomplete conversion of o-xylene or intermediates. | - Increase Residence Time: A longer contact time may be necessary to ensure the complete conversion of intermediates like o-tolualdehyde and phthalide to this compound.- Temperature Adjustment: Increasing the temperature within the optimal range can enhance the reaction rate and drive the conversion of intermediates. |
| Reactor Runaway | - Poor heat removal from the highly exothermic reaction. | - Improve Heat Transfer: Ensure efficient heat removal from the reactor. This is critical as the oxidation reactions are highly exothermic. In packed-bed reactors, the cooling medium flow and temperature must be carefully controlled.- Control Reactant Concentration: Maintain the o-xylene concentration within safe limits to prevent an uncontrollable reaction rate. |
| Catalyst Deactivation | - Sintering of the catalyst at high temperatures.- Phase transformation of the support (e.g., anatase to rutile).- Over-reduction of the active vanadium species.- Formation of carbonaceous deposits (coke). | - Temperature Control: Operate within the recommended temperature range for the catalyst to prevent sintering. Vanadium pentoxide (V₂O₅) can sinter above 400°C.- Support Stability: Utilize stabilized catalyst supports to prevent detrimental phase changes.- Maintain Oxidizing Atmosphere: Ensure sufficient oxygen is present to re-oxidize the catalyst, following the Mars-van Krevelen mechanism, and prevent the formation of inactive, reduced vanadium phases.- Feed Purity: Use high-purity o-xylene, as impurities can lead to coking and poison the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the gas-phase oxidation of o-xylene?
A1: The main desired reaction is the partial oxidation of o-xylene to this compound. However, several side reactions can occur, reducing the overall yield. These include:
-
Complete Oxidation: The most significant side reaction is the complete combustion of o-xylene and other organic intermediates to carbon dioxide (CO₂) and water (H₂O).
-
Formation of Maleic Anhydride: This occurs through the over-oxidation of the desired product, this compound.
-
Formation of Other Byproducts: Intermediates such as o-tolualdehyde, phthalide, and benzoic acid can be present in the product stream if the reaction does not go to completion.
Q2: What is the typical catalyst used, and why is it effective?
A2: The most common catalyst for this process is vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), often in its anatase form. This catalyst system is effective due to:
-
Selectivity: It demonstrates good selectivity for the partial oxidation of o-xylene to this compound, minimizing complete oxidation.
-
Activity: It provides high conversion rates at industrially viable temperatures (typically 340-385°C).
-
Redox Properties: The reaction is believed to follow a Mars-van Krevelen mechanism, where the vanadium oxide provides lattice oxygen for the oxidation of o-xylene and is subsequently re-oxidized by the gas-phase oxygen.
Q3: How does reaction temperature affect the product distribution?
A3: Reaction temperature is a critical parameter.
-
Low Temperatures (<340°C): May result in low conversion of o-xylene and the presence of unreacted intermediates.
-
Optimal Temperatures (340-385°C): Generally favor the formation of this compound.
-
High Temperatures (>400°C): Significantly increase the rate of complete oxidation, leading to higher yields of CO and CO₂ and lower selectivity for this compound. High temperatures can also lead to catalyst sintering and deactivation.
Q4: What is the role of residence time in controlling side reactions?
A4: Residence time, or the contact time between the reactants and the catalyst, is crucial for maximizing selectivity.
-
Short Residence Time: May lead to incomplete conversion of o-xylene and intermediates.
-
Optimal Residence Time: Allows for the complete conversion of o-xylene and intermediates to this compound without significant over-oxidation.
-
Long Residence Time: Increases the likelihood of over-oxidation of this compound to maleic anhydride and complete combustion to CO and CO₂.
Q5: Can you provide a general experimental protocol for lab-scale o-xylene oxidation?
A5: The following is a generalized protocol for a lab-scale fixed-bed reactor system. Specific parameters should be optimized for your particular setup and catalyst.
Experimental Protocol: Gas-Phase Oxidation of o-Xylene
-
Catalyst Loading:
-
A known quantity of the V₂O₅/TiO₂ catalyst is packed into a fixed-bed reactor. The reactor is typically a tube made of a material like stainless steel.
-
Inert packing material may be placed before and after the catalyst bed to ensure uniform flow and temperature distribution.
-
-
System Preparation:
-
The system is first purged with an inert gas, such as nitrogen, to remove any air and moisture.
-
The reactor is then heated to the desired reaction temperature, typically in the range of 340-385°C, under a continuous flow of inert gas.
-
-
Reactant Feed:
-
A controlled flow of air is introduced into the system.
-
Liquid o-xylene is vaporized and then mixed with the pre-heated air stream before entering the reactor. The concentration of o-xylene in the feed is typically kept below 1 mol% for safety reasons.
-
-
Reaction:
-
The reactant gas mixture is passed through the heated catalyst bed.
-
The reaction is highly exothermic, so careful temperature monitoring and control are essential to prevent runaway conditions.
-
-
Product Collection and Analysis:
-
The reactor effluent, containing this compound, byproducts, and unreacted gases, is cooled.
-
This compound and other condensable products are collected in a series of condensers or cold traps.
-
The non-condensable gases (including CO, CO₂, N₂, O₂) are typically analyzed online using gas chromatography (GC) or other gas analyzers.
-
The collected liquid/solid products are analyzed using techniques such as GC-MS or HPLC to determine the product distribution and calculate selectivity and yield.
-
Visualizations
Technical Support Center: Phthalic Anhydride Safe Handling and Disposal
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of phthalic anhydride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and combustible solid.[1][2] The primary hazards include:
-
Skin and Eye Damage: Direct contact can cause severe irritation and burns to the skin and eyes.[3][4] It can lead to serious eye damage, potentially causing blindness.[4][5]
-
Respiratory Irritation: Inhaling this compound dust can irritate the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[3][4] It may also cause asthma-like allergies.[3]
-
Allergic Reactions: It may cause skin allergies (dermatitis) and asthma-like allergies.[3][4] Future exposure, even at low levels, can trigger allergic reactions.[3]
-
Combustibility: this compound is a combustible solid and its dust can form explosive mixtures with air.[4][6]
Q2: What are the immediate first aid procedures in case of exposure?
A2: Immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, making sure to lift the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[3][6]
-
Skin Contact: Quickly remove contaminated clothing.[3][6] Wash the affected skin with large amounts of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation develops or persists.[6][7]
-
Inhalation: Move the individual to fresh air immediately.[1][6] If breathing is difficult, provide oxygen.[6] If breathing has stopped, begin artificial respiration.[1][3] Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[6][7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate medical attention.[1][6]
Q3: How should I store this compound in the lab?
A3: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[6][8][9] It should be kept away from moisture, heat, and sources of ignition.[6][8] Store it separately from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[6][8]
Q4: What should I do in case of a this compound spill?
A4: For a small spill of solid this compound, first ensure the area is well-ventilated and eliminate all ignition sources.[3] Moisten the spilled material slightly with water to prevent dust from becoming airborne.[3][6] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[1][6] For larger spills, evacuate the area and follow the detailed spill cleanup protocol.[1][4]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Eye or skin irritation during handling | Inadequate Personal Protective Equipment (PPE) or accidental contact. | Immediately follow first aid procedures for eye or skin contact. Review and upgrade PPE to include chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber, neoprene).[6] Ensure proper handling techniques are being followed to avoid direct contact. |
| Coughing or respiratory irritation | Inhalation of this compound dust. | Move to fresh air immediately. Ensure all work with this compound powder is conducted in a certified chemical fume hood with proper ventilation.[6] If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[6] |
| Solid material appears clumped or hydrolyzed | Improper storage, exposure to moisture. | This compound reacts with water to form phthalic acid.[2] The material should be discarded following appropriate disposal protocols. Ensure storage containers are tightly sealed and stored in a dry environment.[6] |
| Visible dust cloud during transfer | Improper handling technique. | Avoid actions that generate dust.[4][6] When transferring the solid, do so slowly and carefully. If possible, use a scoop or spatula to minimize disturbance. Lightly moistening the solid with water can help suppress dust if compatible with the experimental procedure.[3][6] |
Quantitative Data Summary
| Property | Value |
| OSHA Permissible Exposure Limit (PEL) | 12 mg/m³ (2 ppm) - 8-hour TWA[3] |
| NIOSH Recommended Exposure Limit (REL) | 6 mg/m³ (1 ppm) - 10-hour TWA[3] |
| ACGIH Threshold Limit Value (TLV) | 6 mg/m³ (1 ppm) - 8-hour TWA[3] |
| Immediately Dangerous to Life or Health (IDLH) | 60 mg/m³[3] |
| Flash Point | 152 °C (305.6 °F)[6] |
| Autoignition Temperature | 580 °C (1076 °F)[6] |
| Lower Explosive Limit (LEL) | 1.7 %[2] |
| Upper Explosive Limit (UEL) | 10.4 %[2] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (Solid this compound)
-
Preparation: Ensure you are wearing appropriate Personal Protective Equipment (PPE): chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[6] If there is a risk of dust inhalation, wear a NIOSH-approved respirator.[6]
-
Secure the Area: Restrict access to the spill area.[1] Eliminate all sources of ignition.[3]
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Containment: If the spill is spreading, create a dike around it with an inert absorbent material like sand or vermiculite.
-
Dust Suppression: Lightly moisten the spilled solid with a spray of water to prevent dust from becoming airborne.[3][6]
-
Collection: Carefully sweep or scoop the moistened material into a clearly labeled, sealable waste container.[1][6] Use non-sparking tools.[4][6]
-
Decontamination: Clean the spill area with soap and water.[3]
-
Disposal: Dispose of the waste container and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][10]
Protocol 2: Disposal of this compound Waste
-
Waste Identification: All waste containing this compound must be labeled as "HAZARDOUS WASTE" and include the chemical name and concentration.[10]
-
Containerization: Collect this compound waste in a compatible, tightly sealed container.[10] Do not mix with incompatible waste streams.[10]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.[10]
-
Disposal Request: When the container is full, submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) office for proper disposal.[10] Do not dispose of this compound down the drain or in regular trash.[7][11]
Visualizations
Caption: Workflow for a safe response to a this compound spill.
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. This compound Hazards Overview and Storage Considerations - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. Mobile [my.chemius.net]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalds.com [chemicalds.com]
- 8. mohebbaspar.com [mohebbaspar.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. chemicalbook.com [chemicalbook.com]
Overcoming challenges in the scale-up of phthalic anhydride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of phthalic anhydride synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Issue: Low Yield of this compound
Question: We are experiencing a lower than expected yield of this compound in our scale-up experiment. What are the potential causes and how can we troubleshoot this?
Answer: A low yield of this compound can stem from several factors related to reaction conditions and catalyst performance. Here are key areas to investigate:
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Incomplete Conversion of Feedstock:
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o-Xylene: Industrial processes aim for high conversion of o-xylene.[1] If you observe unreacted o-xylene in your product stream, consider optimizing reaction temperature and residence time.
-
Naphthalene: While naphthalene can offer higher atom economy, its conversion yields are typically lower than o-xylene, around 85% of the theoretical maximum.[2][3]
-
-
Side Reactions and Byproduct Formation:
-
The primary competing reaction is the complete oxidation of the feedstock to carbon dioxide and water, which is highly exothermic.[1] Careful temperature control is crucial to minimize this.
-
Maleic anhydride is a common byproduct in this compound synthesis from both o-xylene and naphthalene.[4][5] Its formation can be influenced by catalyst composition and reaction temperature.
-
When using o-xylene, the formation of involatile by-products can occur, which can deposit on the catalyst surface and lead to deactivation.[6]
-
-
Catalyst Deactivation:
-
Sintering: The vanadium pentoxide (V₂O₅) catalyst can sinter at temperatures above 400°C, leading to a loss of active surface area.[7]
-
Changes in Vanadium Oxidation State: The presence of V(IV) is thought to lower the selectivity towards this compound.[6] Catalyst deactivation can be associated with reversible changes in the oxidation state of vanadium.[6]
-
Poisoning: Contaminants in the feedstock or air supply, such as sodium and potassium, can act as catalyst poisons.[8] Iron, from rust for example, can increase the rate of total oxidation to CO/CO₂.[8]
-
-
Feed Composition:
-
To avoid explosive mixtures, the o-xylene concentration in the air feed should not exceed 1 mole %.[1]
-
Issue: Reactor Temperature Runaway
Question: We are observing rapid and uncontrolled temperature increases in our reactor. What measures can we take to manage this exotherm?
Answer: The oxidation of o-xylene and naphthalene is a highly exothermic process, and poor temperature control can lead to reaction runaway and a decrease in selectivity.[1] Here's how to address this:
-
Heat Removal System:
-
Fixed-Bed Reactors: These typically consist of multi-tubular reactors where the catalyst is packed in tubes. A molten salt bath (e.g., a mixture of sodium nitrite and potassium nitrate) is circulated on the shell side to remove the heat of reaction.[1][9] The heat removed is often used to generate steam.[9]
-
Fluidized-Bed Reactors: In this configuration, cooling tubes are located within the catalyst bed to remove heat, which is also used for steam production.[9] The vigorous mixing in a fluidized bed helps maintain a uniform temperature.[3]
-
-
Multi-Layer Catalyst Systems: Modern commercial processes often use multi-layer catalyst beds to manage the reaction exotherm.[8]
-
Feed Preheat Temperature: Carefully controlling the temperature of the preheated air and vaporized feedstock mixture before it enters the reactor is crucial.[10][11]
-
Feed Concentration: As mentioned, keeping the o-xylene concentration below the explosive limit (1 mole %) is a key safety and operational parameter.[1]
Issue: Product Purification Challenges
Question: We are facing difficulties in obtaining high-purity this compound. What are the common impurities and effective purification methods?
Answer: Crude this compound contains byproducts and unreacted feedstock that must be removed to achieve the desired purity (typically >99.8 wt%).[4][12]
-
Common Impurities:
-
Purification Steps:
-
Switch Condensers: The reactor effluent gas is first cooled in a series of switch condensers. This compound desublimates (condenses as a solid) on cooled finned tubes.[3][14] A subsequent heating cycle melts the solid this compound for collection.[14]
-
Thermal Pre-treatment: The crude liquid this compound is often heat-treated to dehydrate any phthalic acid back to the anhydride and to convert some impurities into less volatile compounds.[3][13]
-
Vacuum Distillation: The final purification is carried out via vacuum distillation to separate the pure this compound from both low-boiling (e.g., maleic anhydride, benzoic acid) and high-boiling impurities.[3][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for this compound synthesis?
A1: The most common catalyst for the gas-phase oxidation of both o-xylene and naphthalene is vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂).[6][10] The catalyst may also contain promoters such as antimony trioxide, molybdenum trioxide, or other metal oxides to enhance performance.[10] Sulfur-containing compounds are sometimes added to the feed to maintain catalyst activity.[6][9]
Q2: What are the main differences between using o-xylene and naphthalene as a feedstock?
A2: The choice between o-xylene and naphthalene depends on factors like cost, availability, and desired yield.
-
Yield: O-xylene generally provides a higher yield of this compound compared to naphthalene.[9]
-
Cost: Historically, o-xylene has been a more economically favorable feedstock.[9][12]
-
Byproducts: The oxidation of naphthalene produces naphthoquinone as a significant byproduct, which complicates the purification process.[3]
-
Reactor Type: While both fixed-bed and fluidized-bed reactors can be used, fluidized-bed reactors are more common for naphthalene-based processes.[9]
Q3: How can catalyst deactivation be monitored and mitigated?
A3: Catalyst deactivation is a gradual process that can be monitored by observing a decline in this compound yield and an increase in the formation of byproducts like CO and CO₂.[8] To compensate for the slow deactivation over the catalyst's service life (which can be up to 5 years), the reactor coolant temperature is typically increased slowly by about 2–5 °C per year.[8] Irreversible deactivation can be caused by sintering of the catalyst support or loss of active components.[6]
Q4: What are the key safety considerations during the scale-up of this compound synthesis?
A4: The primary safety concern is the risk of explosion due to the flammable nature of the hydrocarbon feedstock in the presence of air at high temperatures. It is critical to maintain the o-xylene concentration in the feed stream below 1 mole % to stay outside the explosive limits.[1] The highly exothermic nature of the reaction also necessitates a robust and reliable heat removal system to prevent thermal runaway.[1]
Data Presentation
Table 1: Typical Operating Conditions for this compound Synthesis
| Parameter | o-Xylene Feedstock | Naphthalene Feedstock | Reference(s) |
| Reactor Type | Fixed-Bed Tubular or Fluidized-Bed | Fluidized-Bed or Fixed-Bed | [9][12] |
| Catalyst | Vanadium Pentoxide (V₂O₅) on TiO₂ | Vanadium Pentoxide (V₂O₅) | [6][9][10] |
| Temperature | 320 - 425 °C | 340 - 385 °C | [5][9][10] |
| Pressure | < 1 bar | < 1 bar | [10][12] |
| o-Xylene Loading | 90 - 100 g/m³ (STP) | N/A | [3] |
| Yield (PAN/feedstock) | ~1.0 lb/lb | ~0.97 lb/lb | [9] |
| Purity (Post-distillation) | > 99.8 wt% | > 99.8 wt% | [4][12] |
Table 2: Common Byproducts in this compound Synthesis
| Byproduct | Feedstock | Formation Pathway | Reference(s) |
| Maleic Anhydride | o-Xylene, Naphthalene | Over-oxidation of the aromatic ring | [4][5] |
| Carbon Dioxide (CO₂) & Water (H₂O) | o-Xylene, Naphthalene | Complete combustion of the feedstock | [1] |
| Benzoic Acid | o-Xylene | Incomplete oxidation | [3] |
| o-Tolualdehyde | o-Xylene | Intermediate in the oxidation pathway | [3] |
| Naphthoquinone | Naphthalene | Side reaction specific to naphthalene oxidation | [3] |
Experimental Protocols
Protocol 1: Catalyst Activity and Selectivity Testing in a Fixed-Bed Microreactor
-
Catalyst Preparation:
-
Prepare the V₂O₅/TiO₂ catalyst using the impregnation method.[6]
-
Impregnate the TiO₂ support with a solution of vanadyl oxalate.
-
Dry the catalyst at 120°C and then calcine in air at a specified temperature (e.g., 450°C) for several hours.
-
-
Reactor Setup:
-
Load a known amount of the prepared catalyst into a fixed-bed microreactor.
-
Place the reactor inside a furnace with precise temperature control.
-
-
Reaction Procedure:
-
Preheat a compressed air stream to the desired reaction temperature (e.g., 350-400°C).[9]
-
Vaporize o-xylene and mix it with the preheated air, ensuring the o-xylene concentration is below 1 mole %.[1]
-
Pass the gas mixture through the catalyst bed at a defined space velocity.
-
Maintain the reactor at a constant temperature using the furnace.
-
-
Product Analysis:
-
Cool the reactor effluent to condense the products.
-
Analyze the liquid and gas phases using gas chromatography (GC) to determine the conversion of o-xylene and the selectivity to this compound, maleic anhydride, and other byproducts.
-
Visualizations
Caption: Experimental workflow for catalyst activity testing.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. coecs.ou.edu [coecs.ou.edu]
- 2. The Process of Producing this compound from Naphthalene- TAINUO CHEMICAL [sinotainuo.com]
- 3. chemcess.com [chemcess.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chemeng.uliege.be [chemeng.uliege.be]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 11. mohebbaspar.com [mohebbaspar.com]
- 12. scribd.com [scribd.com]
- 13. US2356449A - Purification of this compound - Google Patents [patents.google.com]
- 14. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
Phthalic anhydride reaction monitoring by in-situ spectroscopy
Welcome to the Technical Support Center for Phthalic Anhydride Reaction Monitoring. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use in-situ spectroscopy for monitoring this compound reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I use in-situ spectroscopy to monitor my this compound reaction?
In-situ spectroscopy is highly advantageous for monitoring chemical reactions in real-time for several reasons:
-
Real-Time Data: It allows you to track the concentration of reactants, intermediates, and products as the reaction happens, providing immediate insight into kinetics and mechanism.
-
Minimal Disturbance: Since samples are not physically removed, the reaction equilibrium is not disturbed, which is crucial for sensitive processes like esterification or hydrolysis.
-
Identifies Transient Species: It enables the detection of short-lived or unstable intermediates that would be missed with traditional offline analysis (e.g., GC, HPLC).
-
Improved Safety: It reduces the need for manual sampling of potentially hazardous materials and minimizes user exposure.
-
Process Optimization: Real-time data helps in accurately determining reaction endpoints, minimizing side reactions, and optimizing process parameters.
Q2: Which spectroscopic technique is better for my reaction: FT-IR or Raman?
Both FT-IR and Raman spectroscopy are powerful techniques for reaction monitoring, and the best choice depends on the specific chemistry of your reaction.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
Strengths: FT-IR is the most popular tool for reaction monitoring because it provides detailed information about changes in functional groups, which is often easy to interpret. It is very sensitive to changes in the chemical composition. Attenuated Total Reflectance (ATR) probes are commonly used, which are robust and sample only the material in direct contact with the probe tip.
-
Best for: Homogeneous reactions, monitoring polar bonds and functional groups like carbonyls (C=O) which are prominent in this compound and its derivatives.
-
-
Raman Spectroscopy:
-
Strengths: Raman is complementary to FT-IR; molecular vibrations that are weak in FT-IR are often strong in Raman, and vice versa. It is excellent for monitoring non-polar bonds and is insensitive to water, making it ideal for aqueous reactions. As a scattering technique, it can analyze suspended solids, making it superior for heterogeneous reactions and crystallization studies.
-
Best for: Heterogeneous reactions (slurries), reactions in aqueous media, polymerization studies (monitoring polymer backbone), and crystallization monitoring.
-
Q3: What are the key spectral features to monitor for a reaction involving this compound?
The specific peaks depend on the reaction, but here are some general features for common transformations:
-
Esterification (this compound + Alcohol):
-
This compound: Monitor the disappearance of the characteristic symmetric and asymmetric C=O stretching bands of the anhydride group (typically around 1850 cm⁻¹ and 1760 cm⁻¹).
-
Monoester Intermediate: Look for the appearance of a carboxylic acid O-H band and a shift in the C=O bands.
-
Diester Product: Track the formation of the ester C=O band (typically around 1730 cm⁻¹) and the disappearance of the carboxylic acid O-H band.
-
-
Amidation/Imidation (this compound + Amine):
-
This compound: Monitor the disappearance of the anhydride C=O peaks.
-
Phthalamic Acid Intermediate: Watch for the appearance of amide C=O and N-H bands.
-
Phthalimide Product: Track the formation of the imide C=O bands.
-
-
Hydrolysis (this compound + Water):
-
This compound: Monitor the disappearance of the anhydride C=O peaks.
-
Phthalic Acid Product: Watch for the appearance of the broad carboxylic acid O-H band and the carboxylic acid C=O band (around 1700 cm⁻¹).
-
Troubleshooting Guides
Common FT-IR Spectroscopy Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy or Weak Spectrum | 1. Poor probe contact with the reaction mixture. 2. Probe tip is dirty or "fouled". 3. Insufficient number of scans. 4. Misaligned optics or detector issue. | 1. Ensure the ATR probe tip is fully submerged in a well-mixed region of the reactor. 2. Carefully clean the probe tip (e.g., with a suitable solvent). Consider repositioning the probe to a high-shear zone to minimize fouling. 3. Increase the number of co-added scans to improve the signal-to-noise ratio. 4. Check instrument diagnostics and perform a system performance check. |
| Sloping or Drifting Baseline | 1. Improperly collected background spectrum. 2. Temperature fluctuations in the reaction or instrument. 3. Fouling or coating on the ATR crystal during the reaction. | 1. Collect a new background spectrum using the clean solvent at the initial reaction temperature. 2. Ensure the reaction temperature is stable and allow the spectrometer to thermally equilibrate. 3. Apply a baseline correction algorithm during data processing. If fouling is severe, the experiment may need to be repeated after cleaning the probe. |
| Unexpected Peaks (e.g., sharp peaks around 2350 cm⁻¹ and 3700-3500 cm⁻¹) | 1. Atmospheric CO₂ and water vapor interference. | 1. Purge the spectrometer's optical path with dry nitrogen or air to minimize atmospheric interference. |
| Saturated or "Flat-Topped" Peaks | 1. Concentration of the analyte is too high for the ATR probe's pathlength. 2. Incorrect instrument gain settings. | 1. This is a common issue with ATR in highly concentrated solutions. Focus on monitoring minor components or the appearance of products at lower concentrations. Use chemometric models that can handle non-linear responses. 2. Check and adjust the spectrometer's gain settings. |
Common Raman Spectroscopy Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Raman Signal | 1. Laser power is too low. 2. Probe is not correctly focused on the sample. 3. Misaligned optics. | 1. Cautiously increase the laser power. Be aware of the potential for sample damage. 2. Adjust the probe's working distance to ensure the laser is focused within the sample volume. 3. Perform an instrument alignment and calibration check. |
| High Fluorescence Background | 1. The sample or impurities are fluorescing at the chosen laser wavelength. | 1. Switch to a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce fluorescence. 2. If possible, "photobleach" the sample by exposing it to the laser for a period before starting data collection. 3. Use advanced baseline correction algorithms during data processing. |
| Sample Burning or Degradation (indicated by a strong, broad signal) | 1. Laser power is too high, causing localized heating. | 1. Reduce the laser power. 2. Decrease the spectral acquisition time. 3. If using a non-contact probe, ensure the reaction mixture is well-stirred to dissipate heat. |
| Poor Spectral Resolution | 1. Incorrect spectrometer calibration. 2. Slit width is too large or incorrect grating is selected. | 1. Calibrate the spectrometer using a known standard (e.g., cyclohexane). 2. Consult the instrument manual to select the appropriate slit and grating for the desired resolution. |
Quantitative Data Summary
The following tables summarize kinetic data from literature for reactions involving this compound. This data can be used as a baseline for comparison.
Table 1: Kinetic Parameters for the Reaction of Aniline with this compound in Glacial Acetic Acid
| Temperature (°C) | Apparent Second-Order Rate Constant (kₙᵃᵖᵖ) (M⁻¹ s⁻¹) | Pseudo-First-Order Rate Constant for Acetolysis (kₛ) (s⁻¹) |
| 30 | 6.30 | 16.5 x 10⁻⁴ |
| 50 | 7.56 | 10.7 x 10⁻³ |
Table 2: Activation Energy for the Esterification of 3-Methylthis compound
| Reaction Step | Catalyst | Activation Energy (Ea) |
| Second Esterification (Monoester to Diester) | Acid-catalyzed | 79.5 kJ mol⁻¹ |
Experimental Protocols
General Protocol for In-Situ ATR-FTIR Reaction Monitoring
This protocol provides a general workflow for setting up an experiment to monitor a this compound reaction.
-
System Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.
-
If required, start purging the optical bench with dry nitrogen or air to remove atmospheric CO₂ and H₂O.
-
Thoroughly clean the ATR probe tip with appropriate solvents (e.g., isopropanol, acetone) and dry it completely.
-
-
Background Spectrum Collection:
-
Assemble the reactor setup (flask, stirrer, condenser, etc.) and add the initial solvent and any non-absorbing reagents.
-
Insert the ATR probe into the reactor, ensuring the tip is fully submerged and positioned in a location with good mixing.
-
Bring the reactor contents to the target initial temperature.
-
Once the temperature is stable, collect a background spectrum. This is a critical step to ensure a flat baseline.
-
-
Reaction Initiation and Data Acquisition:
-
Set up the spectrometer software for time-resolved data collection (e.g., one spectrum every 1-5 minutes). Define the number of scans per spectrum (typically 16-64) and the desired resolution (8 cm⁻¹ is often sufficient).
-
Initiate the reaction by adding the limiting reagent (e.g., this compound).
-
Simultaneously start the time-resolved spectral acquisition.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress in real-time by observing changes in key spectral peaks (e.g., disappearance of anhydride C=O peaks, appearance of ester C=O peaks).
-
Create trend plots of peak height or area versus time to visualize reaction kinetics.
-
Once the reaction is complete (indicated by no further spectral changes), stop the data acquisition.
-
-
Post-Reaction:
-
Safely quench and work up the reaction as required.
-
Immediately clean the ATR probe to prevent residue from drying on the crystal.
-
Process the collected spectral data using appropriate software, which may involve baseline correction, peak integration, or applying chemometric models like PLS or IHM.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Phthalic Anhydride Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of phthalic anhydride purity is critical across various industries, from polymer and plasticizer manufacturing to the synthesis of pharmaceutical intermediates. The selection of an appropriate analytical technique is paramount to ensure quality control and adherence to regulatory standards. This guide provides an objective comparison of four common methods for the quantitative analysis of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Titration, and Differential Scanning Calorimetry (DSC).
Method Comparison
The choice of analytical method for determining this compound purity depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. While chromatographic methods like GC-MS and HPLC offer high specificity for individual impurities, titration and DSC provide a measure of total purity.
Table 1: Comparison of Quantitative Performance
| Parameter | GC-MS | HPLC | Titration | DSC |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Neutralization reaction of phthalic acid (from hydrolysis of the anhydride) with a standardized base. | Measurement of the melting point depression due to impurities. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 5 µg/mL | Not applicable for trace impurity detection. | Dependent on impurity type, typically for purities >90 mol%. |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL[1][2] | ~0.5 - 15 µg/mL | Not applicable for trace impurity detection. | Suitable for purities between 90 and 100 mol%.[3][4] |
| Linearity (R²) | >0.99 | >0.99 | Not applicable. | Not applicable. |
| Accuracy | High | High | High for assay of major component. | Typically within 10% of the impurity level.[3][4] |
| Precision (%RSD) | < 5% | < 5% | < 1% | Variable, depends on sample homogeneity. |
| Specificity | High (can identify individual impurities). | High (can separate isomers and related substances). | Low (measures total acidity). | Low (measures total molar impurity). |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Instrumentation Cost | High | Moderate to High | Low | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and accurate results. The following sections provide representative methodologies for each analytical technique for the purity determination of a neat this compound sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in this compound. The use of an internal standard is recommended for improved accuracy and precision.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a suitable solvent, such as acetone or ethyl acetate, to dissolve the sample.
-
Spike the solution with an internal standard (e.g., this compound-d4) at a known concentration.[5]
-
Bring the solution to volume with the solvent and mix thoroughly.
-
If necessary, derivatize the sample to improve the chromatographic properties of potential impurities. A common method involves esterification.[1]
Instrumentation and Conditions: [2][6]
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector (MS):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be constructed using certified reference standards.
GC-MS analysis workflow for this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally labile impurities. For this compound, it is often necessary to hydrolyze the anhydride to phthalic acid prior to analysis.[7]
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 100 mL volumetric flask.
-
Add 50 mL of a hydrolysis solution (e.g., 0.1 M NaOH) and heat gently (e.g., 60 °C for 15 minutes) to ensure complete conversion to phthalic acid.
-
Cool the solution to room temperature and neutralize with an appropriate acid (e.g., 0.1 M HCl).
-
Dilute to the mark with the mobile phase and filter through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions: [8][9]
-
HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile). A typical gradient could be from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
Data Analysis:
Purity is determined by area percentage calculation of the phthalic acid peak. Impurities can be identified by comparing their retention times with those of known standards.
Titration (Volumetric Analysis)
Titration is a classic and cost-effective method for determining the overall purity of this compound. It relies on the hydrolysis of the anhydride to phthalic acid, which is then titrated with a standardized base.[10]
Procedure (Direct Titration): [10]
-
Accurately weigh about 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized methanol and gently heat on a steam bath for 5 minutes to dissolve the sample.
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 M methanolic potassium hydroxide (KOH) solution until a permanent faint pink color is observed.[10]
-
A blank titration with the neutralized methanol should be performed.
Calculation:
The purity of this compound is calculated based on the volume of KOH solution consumed, its exact concentration, the weight of the sample, and the stoichiometry of the reaction. One mole of this compound reacts with two moles of KOH.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds by measuring the depression of the melting point.[3][4]
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
Data Analysis:
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the mole fraction of the impurity to the melting point depression.[3] This analysis is typically performed using the software provided with the DSC instrument.
Logical flow for selecting an analytical method.
Conclusion
The selection of the most suitable method for the quantitative analysis of this compound purity is a critical decision that impacts data quality, laboratory efficiency, and cost.
-
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, offering the highest level of specificity.
-
HPLC provides excellent separation for non-volatile impurities and is well-suited for high-throughput screening.
-
Titration remains a simple, rapid, and cost-effective method for determining the overall purity of high-purity this compound.
-
DSC offers a unique approach for assessing the total molar purity of crystalline samples without the need for chemical standards.
For comprehensive quality control, a combination of a chromatographic technique (GC-MS or HPLC) to profile impurities and a total purity method (titration or DSC) is often employed. This dual approach provides a complete picture of the this compound's purity and ensures the highest quality standards are met for its intended application.
References
- 1. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. obc-europe.be [obc-europe.be]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN109596725A - A kind of this compound and its detection method in relation to substance - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to the Reactivity of Phthalic Anhydride and Maleic Anhydride in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical determinant of the final properties of a polymer. In the synthesis of polyesters and alkyd resins, phthalic anhydride (PA) and maleic anhydride (MA) are two of the most common cyclic anhydrides employed. While both are fundamental building blocks, their distinct chemical structures—an aromatic ring in this compound versus a carbon-carbon double bond in maleic anhydride—impart significantly different reactivities and functionalities to the resulting polymer chains. This guide provides an objective comparison of their performance in polymerization, supported by experimental data and detailed methodologies, to aid researchers in monomer selection and polymer design.
Structural and Reactivity Overview
Maleic Anhydride (MA) possesses a five-membered ring containing a carbon-carbon double bond. This double bond is electron-deficient due to the adjacent carbonyl groups, making it highly reactive.[1] Its reactivity is multifaceted:
-
Ring-Opening Polycondensation: Like this compound, it readily reacts with polyols (glycols) via esterification to form a polyester backbone.[2][3]
-
Isomerization: During the high-temperature polycondensation process, the cis configuration of maleate units often isomerizes to the more stable trans (fumarate) configuration.[2] This is a crucial step as fumarate units exhibit higher reactivity in subsequent cross-linking.
-
Cross-linking: The unsaturated double bonds along the polyester chain provide sites for free-radical polymerization, typically with a vinyl monomer like styrene, to form a cross-linked, thermoset network.[4] This is the basis for its extensive use in unsaturated polyester resins (UPRs).[5][6]
This compound (PA) features an anhydride group fused to a stable benzene ring. Its reactivity in polymerization is primarily limited to the ring-opening of the anhydride by nucleophiles, such as the hydroxyl groups of polyols, to form ester linkages.[4][7] The aromatic ring is chemically inert under typical polymerization conditions and does not participate in cross-linking. Its incorporation into a polymer chain primarily serves to add rigidity, chemical resistance, and modify the distance between cross-linking sites. Studies have shown that this compound reacts significantly faster than aliphatic anhydrides like succinic anhydride in coupling reactions, indicating a high degree of intrinsic reactivity for its anhydride group.[8]
Comparative Experimental Data
The choice and ratio of maleic anhydride to this compound are critical variables that dictate the reaction time and the mechanical properties of the final cured resin.
| Parameter | This compound (PA) | Maleic Anhydride (MA) | Key Findings |
| Role in Polymer | Saturated component; provides rigidity and spacing. | Unsaturated component; provides sites for cross-linking.[5] | The ratio of MA to PA is a primary determinant of the final resin's properties. |
| Reaction Time | Longer reaction times when used alone compared to optimal PA/MA mixtures. | Reacts to form the polyester backbone. | In synthesizing unsaturated polyesters with propylene glycol, reacting PA first, followed by MA, was found to yield the shortest overall reaction time and superior mechanical properties.[9] |
| Effect on Properties | Increases hardness and rigidity. Higher PA levels can enhance strength and flexibility.[10] | Crucial for cross-linking density. Most mechanical properties, including tensile strength and modulus, are maximized at 60-70% maleic anhydride content in a PA/MA mixture.[5][6] | The presence of MA is essential for the curing process and achieving a durable, thermoset material. |
| Reactivity in ROCOP | Can undergo Ring-Opening Copolymerization (ROCOP) with epoxides to form polyesters with high glass transition temperatures (Tg).[11][12] | Can also be used in ROCOP, but its double bond offers potential for post-polymerization modification. | In terpolymerization with propylene oxide and CO2, CO2 was found to be significantly more reactive than PA (reactivity ratio rCO2 = 5.94 vs rPA = 0.21).[13] |
Experimental Protocols
Synthesis of Unsaturated Polyester Resin via Two-Stage Polycondensation
This protocol describes a common laboratory method for synthesizing an unsaturated polyester resin using a combination of phthalic and maleic anhydrides with a glycol.
Materials:
-
This compound (PA)
-
Maleic Anhydride (MA)
-
Propylene Glycol (PG)
-
Inert Gas (Nitrogen)
-
Styrene (with inhibitor)
Procedure:
-
Reactor Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a packed column connected to a condenser to remove water.
-
First Stage (Phthalate Esterification): The reactor is charged with propylene glycol and this compound. The mixture is heated to approximately 210°C under a slow stream of nitrogen. The reaction is monitored by measuring the acid value of the mixture periodically. This stage is continued until a specific acid value is reached, indicating the desired level of reaction between PA and PG.[9]
-
Second Stage (Maleate Esterification): After the first stage, the maleic anhydride is added to the reactor. The temperature is maintained at 210°C. The polycondensation reaction continues, and the water produced is continuously removed through the condenser.[9]
-
Monitoring and Completion: The reaction progress is tracked by measuring the acid number and viscosity of the mixture. The reaction is considered complete when the acid number drops to a target value (e.g., below 50 mg KOH/g).
-
Blending: The resulting polyester is cooled to below 100°C and then blended (dissolved) in styrene monomer, which acts as a reactive diluent for the subsequent curing process.[5][6]
Kinetic Analysis via Ring-Opening Copolymerization (ROCOP)
This protocol outlines a method for studying the polymerization kinetics of an anhydride with an epoxide, as demonstrated in studies with this compound and cyclohexene oxide (CHO).[11]
Materials:
-
This compound (PA)
-
Cyclohexene Oxide (CHO)
-
Zirconium(IV)-based catalyst
-
Co-catalyst (e.g., 4-dimethylaminopyridine, DMAP)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
Catalyst Preparation: Inside a glovebox, the catalyst and co-catalyst are dissolved in a minimal amount of solvent in a Schlenk flask. The solvent is then removed under vacuum to form the active catalytic system.
-
Monomer Addition: this compound and cyclohexene oxide are added to the Schlenk flask containing the catalyst system.
-
Reaction Initiation: The flask is sealed, removed from the glovebox, and placed in a temperature-controlled bath to initiate polymerization.
-
Kinetic Monitoring: At timed intervals, aliquots are withdrawn from the reaction mixture under an inert atmosphere.
-
Analysis: Each aliquot is quenched (e.g., by precipitation in cold methanol). The conversion of the monomers is determined using ¹H NMR spectroscopy. The number-average molar mass (Mₙ) and dispersity (Đ) of the polymer are determined by Gel Permeation Chromatography (GPC).
-
Data Processing: The rate law is determined by plotting the monomer conversion and polymer molar mass against time and varying the initial concentrations of the monomer and catalyst.[11]
Visualizations
// Workflow Connections Reactor_Setup -> Charge_Reactants; Charge_Reactants -> Heat_Stage1; Heat_Stage1 -> Add_MA; Add_MA -> Heat_Stage2; Heat_Stage2 -> Monitor [style=dashed, arrowhead=tee, label="H2O Removal"]; Monitor -> Heat_Stage2 [label="Continue Reaction"]; Monitor -> Cool [label="Target Acid Value Reached"]; Cool -> Blend; Blend -> Final_Resin; } end_dot Caption: Workflow for two-stage unsaturated polyester synthesis.
// Connections MA:f1 -> Polycondensation [arrowhead=normal]; PA:f1 -> Polycondensation [arrowhead=normal]; MA:f0 -> Isomerization [arrowhead=normal]; Isomerization -> Crosslinking [arrowhead=normal, label="enables"];
// Aromatic Ring Stability Note PA:f0 -> PA:f0 [label=" (Stable, No Reaction)", arrowhead=none, style=dashed, color="#5F6368", fontcolor="#5F6368"]; } end_dot Caption: Comparative reactivity pathways of MA and PA.
Conclusion
The reactivities of this compound and maleic anhydride in polymerization are fundamentally different and complementary. Maleic anhydride is the more versatile and reactive monomer due to its carbon-carbon double bond, which is essential for the isomerization and subsequent cross-linking that defines unsaturated polyester resins. This compound, while reactive at its anhydride group, primarily functions as a rigid, aromatic spacer that modifies the polymer backbone's physical properties without participating in curing. A thorough understanding of these differences allows researchers to precisely tailor the reaction kinetics and final polymer characteristics—such as rigidity, toughness, and thermal stability—by carefully controlling the ratio of these two critical monomers.
References
- 1. koyonchem.com [koyonchem.com]
- 2. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 3. homework.study.com [homework.study.com]
- 4. shyzchem.com [shyzchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism studies of terpolymerization of this compound, propylene epoxide, and carbon dioxide catalyzed by ZnGA - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Phthalic Anhydride and Terephthalic Acid for High-Performance Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of diacid monomers is a critical determinant in the synthesis of high-performance polyesters, profoundly influencing the final polymer's thermal, mechanical, and chemical properties. Among the aromatic diacids, phthalic anhydride and terephthalic acid are two of the most common building blocks. This guide provides an objective comparison of their performance in the synthesis of high-performance polyesters, supported by experimental data, detailed protocols, and visualizations of the synthetic pathways.
At a Glance: Key Differences and Performance Overview
The structural difference between this compound (an ortho-substituted benzene derivative) and terephthalic acid (a para-substituted benzene derivative) is the primary factor governing the properties of the resulting polyesters. The linear and symmetrical structure of terephthalic acid allows for more efficient polymer chain packing, leading to higher crystallinity, superior mechanical strength, and enhanced thermal stability. In contrast, the kinked structure introduced by this compound disrupts chain packing, generally resulting in amorphous or semi-crystalline polymers with lower melting points and reduced mechanical performance.
However, polyesters derived from this compound can offer advantages in terms of solubility and processability. The choice between these two monomers, therefore, depends on the specific performance requirements of the target application.
Quantitative Data Comparison
The following tables summarize key performance indicators for polyesters synthesized from this compound and terephthalic acid. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Thermal Properties of Polyesters
| Property | Polyester from this compound (Polyethylene Phthalate) | Polyester from Terephthalic Acid (Polyethylene Terephthalate - PET) | Source(s) |
| Glass Transition Temperature (Tg) | ~55-65 °C | ~75 °C | |
| Melting Temperature (Tm) | Amorphous or low Tm | >250 °C | |
| Heat Distortion Temperature (HDT) | Lower | Higher |
Table 2: Mechanical Properties of Polyesters
| Property | Polyester from this compound (Polyethylene Phthalate) | Polyester from Terephthalic Acid (Polyethylene Terephthalate - PET) | Source(s) |
| Tensile Strength | Lower | Higher | |
| Stiffness (Young's Modulus) | Lower | Higher | |
| Dimensional Stability | Lower | Excellent | |
| Impact Resistance | Generally Lower | High |
Experimental Protocols
Detailed methodologies for the synthesis of polyesters from both this compound and terephthalic acid are provided below. These protocols are based on established laboratory procedures.
Synthesis of Polyester from this compound and Ethylene Glycol
This protocol describes a simple melt polycondensation for producing a polyester from this compound.
Materials:
-
This compound
-
Ethylene glycol
-
Sodium acetate (catalyst)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, combine this compound and ethylene glycol in a desired molar ratio (e.g., 1:1.1).
-
Add a catalytic amount of sodium acetate (e.g., 0.1% by weight of this compound).
-
Heat the mixture under a slow stream of nitrogen to 150-160 °C with continuous stirring.
-
The reaction mixture will become homogeneous. Continue heating and gradually increase the temperature to 190-200 °C.
-
Water will be evolved as a byproduct of the esterification reaction and should be collected in the condenser.
-
To drive the reaction to completion, apply a vacuum to the system to remove the remaining water and excess ethylene glycol.
-
The viscosity of the mixture will increase as the polymerization proceeds. The reaction is considered complete when the desired viscosity is achieved.
-
The resulting polyester can be cooled and collected.
Synthesis of Polyester from Terephthalic Acid and Ethylene Glycol (PET)
This protocol outlines the two-stage melt polycondensation process for synthesizing polyethylene terephthalate (PET).
Materials:
-
Terephthalic acid (TPA)
-
Ethylene glycol (EG)
-
Antimony trioxide (catalyst)
-
Phosphorous acid (stabilizer)
Procedure: Stage 1: Esterification
-
Charge the reactor with terephthalic acid and ethylene glycol in a molar ratio of approximately 1:1.2 to 1:1.5.
-
Add the catalyst (e.g., antimony trioxide) and stabilizer (e.g., phosphorous acid).
-
Heat the mixture to a temperature of 240-260 °C under a pressure of 3-4 bar.
-
The esterification reaction produces water, which is continuously removed from the reactor.
-
The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been evolved. The product at this stage is primarily bis(2-hydroxyethyl) terephthalate (BHET).
Stage 2: Polycondensation
-
Transfer the BHET oligomer to a second reactor.
-
Gradually increase the temperature to 270-280 °C while reducing the pressure to below 1 mbar.
-
Under these conditions, ethylene glycol is eliminated as a byproduct, and the polymer chains grow in length.
-
The progress of the reaction is monitored by the increase in the viscosity of the melt.
-
Once the desired molecular weight is achieved, the molten PET is extruded, cooled, and pelletized.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key steps in the synthesis of polyesters from this compound and terephthalic acid.
Caption: Polyester synthesis from this compound.
Caption: Polyester synthesis from Terephthalic Acid.
Conclusion
For applications demanding high strength, thermal stability, and dimensional integrity, terephthalic acid is the superior monomer for polyester synthesis. The resulting polyesters, such as PET, exhibit excellent mechanical and thermal properties due to the linear and rigid nature of the terephthaloyl unit, which facilitates strong intermolecular forces and high crystallinity.
Conversely, this compound may be a more suitable choice when enhanced solubility and processability are the primary concerns. The ortho-substitution of the phthaloyl unit introduces a kink in the polymer backbone, disrupting chain packing and leading to more amorphous materials. This can be advantageous in certain coating and adhesive applications where solution-based processing is required.
Ultimately, the selection between this compound and terephthalic acid should be guided by a thorough understanding of the desired end-use properties and the processing requirements of the final polyester product.
A Comparative Guide to the Validation of Analytical Methods for Phthalic Anhydride Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phthalic anhydride is crucial across various fields, from industrial quality control to drug development, owing to its extensive use as a chemical intermediate and its potential as a hazardous substance. The selection of an appropriate analytical method is paramount to ensure the reliability and validity of experimental data. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the desired throughput. The following tables summarize the performance of four common techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Titrimetry, and UV-Vis Spectrophotometry.
Table 1: Performance Characteristics of Analytical Methods for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Titrimetric Methods | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 200 µg/mL | 0.5 - 2.0 times the target concentration | Typically high, dependent on titrant concentration | Concentration dependent on adherence to Beer-Lambert Law |
| Accuracy (% Recovery) | Typically >95% | 97.7% | High for pure samples | Dependant on matrix complexity |
| Precision (%RSD) | <15% | <10.8% | Generally low for manual titrations | Dependant on instrument and matrix |
| Limit of Detection (LOD) | 0.47 µg/mL | 2.34 µ g/sample | Higher than chromatographic methods | Generally higher than chromatographic methods |
| Limit of Quantification (LOQ) | 1.41 µg/mL | 3.59 µ g/sample | Higher than chromatographic methods | Generally higher than chromatographic methods |
| Sample Preparation | Derivatization often required | Can be direct or require derivatization/hydrolysis | Simple dissolution or hydrolysis | Simple dissolution in a suitable solvent |
| Instrumentation | GC-MS system | HPLC system with UV or other detector | Burette, pH meter (optional) | UV-Vis Spectrophotometer |
| Throughput | Moderate | High | Low to moderate | High |
| Selectivity | High | High | Low (can be affected by other acidic/basic impurities) | Low (susceptible to interference from other absorbing compounds) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical results. The following sections provide methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the quantification of this compound, often following a derivatization step to improve its chromatographic properties.
Sample Preparation (Derivatization)
-
Dispense 100 mg of the sample into a 2 mL vial.
-
Add 0.5 mL of dichloromethane (DCM), 0.4 mL of absolute ethanol, 0.1 mL of an internal standard solution (e.g., 0.1 mg/mL this compound-d4 in ethanol), and 60 µL of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the solution vigorously for 20 minutes.
-
Evaporate the solvent under a vacuum.
-
Dissolve the residue in 0.5 mL of DCM and add 0.3 mL of 1 M HCl for liquid-liquid extraction to remove DBU.
-
Recover the DCM layer into a new vial and dry it under vacuum.
-
The residual phase is then dissolved in 0.2 mL of boron trifluoride-methanol and heated for 20 minutes at 80°C to methylate any remaining carboxylic groups.
-
After cooling, the sample is dried under vacuum and reconstituted in tert-butyl methyl ether for GC-MS analysis.
GC-MS Conditions
| Parameter | Condition |
| GC Column | DB 35-MS-UI (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 230°C |
| Injection Mode | Split (1:10) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial temperature 60°C (hold 0.5 min), ramp at 15°C/min to 250°C (hold 8 min) |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Acquisition Range | m/z 50-300 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for this compound analysis. For air monitoring applications, this compound is often hydrolyzed to phthalic acid prior to analysis. The Occupational Safety and Health Administration (OSHA) provides a validated method for this purpose.
Sample Collection and Preparation (OSHA Method)
-
Collect air samples using a glass fiber filter coated with veratrylamine. This compound is derivatized in-situ to form N-veratrylphthalamic acid.
-
Extract the filter with a 90:10 (v/v) solution of acetonitrile and dimethyl sulfoxide.
HPLC-UV Conditions (OSHA Method)
| Parameter | Condition |
| HPLC Column | C18 column |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water with a phosphoric acid modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 35°C |
Titrimetric Methods
Titrimetric methods are classical analytical techniques that can be simple and cost-effective for the assay of pure this compound. Three common approaches are described below.
1. Direct Titration in Methanolic Medium
-
Accurately weigh about 0.4 g of this compound into a conical flask.
-
Add 25 mL of neutral methanol and heat on a steam bath for 5 minutes to dissolve the sample.
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized methanolic solution of potassium hydroxide (KOH) until a faint pink endpoint is observed.
2. Hydrolysis Followed by Titration
-
Accurately weigh about 0.26 g of this compound into a conical flask.
-
Add 40 mL of distilled water and heat on a steam bath for 5 minutes to hydrolyze the anhydride to phthalic acid.
-
Cool the solution to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with a standardized aqueous solution of KOH to a faint pink endpoint.
3. Back-Titration Method
-
Accurately weigh the this compound sample into a conical flask.
-
Add a known excess of standardized aqueous KOH solution.
-
Heat the mixture to ensure complete hydrolysis.
-
Cool the solution to room temperature.
-
Add phenolphthalein indicator.
-
Titrate the unreacted KOH with a standardized solution of hydrochloric acid (HCl) until the pink color disappears.
-
A blank titration without the sample is also performed to determine the initial amount of KOH.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a rapid method for the quantification of this compound, particularly in samples where interfering substances are absent. Phthalic acid, the hydrolysis product of this compound, exhibits absorption maxima at approximately 200 nm, 226 nm, and 276 nm.
General Procedure
-
Accurately prepare a series of standard solutions of this compound (hydrolyzed to phthalic acid in a suitable solvent like water or a buffer) of known concentrations.
-
Prepare the sample solution by dissolving a known weight of the sample in the same solvent and hydrolyzing it.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (e.g., 276 nm) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of phthalic acid in the sample solution from the calibration curve and calculate the amount of this compound in the original sample.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical methods described.
Caption: Workflow for this compound Quantification by GC-MS.
Caption: Workflow for this compound Quantification by HPLC.
A Comparative Study of Catalysts for o-Xylene Oxidation to Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of o-xylene to phthalic anhydride is a cornerstone of the chemical industry, providing a critical intermediate for the production of plasticizers, polymers, and resins. The efficiency of this process hinges on the performance of the catalyst employed. This guide offers a comparative overview of various catalysts, with a primary focus on the industrially prevalent vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) systems and a look into emerging novel formulations. The information presented is supported by a summary of experimental data from various studies to aid in catalyst selection and development.
Performance of V₂O₅/TiO₂-Based Catalysts
The V₂O₅/TiO₂ catalyst system is the commercial standard for o-xylene oxidation. The anatase phase of TiO₂ is a superior support for V₂O₅ compared to other materials like silica, leading to higher selectivity towards this compound.[1][2] The active site is understood to be a surface vanadia species coordinated to the TiO₂ support, which is more active and selective than crystalline V₂O₅.[1][3] Catalyst performance is influenced by factors such as V₂O₅ loading, the presence of promoters, and reaction conditions.
| Catalyst Composition | Reaction Temp. (°C) | o-Xylene Conc. (g/Nm³) | Space Velocity (h⁻¹) | o-Xylene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| V₂O₅/TiO₂ (anatase) | 320 - 380 | 1.25 mol% in air | 2760 | >95 | >80 | 85 - 87 | [1][4] |
| V₂O₅/TiO₂ with Rb and P promoters | 315 | - | - | >95 | >80 | Improved to 85-87 | [4] |
| Commercial V₂O₅/TiO₂ | 340 - 385 | - | - | - | - | - | [5] |
| Sinopec BC-269 (V₂O₅-TiO₂) | 343 - 360 | 80 - 95 | High | - | - | ≥112.5 (weight yield) | [6] |
| V₂O₅/TiO₂ (anatase) | 380 - 400 | > explosion limit | - | - | - | ~81.3 (calculated from 1.09 kg PA/kg o-xylene) | [7] |
Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions and reporting metrics across different studies. The yield for Sinopec BC-269 is reported as a weight yield, which is different from the molar yield typically reported in academic literature.
Performance of Novel and Alternative Catalysts
Research into alternative catalysts aims to improve upon the performance and stability of the traditional V₂O₅/TiO₂ system. These efforts include exploring different support materials and promoters.
| Catalyst Composition | Reaction Temp. (°C) | o-Xylene Conversion (%) | This compound Selectivity (%) | Key Findings | Reference |
| V₂O₅/ZrO₂ (7 wt% V₂O₅) | >410 | - | >50 | More selective than V₂O₅/TiO₂ at high temperatures. | [8] |
| V₂O₅/TiO₂-ZrO₂ (12 wt% V₂O₅) | 327 - 435 | Good conversion | High selectivity | Thermally stable support enhances performance. | [9] |
| Co-Mn/H₃PW₁₂O₄₀@TiO₂ | - | - | - | A novel catalyst for selective vapor-phase oxidation. | |
| V₂O₅/TiO₂ with Cs promoter | 320 | Increased conversion | Increased selectivity | Cesium acts as a strong promoter, enhancing the V re-oxidation rate. | [10] |
Experimental Protocols
Catalyst Synthesis: Impregnation Method for V₂O₅/TiO₂
This protocol describes a common method for synthesizing V₂O₅/TiO₂ catalysts.
-
Support Preparation: The TiO₂ (anatase) support is dried to remove physisorbed water.
-
Precursor Solution: Vanadium pentoxide (V₂O₅) is dissolved in an aqueous solution of oxalic acid to form a vanadium oxalate complex.
-
Impregnation: The TiO₂ support is impregnated with the vanadium oxalate solution. The volume of the solution is typically matched to the pore volume of the support (incipient wetness impregnation).
-
Drying: The impregnated support is dried in an oven, typically at around 110°C, to evaporate the solvent.[1]
-
Calcination: The dried material is calcined in a furnace in a flow of air. A typical calcination temperature is 450°C for several hours.[1] This step decomposes the oxalate precursor and forms the active vanadium oxide species on the TiO₂ support.
Catalyst Performance Evaluation in a Fixed-Bed Reactor
The catalytic performance is typically evaluated in a fixed-bed reactor system.
-
Reactor Setup: A stainless steel fixed-bed reactor is used.[1] The catalyst is packed in the reactor, often diluted with inert particles like glass beads or silicon carbide to ensure isothermal conditions.[1] The reactor is placed in a furnace or a molten salt bath to maintain a constant temperature.[1]
-
Feed Preparation: A feed stream of o-xylene and air is prepared. The concentration of o-xylene is controlled, often by bubbling air through liquid o-xylene maintained at a specific temperature.[1]
-
Reaction: The feed gas mixture is passed through the heated catalyst bed at a defined space velocity.
-
Product Analysis: The reactor effluent is analyzed to determine the concentrations of reactants and products. This is typically done using online gas chromatography (GC) equipped with appropriate columns and detectors (e.g., FID and TCD).
-
Data Calculation: From the analytical data, the o-xylene conversion, this compound selectivity, and this compound yield are calculated using the following formulas:
-
o-Xylene Conversion (%) = [(moles of o-xylene reacted) / (moles of o-xylene fed)] x 100
-
This compound Selectivity (%) = [(moles of this compound produced) / (moles of o-xylene reacted)] x 100
-
This compound Yield (%) = [(moles of this compound produced) / (moles of o-xylene fed)] x 100
-
Visualizing the Process
Reaction Pathway for o-Xylene Oxidation
The oxidation of o-xylene to this compound proceeds through a complex reaction network involving several intermediates and potential side reactions. The main pathway involves the initial oxidation of a methyl group, followed by cyclization and further oxidation.
Caption: Reaction network for the selective oxidation of o-xylene.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and performance testing of catalysts for o-xylene oxidation.
Caption: Experimental workflow for catalyst development.
References
- 1. lehigh.edu [lehigh.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective oxidation of o-xylene by monolayer V2O5–TiO2 catalysts - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 5. epa.gov [epa.gov]
- 6. Basic Organic Raw Material Catalyst | Catalyst [scc.sinopec.com]
- 7. eea.europa.eu [eea.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Monolayer V2O5/TiO2–ZrO2 catalysts for selective oxidation of o-xylene: preparation and characterization | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Characterization of Phthalic Anhydride-Based Polymers and Alternatives via TGA/DSC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of phthalic anhydride-based polymers against common alternatives, including polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and the bio-based polylactic acid (PLA). The data presented is derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering critical insights into the thermal stability and phase behavior of these materials.
Comparison of Thermal Properties
The thermal characteristics of polymers are crucial for determining their processing parameters and end-use applications. The following tables summarize key quantitative data obtained from TGA and DSC analyses for this compound-based alkyd resin, PET, PBT, and PLA.
Table 1: Key Thermal Transitions of Various Polyesters Determined by DSC
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) |
| This compound-based Alkyd Resin | ~ 50 - 90 | Amorphous | Not Applicable |
| Polyethylene Terephthalate (PET) | ~ 75 - 80 | ~ 250 - 260 | ~ 130 - 180 |
| Polybutylene Terephthalate (PBT) | ~ 40 - 50 | ~ 220 - 230 | ~ 180 - 200 |
| Polylactic Acid (PLA) | ~ 55 - 65 | ~ 150 - 180 | ~ 90 - 120 |
Note: The values presented are typical ranges and can vary depending on the specific grade, molecular weight, and thermal history of the polymer.
Table 2: Decomposition Characteristics of Various Polyesters Determined by TGA
| Polymer | Onset Decomposition Temp. (Td, onset) (°C) | Temperature at Max. Decomposition Rate (°C) |
| This compound-based Alkyd Resin | ~ 250 - 300 | ~ 350 - 450 |
| Polyethylene Terephthalate (PET) | ~ 390 - 420 | ~ 430 - 450 |
| Polybutylene Terephthalate (PBT) | ~ 350 - 380 | ~ 400 - 420 |
| Polylactic Acid (PLA) | ~ 300 - 330 | ~ 350 - 370 |
Note: Decomposition temperatures are highly dependent on the heating rate and atmosphere (e.g., inert or oxidative).
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable thermal analysis. Below are generalized protocols for TGA and DSC analysis of polyesters.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A sample of 5-10 mg is accurately weighed into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate, typically 10 °C/min or 20 °C/min.[1]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The onset decomposition temperature is determined from the initial significant weight loss. The temperature of the maximum decomposition rate is identified from the peak of the derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A 5-10 mg sample is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: The instrument's temperature and enthalpy are calibrated using a standard material with a known melting point, such as indium.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: The sample is heated from a temperature well below its expected Tg (e.g., 0 °C) to a temperature above its melting point (e.g., 280 °C for PET) at a controlled rate, typically 10 °C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled from the molten state back to the starting temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of crystallization upon cooling.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
The crystallization temperature (Tc) is identified as the peak of the exothermic transition during the cooling scan.
-
The melting temperature (Tm) is taken as the peak of the endothermic transition during the second heating scan.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the thermal characterization of polymers using TGA and DSC.
References
Isomeric Purity of Phthalic Anhydride: A Comparative Analysis of Analytical Techniques
A detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for determining the isomeric purity of phthalic anhydride. This guide provides a comparative overview of common analytical techniques, supported by experimental data and detailed protocols.
This compound is a crucial raw material in the synthesis of a wide array of products, including plasticizers, polymers, and resins.[1][2] Its purity, particularly concerning its isomers—isophthalic acid and terephthalic acid—and other related impurities, is paramount to ensure the quality and performance of the final products.[3] This guide delves into the prevalent analytical techniques for assessing the isomeric purity of this compound, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
The primary isomers of benzenedicarboxylic acid are ortho-phthalic acid (which exists as its anhydride), isophthalic acid (meta-isomer), and terephthalic acid (para-isomer).[4][5] Analytical methods for this compound often focus on separating and quantifying it from these isomers and other process-related impurities such as maleic anhydride, benzoic acid, and naphthalene.[3][6]
Comparison of Analytical Methodologies
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most prominent techniques for the analysis of this compound and its related substances.[3][7][8] Spectroscopic methods like H NMR and IR spectroscopy also play a role, primarily in structural confirmation and qualitative purity assessment.[9][10][11]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. |
| Sample Preparation | Often requires derivatization (e.g., esterification) to increase volatility and improve peak shape.[3][12] | Can often analyze the sample directly after dissolution, or after hydrolysis to the corresponding acid.[7][13][14] |
| Typical Columns | Silicone SE-30, Carbowax 20M, AT-5.[3][15] | C18, Octyl silane, Mixed-mode columns.[13][14][16] |
| Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[3][17] | UV Detector, Diode Array Detector (DAD), Mass Spectrometry (MS).[7][14][17][18] |
| Advantages | High resolution, suitable for volatile and semi-volatile compounds, well-established methods.[3] | Versatile, suitable for a wide range of compounds, including non-volatile and thermally labile ones.[7][13] |
| Disadvantages | Derivatization can be time-consuming and introduce errors, not suitable for non-volatile impurities.[8] | Can have limitations in separating closely related isomers without optimized conditions. |
| Reported Linearity | Good linearity verified over a concentration range of 0 to 2 percent for impurities.[3] | Not explicitly stated in the provided results. |
| Reported Recovery | 97–104% for the determination of sulfonation degree by RP-HPLC after hydrolysis.[19] | Not explicitly stated for GC in the provided results. |
Experimental Protocols
Below is a detailed experimental protocol for the determination of impurities in this compound using Gas Chromatography with a Flame Ionization Detector (FID), based on established methodologies.[3][15]
Objective: To quantify impurities such as o-xylene, naphthalene, maleic anhydride, citraconic anhydride, benzoic acid, o-toluic acid, and phthalide in a this compound sample.[3]
Principle: The this compound and its acidic impurities are converted to their more volatile methyl esters via esterification with methanol. The resulting esters are then separated and quantified by GC-FID.
Materials and Reagents:
-
This compound sample
-
Methanol (analytical grade)
-
Sulfuric acid (concentrated)
-
Phenoxyacetic acid (internal standard)
-
Ethyl ether
-
Sodium sulfate (10% aqueous solution)
-
Reference standards for all expected impurities
Procedure:
-
Internal Standard Solution Preparation: Prepare a 0.500 g/L solution of phenoxyacetic acid in methanol.
-
Sample Preparation (Esterification):
-
Accurately weigh 0.500 g of the ground this compound sample into a 50 mL round-bottom flask.[3]
-
Add 5 mL of the phenoxyacetic acid internal standard solution and 5 mL of a sulfuric acid-methanol mixture (1:4 v/v).[3]
-
Reflux the mixture on a water bath for one hour.[3]
-
Cool the flask to room temperature.[3]
-
-
Extraction:
-
Transfer the cooled solution to a separatory funnel.
-
Add 40 mL of ethyl ether and 50 mL of a 10% aqueous sodium sulfate solution.[3]
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ether layer containing the methyl esters.
-
-
Gas Chromatography Analysis:
-
Calibration and Quantification:
-
Prepare calibration standards of the expected impurities and the internal standard.
-
Esterify the standards using the same procedure as the sample.
-
Inject the esterified standards to determine the response factors for each impurity relative to the internal standard.
-
Calculate the concentration of each impurity in the sample based on its peak area relative to the internal standard's peak area and the predetermined response factors.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the GC-based analysis of this compound impurities.
Caption: Experimental workflow for the GC analysis of this compound impurities.
References
- 1. This compound | chemical compound | Britannica [britannica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Phthalic acid - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. scite.ai [scite.ai]
- 9. What is this compound h nmr analysis? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. CN109596725A - A kind of this compound and its detection method in relation to substance - Google Patents [patents.google.com]
- 15. obc-europe.be [obc-europe.be]
- 16. helixchrom.com [helixchrom.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Purity analysis of this compound - analysis - Analytice [analytice.com]
- 19. researchgate.net [researchgate.net]
Efficacy comparison of phthalic anhydride-derived versus bio-based plasticizers
An Objective Comparison of Phthalic Anhydride-Derived and Bio-Based Plasticizers for Scientific Applications
The transition from traditional petroleum-based materials to sustainable, bio-derived alternatives is a significant trend in materials science, driven by increasing health and environmental concerns associated with conventional compounds.[1] In the realm of polymer additives, this shift is particularly evident in the move away from this compound-derived plasticizers, such as dioctyl phthalate (DOP) and diisopropyl phthalate (DIPP), towards bio-based plasticizers derived from renewable resources like vegetable oils, castor oil, and citric acid.[1][2][3] Historically, phthalates have been the plasticizers of choice due to their cost-effectiveness and efficiency in imparting flexibility to polymers like polyvinyl chloride (PVC).[2] However, their potential toxicity and environmental impact have spurred the development and adoption of greener alternatives.[1][4]
This guide provides a comparative analysis of the efficacy of this compound-derived plasticizers versus their bio-based counterparts, supported by experimental data on key performance metrics. It is intended for researchers, scientists, and professionals in drug development who require a clear understanding of the functional trade-offs and benefits of these material choices.
Data Presentation: Performance Metrics
The selection of a plasticizer is critical as it directly influences the mechanical and thermal properties, as well as the long-term stability and safety of the final polymer product.[5] The following table summarizes key performance indicators for common phthalate and bio-based plasticizers, primarily within a PVC matrix, to facilitate a data-driven comparison.
| Plasticizer Type | Plasticizer | Concentration (phr) * | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Migration Resistance |
| Phthalate-Derived | General Low MW Phthalate (e.g., DOP, DEHP) | 50 | ~15 - 25[2] | ~250 - 400[2] | ~-20 to 0[2] | Lower (Higher Migration)[6][7] |
| Di-isononyl Phthalate (DINP) | 50 | ~19[8] | ~250[8] | Not Specified | Lower (Higher Migration)[9] | |
| Bio-Based | Acetyl Tributyl Citrate (ATBC) | 40-50 | ~18 - 22[2] | ~300 - 350[2] | Lower than DOP[10] | Good[11] |
| Epoxidized Soybean Oil (ESBO) | 50 | ~20 - 24[2] | ~200 - 300[2] | Not Specified | High Compatibility[10] | |
| Succinic Acid-Based Ester | 50 | ~19[8] | ~250[8] | Not Specified | Excellent[7] | |
| Cardanol Acetate (CA) | Not Specified | Similar to DEHP[12] | Not Specified | Not Specified | Not Specified | |
| Low MW Bio-Polyester (LMW-BPR) | 60 | Not Specified | Not Specified | > -50[6] | Excellent (No loss observed)[6] |
*phr: parts per hundred parts of resin
Experimental Protocols
The data presented is derived from standardized experimental methodologies designed to ensure the comparability and reproducibility of results.[2]
Mechanical Properties Testing (Tensile Strength & Elongation)
This test evaluates the flexibility and durability of the plasticized material.
-
Standard: ASTM D2284 is a common standard for evaluating plasticizer efficiency in flexible PVC.[5]
-
Procedure:
-
Sample Preparation: PVC formulations are prepared by mixing with varying concentrations of the plasticizer being evaluated. The mixture is then molded into standardized shapes (e.g., dumbbell shape).[4][5]
-
Conditioning: Samples are conditioned in a controlled environment to ensure consistent results.[5]
-
Testing: The conditioned samples are subjected to tensile stress in a universal testing machine until they fracture.
-
Data Collection: The force required to break the material (Tensile Strength) and the extent to which the material stretches before breaking (Elongation at Break) are measured and recorded.[2][5]
-
Thermal Properties Analysis
Thermal properties determine the processing temperature range and service life of the material.
-
Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC): The Tg is a key indicator of a plasticizer's efficiency; a lower Tg generally signifies greater flexibility at lower temperatures.[2]
-
Procedure: A small sample of the plasticized polymer is heated at a constant rate in a DSC instrument.[13][14] The instrument measures the difference in heat flow required to increase the temperature of the sample compared to a reference. The Tg is identified as a step change in the heat flow curve.[14] The process often involves an initial heating cycle to remove thermal history, followed by a cooling and a second heating cycle from which the Tg is determined.[6][14]
-
-
Thermal Stability via Thermogravimetric Analysis (TGA): This method assesses the material's resistance to degradation at high temperatures.
-
Procedure: A sample is placed in a TGA instrument and heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[6] The instrument continuously measures the weight of the sample as the temperature increases. The onset decomposition temperature (often reported as Td, 5% for 5% weight loss) indicates the temperature at which the material begins to degrade.[6][8]
-
Plasticizer Migration Analysis
Migration, the leaching of plasticizer from the polymer matrix, is a critical safety and performance concern.[2] Lower migration rates are highly desirable.
-
Procedure (Solvent Extraction Method):
-
A pre-weighed sample of the plasticized PVC is immersed in a specific solvent (e.g., petroleum ether, ethanol) for a defined period and temperature.[6]
-
After immersion, the sample is removed, dried, and weighed again.
-
The weight loss is calculated, representing the amount of plasticizer that has migrated into the solvent.[8] Bio-based polymeric plasticizers like LMW-BPR have shown significantly lower migration loss compared to smaller molecule phthalates like DINCH.[6]
-
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of plasticizer performance, from initial synthesis or selection to final property analysis.
Caption: A typical workflow for evaluating plasticizer performance.
Conclusion
The experimental data indicates that many bio-based plasticizers offer performance comparable, and in some cases superior, to their phthalate-derived counterparts.[15] For instance, citrates like ATBC and certain bio-polyesters can provide excellent elongation and high resistance to migration, which is crucial for sensitive applications in medical devices and pharmaceutical packaging.[6][10] While general-purpose phthalates have historically set the standard for performance, the development of advanced bio-based plasticizers from sources like epoxidized soybean oil, castor oil, and various organic acids presents viable, safer, and more sustainable alternatives.[1][9] The choice between these plasticizer types will ultimately depend on the specific performance requirements, cost considerations, and regulatory landscape of the intended application. The ongoing innovation in green chemistry suggests that the performance gap is closing, positioning bio-plasticizers to become the new industry standard.[15]
References
- 1. Developments of biobased plasticizers for compostable polymers in the green packaging applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 6. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use [mdpi.com]
- 14. Development of a Highly Efficient Environmentally Friendly Plasticizer [mdpi.com]
- 15. coherentmarketinsights.com [coherentmarketinsights.com]
Safety Operating Guide
Immediate Safety & Personal Protective Equipment (PPE)
Proper handling and disposal of phthalic anhydride are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate procedures for managing this compound waste. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Before handling or disposing of this compound, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure. This includes:
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against dust and splashes.[1] In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[2][3] Seek immediate medical attention.[2][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[2][4] Inspect gloves before use and dispose of contaminated gloves properly.[2]
-
Protective Clothing: Wear a lab coat or chemical-protective clothing to prevent skin contact.[1] Contaminated work clothing should not be allowed outside of the workplace and must be washed before reuse.[2][3]
-
Respiratory Protection: Use respiratory protection, especially when dust may be generated or in cases of inadequate ventilation.[2][3][5][6] Work under a chemical fume hood whenever possible.[2]
-
-
Work Area Preparation: Ensure the work area is well-ventilated.[2][5][7] Eyewash stations and safety showers should be readily accessible.[4] Avoid actions that generate dust.[2][3][5][8]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to contain the material and prevent exposure.
Emergency Steps:
Clean-up Procedure for Solid Spills:
-
Slightly moisten the spilled material with water to prevent dust from becoming airborne.[1][8] Do not use dry sweeping methods.[8]
-
Carefully sweep or use a HEPA-filter vacuum to collect the material.[8]
-
Place the collected waste into a suitable, sealed, and clearly labeled container for disposal.[5][8][9]
Clean-up Procedure for Molten Spills:
-
Cover the molten this compound with a dry, inert material such as lime, sand, or soda ash.[8]
-
Allow the material to cool and solidify.
-
Collect the solidified material and place it into a sealed, labeled container for disposal.[8]
After clean-up is complete, wash the spill area thoroughly and ensure proper ventilation.[8] Importantly, prevent spilled material from entering drains, sewers, or waterways.[2][5][7][8]
Waste Disposal Procedure
This compound and its containers are often classified as hazardous waste and must be disposed of accordingly.[8][10][11]
Step-by-Step Disposal Plan:
-
Waste Characterization: Identify the waste as this compound. Do not mix it with other waste streams.[2][5]
-
Container Management:
-
Storage: Store waste containers in a well-ventilated, dry, and secure area, away from incompatible materials like strong oxidizers, acids, bases, and alcohols.[2][3][5] Keep containers tightly closed.[2][7]
-
Final Disposal:
-
Arrange for disposal through a licensed professional waste disposal service.[5][9]
-
The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This may involve dissolving or mixing the material with a combustible solvent.[5]
-
Always dispose of the material in accordance with all applicable national, regional, and local regulations.[2][5][8] Contact your regional Environmental Protection Agency (EPA) or equivalent authority for specific guidance.[8]
-
Regulatory & Quantitative Data
The following table summarizes key quantitative data and regulatory limits for this compound.
| Parameter | Value |
| UN Number | 2214 (for material containing > 0.05% maleic anhydride)[1][11] |
| OSHA PEL (Permissible Exposure Limit) | TWA 12 mg/m³ (2 ppm)[5] |
| ACGIH TLV (Threshold Limit Value) | TWA 1 ppm[5] |
| NIOSH REL (Recommended Exposure Limit) | TWA 6 mg/m³ (1 ppm)[5] |
| IDLH (Immediately Dangerous to Life or Health) | 60 mg/m³[5] |
| Flash Point | 152°C[10] |
| Auto-ignition Temperature | 580°C[10] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for this compound disposal.
References
- 1. ICSC 0315 - this compound [inchem.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. westliberty.edu [westliberty.edu]
- 4. trc-corp.com [trc-corp.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. idesapetroquimica.com [idesapetroquimica.com]
- 8. nj.gov [nj.gov]
- 9. media.bazan.co.il [media.bazan.co.il]
- 10. mpfs.io [mpfs.io]
- 11. carlroth.com [carlroth.com]
Safeguarding Your Research: A Guide to Handling Phthalic Anhydride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Phthalic anhydride, a compound commonly used in the synthesis of plastics, resins, dyes, and pharmaceuticals.[1] Adherence to these procedures is critical to minimize risks and ensure the well-being of all laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
Direct contact with this compound can cause severe irritation and burns to the skin and eyes.[1] Inhalation of its dust or vapor can irritate the nose, throat, and lungs, and may lead to allergic reactions, including asthma-like symptoms.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Core PPE Requirements:
-
Eye Protection: Wear tight-fitting safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves, such as rubber or neoprene, are essential to prevent skin contact.[3]
-
Respiratory Protection: In areas with dust or vapors, a NIOSH-approved respirator is required.[1][4] For concentrations up to 30 mg/m³, a quarter-mask respirator is suitable.[5] For higher concentrations, or in confined spaces, a supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used.[1][3]
-
Protective Clothing: A lab coat, coveralls, or other protective clothing should be worn to prevent skin contact.[3][4] In situations with potential for significant exposure, specialized protective suits like Tyvek® (for solid) or Tychem® (for liquid) are recommended.[1]
Quantitative Exposure Limits
Various organizations have established occupational exposure limits for this compound to protect workers from its harmful effects. These limits represent the maximum concentration of the substance in the air to which a worker can be exposed over a specific period.
| Agency | TWA (Time-Weighted Average) Limit | STEL (Short-Term Exposure Limit) | Notes |
| OSHA (PEL) | 12 mg/m³ (2 ppm) over an 8-hour workshift | - | Legal airborne permissible exposure limit.[1] |
| NIOSH (REL) | 6 mg/m³ (1 ppm) over a 10-hour workshift | - | Recommended airborne exposure limit.[1] |
| ACGIH (TLV) | 0.002 mg/m³ (inhalable fraction and vapor) over an 8-hour TWA | 0.005 mg/m³ (inhalable fraction and vapor) | Can cause dermal and respiratory sensitization.[6][7][8] |
| NIOSH (IDLH) | 60 mg/m³ | - | Immediately Dangerous to Life or Health concentration.[1][7] |
TWA (Time-Weighted Average): The average exposure over a specified period (usually 8 or 10 hours). STEL (Short-Term Exposure Limit): The concentration to which workers can be exposed continuously for a short period without suffering from irritation, chronic or irreversible tissue damage, or narcosis of a degree sufficient to increase the likelihood of accidental injury, impair self-rescue, or materially reduce work efficiency. PEL (Permissible Exposure Limit): A legal limit in the United States. REL (Recommended Exposure Limit): A recommended limit by the U.S. National Institute for Occupational Safety and Health. TLV (Threshold Limit Value): A recommendation from the American Conference of Governmental Industrial Hygienists. IDLH (Immediately Dangerous to Life or Health): A level of exposure to airborne contaminants that is likely to cause death or immediate or delayed permanent adverse health effects or prevent escape from such an environment.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the procedures from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation to control airborne dust.[4]
-
Ignition Sources: Keep the handling area free of open flames, sparks, and other ignition sources. Use spark-proof tools and explosion-proof electrical equipment.[4]
-
Static Discharge: Implement measures to prevent static discharge by grounding and bonding containers and receiving equipment.[4]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Handling Procedures
-
Avoid Contact: Do not get this compound in your eyes, on your skin, or on your clothing.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[9] Do not eat, drink, or smoke in areas where the chemical is handled.[4][9] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][9]
Storage
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][4][10]
-
Incompatibilities: Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[4][10]
Spill Response
-
Evacuate: In case of a spill, evacuate personnel from the area and secure the entrance.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1]
-
Containment and Cleanup:
-
For solid spills, gently moisten the material to prevent dusting or use a HEPA-filter vacuum for cleanup.[1] Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4]
-
For molten this compound, cover it with dry lime, sand, or soda ash before placing it into a sealed container for disposal.[1]
-
-
Ventilate: After cleanup is complete, ventilate the area and wash it down.[1]
First Aid
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, lifting the upper and lower lids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
-
Skin Contact: Quickly remove contaminated clothing.[1] Immediately wash the affected skin with large amounts of soap and water.[1] Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air.[3][11] If breathing has stopped, begin rescue breathing.[1] If there is no pulse, start CPR.[1] Seek immediate medical attention.[1][3]
-
Ingestion: Rinse the mouth with water.[3][11] Do NOT induce vomiting.[6] Seek immediate medical attention.[3]
Disposal Plan
-
Hazardous Waste: this compound and its containers must be disposed of as hazardous waste.[1]
-
Regulations: Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[1] Do not mix with other waste.[10] Handle uncleaned containers as you would the product itself.[10]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Mobile [my.chemius.net]
- 4. benchchem.com [benchchem.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 6. ICSC 0315 - this compound [chemicalsafety.ilo.org]
- 7. E-Limit [elimit.online.worksafebc.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
